molecular formula C10H12F3N B1253822 (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane CAS No. 37577-22-3

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Cat. No.: B1253822
CAS No.: 37577-22-3
M. Wt: 203.20 g/mol
InChI Key: MLBHFBKZUPLWBD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.

Properties

IUPAC Name

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862774
Record name (S)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37577-22-3, 19036-73-8
Record name Norfenfluramine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as (R)-norfenfluramine, is a chiral amine of significant interest in medicinal chemistry and drug development. It is the major active metabolite of the anorectic agent fenfluramine and has been studied for its own pharmacological properties.[1] The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation for research and potential therapeutic applications.

This guide provides a comprehensive overview of a robust and well-established method for the synthesis of this compound: asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. This method offers excellent stereocontrol and is amenable to scale-up, making it a practical choice for laboratory and industrial settings.

Synthetic Strategy: A Two-Step Approach to Enantiopurity

The chosen synthetic pathway involves two key transformations:

  • Diastereoselective Reductive Amination: The prochiral starting material, 3-(trifluoromethyl)phenylacetone, is reacted with the chiral amine (S)-(-)-α-methylbenzylamine. This reaction forms an intermediate imine which is then reduced in situ. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to the preferential formation of one of the two possible diastereomers of the N-substituted amine.

  • Hydrogenolysis of the Chiral Auxiliary: The chiral auxiliary is subsequently removed by catalytic hydrogenolysis, yielding the desired this compound with high enantiomeric purity.

This strategy is advantageous as it utilizes a readily available and relatively inexpensive chiral auxiliary to induce the desired stereochemistry in the final product.

Reaction Mechanism: The Role of the Chiral Auxiliary

The core of this enantioselective synthesis lies in the diastereoselective reductive amination step. The mechanism can be understood as follows:

  • Imine Formation: The ketone, 3-(trifluoromethyl)phenylacetone, reacts with (S)-(-)-α-methylbenzylamine in a condensation reaction to form a chiral imine intermediate. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by the amine. The formation of the imine is a reversible process, and removal of water can drive the equilibrium towards the product.

  • Diastereoselective Reduction: The C=N double bond of the chiral imine is then reduced. The chiral center on the α-methylbenzylamine group sterically hinders one face of the imine. Consequently, the reducing agent, typically a hydride source like sodium borohydride or catalytic hydrogenation, preferentially attacks from the less hindered face. This directed attack leads to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The final step is the removal of the chiral auxiliary via hydrogenolysis. A palladium on carbon (Pd/C) catalyst is commonly used for this purpose. The benzylic C-N bond is cleaved under hydrogen pressure, releasing the desired (R)-amine and toluene as a byproduct.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)CAS NumberNotes
3-(Trifluoromethyl)phenylacetone202.171.20421906-39-8Starting material.[2]
(S)-(-)-α-Methylbenzylamine121.180.9402627-86-3Chiral auxiliary.
Titanium(IV) isopropoxide284.220.96546-68-9Lewis acid catalyst.
Sodium borohydride (NaBH₄)37.831.0716940-66-2Reducing agent.[3][4]
Palladium on carbon (10% Pd/C)--7440-05-3Hydrogenolysis catalyst.
Methanol (MeOH)32.040.79267-56-1Solvent.
Diethyl ether (Et₂O)74.120.71360-29-7Extraction solvent.
Hydrochloric acid (HCl)36.46-7647-01-0For salt formation.
Sodium hydroxide (NaOH)40.00-1310-73-2For work-up.
Anhydrous magnesium sulfate (MgSO₄)120.37-7487-88-9Drying agent.
Hydrogen gas (H₂)2.02-1333-74-0For hydrogenolysis.
Step 1: Diastereoselective Reductive Amination

G start Start add_ketone Add 3-(trifluoromethyl)phenylacetone and (S)-(-)-α-methylbenzylamine to methanol start->add_ketone add_ti Add Titanium(IV) isopropoxide add_ketone->add_ti stir_1 Stir at room temperature add_ti->stir_1 cool Cool to 0 °C stir_1->cool add_nabh4 Add Sodium borohydride portion-wise cool->add_nabh4 stir_2 Stir at room temperature overnight add_nabh4->stir_2 workup Work-up and Extraction stir_2->workup end Isolated Diastereomeric Amine Mixture workup->end

Workflow for Diastereoselective Reductive Amination
  • To a solution of 3-(trifluoromethyl)phenylacetone (1.0 eq) in anhydrous methanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture to remove titanium salts and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diastereomeric mixture of N-(α-phenethyl)phenylisopropylamines. This mixture can be used in the next step without further purification.

Step 2: Hydrogenolysis of the Chiral Auxiliary

G start Start dissolve Dissolve diastereomeric amine mixture in methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ pressure add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate purify Purification (e.g., distillation or salt formation) concentrate->purify end This compound purify->end

Workflow for Hydrogenolysis
  • Dissolve the crude diastereomeric amine mixture from the previous step in methanol.

  • Carefully add 10% palladium on carbon (approximately 5-10 mol %).

  • Transfer the mixture to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to give the crude this compound.

  • The crude product can be purified by vacuum distillation or by formation of a salt (e.g., the hydrochloride salt) followed by recrystallization to yield the final product with high enantiomeric purity.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for the trifluoromethyl carbon, the aromatic carbons, and the aliphatic carbons of the propane chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ).[5]
Chiral HPLC/GC Separation of the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the final product.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 3-(Trifluoromethyl)phenylacetone: Causes skin and serious eye irritation.[6] Wear protective gloves and eye protection.[6]

  • Sodium borohydride: Flammable solid that reacts violently with water to release flammable gases. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert gas and protect from moisture. Wear appropriate personal protective equipment, including gloves, eye protection, and a flame-retardant lab coat.[7]

  • Titanium(IV) isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Palladium on carbon: Flammable solid. Handle with care to avoid ignition.

  • Hydrogen gas: Extremely flammable gas. Use in a well-ventilated area away from ignition sources and with appropriate safety equipment for handling pressurized gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).[4][7][8]

Conclusion

The asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary provides an effective and reliable method for the synthesis of this compound. This guide has outlined the synthetic strategy, mechanistic underpinnings, a detailed experimental protocol, and essential safety considerations. By following this procedure, researchers and drug development professionals can confidently prepare this valuable chiral building block for further investigation and application.

References

  • ESPI Metals. Sodium Borohydride.
  • OSU Chemistry. Sodium Borohydride SOP.
  • Aldrich.
  • Safe Handling and Storage of Sodium Borohydride (NaBH4) for Industrial Use. (2026).
  • TCI Chemicals. 3-(Trifluoromethyl)
  • University of California, Santa Barbara.
  • Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetone 97%.
  • Fisher Scientific UK. 3-(Trifluoromethyl)phenylacetone SDS.
  • TCI EUROPE N.V. 3-(Trifluoromethyl)phenylacetone.
  • An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary. Chemistry. (2025).
  • Blaser, H. U., & Federsel, H. J. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • SynQuest Laboratories. 3-(Trifluoromethyl)phenylacetone.
  • Pritz, B., & Pätzel, M. (2018). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 14, 1845-1856.
  • Jolit, A., & Togni, A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. CHIMIA International Journal for Chemistry, 72(11), 768-774.
  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. (2023).
  • Wikipedia.
  • Wikipedia. Chiral resolution.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • Benchchem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659-6666.
  • Wikipedia. Norfenfluramine.
  • Master Organic Chemistry.
  • National Institute of Standards and Technology. Norfenfluramine - NIST Chemistry WebBook.
  • PubChem. (R)-Norfenfluramine hydrochloride.
  • SRIRAMCHEM. R-Norfenfluramine.
  • Huang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(12), 4857-4882.
  • Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118.
  • Nichols, D. E. (1976). U.S. Patent No. 4,000,197. Washington, DC: U.S.
  • Hoveyda, A. H., & Torker, S. (2020). Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst.
  • Soloshonok, V. A., & Kirii, G. G. (2003). Thermal 1,3-proton shift reaction and its application for operationally convenient and improved synthesis of α-(trifluoromethyl)benzylamine. Tetrahedron Letters, 44(43), 7973-7976.
  • Smith, A. D., & Johnston, E. (2015). Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science, 6(12), 7113-7122.
  • Szilagyi, Z., et al. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Molecules, 28(18), 6699.
  • Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)
  • ResearchGate. 13 C-nMr spectra of the precursor MDnP and the monomer MDaP.
  • ResearchGate.

Sources

Physicochemical properties of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, analytical characterization, and biological relevance of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, scientifically known as (R)-(-)-Norfenfluramine .

Technical Guide for Research & Development[1]

Executive Summary

This compound , commonly referred to as (R)-Norfenfluramine , is the levorotatory enantiomer of the active metabolite of the anorectic drug Fenfluramine.[1] While the (S)-(+)-enantiomer (Dexnorfenfluramine) is pharmacologically more potent as a serotonin releaser, the (R)-enantiomer retains significant biological activity, particularly regarding 5-HT2B receptor agonism , which is the primary driver of drug-induced valvular heart disease (VHD).[1]

This guide provides a comprehensive physicochemical profile to support analytical method development, toxicological assessment, and receptor binding studies.[1]

Chemical Identity & Stereochemistry[1][2]

The compound belongs to the amphetamine class, distinguished by a trifluoromethyl (-CF3) group at the meta position of the phenyl ring.

ParameterTechnical Detail
IUPAC Name (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine
Common Name (R)-Norfenfluramine; Levonorfenfluramine
CAS Number (Free Base) 1886-26-6 (Racemic generic); Specific (R)-isomer often referenced under 41538-52-7 (HCl salt)
Molecular Formula C₁₀H₁₂F₃N
Molecular Weight 203.21 g/mol (Free Base); 239.67 g/mol (HCl Salt)
Chirality (R)-Configuration ; Levorotatory (-)
Optical Rotation

(c=2, H₂O for HCl salt)
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the electron-withdrawing trifluoromethyl group which influences lipophilicity and metabolic stability.

ChemicalStructure Molecule (R)-Norfenfluramine Core Structure CF3 Trifluoromethyl (-CF3) Lipophilicity Enhancer (Meta-Position) Molecule->CF3 Electron Withdrawing Amine Primary Amine (-NH2) pKa ~9.8 (Protonation Site) Molecule->Amine Basic Center ChiralCenter Chiral Center (C2) (R)-Configuration Levorotatory (-) Molecule->ChiralCenter Stereoselectivity

Figure 1: Structural attributes of (R)-Norfenfluramine influencing pharmacokinetics and receptor binding.[1]

Physicochemical Specifications

Thermodynamic & Solubility Parameters

Understanding the solubility profile is critical for formulation and bioassay preparation. The hydrochloride salt is the standard form for aqueous handling.

PropertyValueContext/Implication
Physical State White crystalline solid (HCl salt)Hygroscopic; store desiccated at -20°C.
Melting Point 160–166 °C (HCl salt)Sharp melting range indicates high purity potential.[1]
pKa (Basic) 9.77 ± 0.10 (Predicted)Predominantly protonated (cationic) at physiological pH (7.4), aiding solubility but limiting passive diffusion compared to free base.[1]
LogP (Octanol/Water) ~2.5 – 2.8Highly lipophilic due to the -CF3 group; readily crosses the Blood-Brain Barrier (BBB).
Solubility (Water) >10 mg/mL (HCl salt)Highly soluble; suitable for saline/PBS stock solutions.
Solubility (Organic) Soluble in Methanol, DMSO, DCMFree base extraction requires alkaline pH adjustment (> pH 12) followed by organic solvent extraction.[1]
Stability Profile
  • Thermal Stability: Stable under normal laboratory conditions. The -CF3 bond is metabolically robust but the amine is susceptible to oxidation if stored as a free base.

  • Solution Stability: Aqueous solutions of the HCl salt are stable for >24 hours at 4°C. Long-term storage requires freezing (-20°C) to prevent hydrolysis or degradation.

Analytical Characterization Protocols

For researchers validating the presence of the (R)-enantiomer specifically, chiral separation is mandatory as standard C18 columns cannot distinguish it from the more potent (S)-isomer.

Chiral HPLC Method (Protocol)

Objective: Quantify (R)-Norfenfluramine in the presence of (S)-Norfenfluramine.

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 260 nm (aromatic absorption).[1]

  • Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on polysaccharide-based chiral columns, but this must be confirmed with pure standards.

Spectral Identification (NMR & MS)
  • ¹H NMR (400 MHz, CDCl₃, Free Base):

    • 
       1.10 (d, 3H, CH₃ doublet).[1]
      
    • 
       2.60 (dd, 2H, benzylic CH₂).[1]
      
    • 
       3.15 (m, 1H, methine CH-NH₂).[1]
      
    • 
       7.4–7.6 (m, 4H, aromatic protons).[1]
      
    • Note: The CF3 group causes splitting patterns in aromatic protons to differ from unsubstituted amphetamine.

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]⁺ = 204.1 m/z.

    • Major Fragment: m/z 159 (Tropylium ion derivative with CF3), characteristic of the loss of the ethylamine/isopropylamine chain.

Biological Implications & Mechanism

While (R)-Norfenfluramine is often considered the "inactive" isomer regarding appetite suppression (which is driven by 5-HT2C agonism of the S-isomer), it is toxicologically active .[1]

The 5-HT2B Valvulopathy Pathway

Both enantiomers of Norfenfluramine show high affinity for the 5-HT2B receptor .[2] Activation of this receptor on cardiac valvular interstitial cells leads to mitogenesis (proliferation) and glycosaminoglycan deposition, causing valve fibrosis.[1]

  • Affinity (Ki): ~10–50 nM (High Affinity).[3]

  • Efficacy: Full Agonist.

  • Clinical Relevance: The presence of (R)-Norfenfluramine in racemic formulations contributes significantly to the cardiotoxic burden without contributing proportionately to the therapeutic anorectic effect.

Mechanism Fenfluramine Racemic Fenfluramine (Prodrug) Metabolism CYP450 N-Dealkylation (Liver) Fenfluramine->Metabolism R_Nor (R)-Norfenfluramine (Metabolite) Metabolism->R_Nor S_Nor (S)-Norfenfluramine (Metabolite) Metabolism->S_Nor Receptor 5-HT2B Receptor (Heart Valves) R_Nor->Receptor High Affinity Agonist (Ki ~50 nM) S_Nor->Receptor High Affinity Agonist Pathology Proliferative Valvulopathy (Fibrosis) Receptor->Pathology Mitogenic Signaling (ERK/MAPK Pathway)

Figure 2: Metabolic pathway and receptor activation leading to valvulopathy.[1] Note that both enantiomers activate the 5-HT2B receptor.[1][4]

Handling & Safety

  • Hazard Class: Toxic by ingestion; Irritant.

  • Controlled Substance Status: Norfenfluramine is a Schedule I controlled substance in many jurisdictions (e.g., USA) due to its structural relation to amphetamines and fenfluramine.[1]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required when handling the powder form.[1]

References

  • PubChem. (2025).[1][5][6] (R)-Norfenfluramine hydrochloride.[1] National Library of Medicine. Available at: [Link][1]

  • Rothman, R. B., et al. (2000).[1] Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine. Circulation. Available at: [Link][1]

  • Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. Available at: [Link]

  • FDA. (2020). NDA 212102 Pharmacology Review: Fenfluramine.[1][7] Available at: [Link][1]

Sources

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine . While historically overshadowed by its enantiomer (S)-norfenfluramine (the active metabolite of Dexfenfluramine), the (R)-enantiomer is a critical component of the racemic pharmacological profile and contributes significantly to the compound's cumulative receptor kinetics and toxicity profile.

Compound: this compound Stereochemistry: (R)-(-)-enantiomer Class: Amphetamine derivative; Serotonergic agonist; Active metabolite.[1]

Executive Technical Summary

(R)-Norfenfluramine is the N-dealkylated metabolite of (R)-Fenfluramine (Levofenfluramine). Unlike classical amphetamines which act primarily via dopamine/norepinephrine release, trifluoromethyl-substituted analogs like norfenfluramine exhibit high selectivity for serotonin (5-HT) receptor subtypes.

Clinical Relevance: The molecule acts as a potent agonist at 5-HT2B and 5-HT2C receptors.[1] Its activation of 5-HT2B receptors on cardiac valvular interstitial cells is the causative mechanism for drug-induced valvular heart disease (VHD), leading to the market withdrawal of parent compounds (Fenfluramine/Pondimin).

Mechanism of Action: The Serotonergic Cascade

The mechanism of (R)-Norfenfluramine is defined by its "Dual-Action" pharmacology: it functions as both a receptor agonist and a transporter substrate.

5-HT2B Receptor Agonism (The Toxicity Pathway)

The most critical interaction for (R)-norfenfluramine is its high-affinity binding to the 5-HT2B receptor (


).[1][2] Unlike the parent drug Fenfluramine, which is a weak partial agonist, (R)-norfenfluramine is a full agonist .
  • Signal Transduction: Binding triggers the

    
     protein signaling cascade.
    
  • Downstream Effect: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

  • Pathology: This cascade activates Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2). In cardiac tissue, this signaling promotes mitogenesis and proliferation of fibroblasts, resulting in the thickening of valve leaflets (valvulopathy).

5-HT2C Receptor Agonism (The Anorectic Pathway)

(R)-Norfenfluramine activates central 5-HT2C receptors in the hypothalamus (specifically the pro-opiomelanocortin (POMC) neurons).

  • Effect: Depolarization of POMC neurons leads to the release of

    
    -MSH, which acts on melanocortin-4 receptors (MC4R) to suppress appetite.
    
Transporter Interaction (SERT)

While less potent than the (S)-enantiomer, the (R)-isomer acts as a substrate for the Serotonin Transporter (SERT). It enters the presynaptic neuron and disrupts vesicular storage (VMAT2 interaction), causing non-exocytotic release of serotonin into the synaptic cleft.

Visualization: 5-HT2B Signaling Cascade

The following diagram illustrates the specific pathway leading from (R)-Norfenfluramine binding to cardiac fibrosis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Valvular Interstitial Cell) cluster_intracellular Cytoplasm Ligand (R)-Norfenfluramine (Agonist) Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor High Affinity Binding Gprot Gαq/11 Protein Receptor->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates ERK ERK1/2 Phosphorylation (MAPK Pathway) PKC->ERK Phosphorylates Outcome Mitogenesis & Fibroblast Proliferation (Valvulopathy) ERK->Outcome Gene Transcription

Figure 1: The Gq-coupled signaling pathway activated by (R)-Norfenfluramine in cardiac valvular interstitial cells.

Comparative Pharmacology Data

The following table synthesizes binding affinity data, highlighting the potency of the metabolite compared to the parent compound.

Compound5-HT2B

(nM)
5-HT2C

(nM)
5-HT2A

(nM)
Functional Activity (5-HT2B)
(R)-Norfenfluramine 10 - 50 30 - 80 200+ Full Agonist
(S)-Norfenfluramine5 - 2015 - 40100+Full Agonist
(±)-Fenfluramine (Parent)~5,000~2,000>10,000Weak Partial Agonist
Serotonin (Endogenous)0.5 - 210 - 201 - 5Full Agonist

Data Interpretation: The parent drug (Fenfluramine) has negligible affinity for the 5-HT2B receptor. The cardiotoxicity is driven almost entirely by the metabolic conversion to Norfenfluramine. Both (R) and (S) enantiomers of the metabolite are potent 5-HT2B agonists.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of racemic 1-(3-trifluoromethylphenyl)-2-aminopropane followed by resolution to isolate the (R)-enantiomer.

Phase 1: Synthesis of Racemic Norfenfluramine

Precursors: 3-(Trifluoromethyl)phenylacetone, Ammonium Acetate, Sodium Cyanoborohydride.

  • Imine Formation:

    • Dissolve 3-(Trifluoromethyl)phenylacetone (10 mmol) in dry Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to the solution.

    • Stir under Nitrogen atmosphere at room temperature for 2 hours to form the intermediate imine.

  • Reductive Amination:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (

      
      , 15 mmol) in portions.
      
    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Mechanism:[3][4][5][6][7] The hydride selectively reduces the C=N bond to the C-N amine.

  • Work-up:

    • Quench with concentrated HCl (to pH < 2) to decompose excess hydride.

    • Evaporate methanol under reduced pressure.

    • Basify the aqueous residue with NaOH (to pH > 12).

    • Extract with Dichloromethane (

      
      ).
      
    • Dry organic layer over

      
       and concentrate to yield racemic oil.
      
Phase 2: Chiral Resolution (Isolation of (R)-Isomer)

Reagent: N-Acetyl-L-leucine or Dibenzoyl-L-tartaric acid (common resolving agents for amphetamines).

  • Salt Formation:

    • Dissolve the racemic amine in hot Ethanol.

    • Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot Ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

    • The diastereomeric salt of the (R)-amine typically crystallizes differently than the (S)-amine (optimization of solvent required; often the (R)-amine forms the less soluble salt with L-tartaric acid derivatives).

  • Liberation of Free Base:

    • Filter the crystals and recrystallize from Ethanol to ensure optical purity (>98% ee).

    • Treat the purified salt with 2M NaOH.

    • Extract with Diethyl Ether, dry, and evaporate to obtain This compound .

Metabolic Pathway Visualization

Understanding the generation of this metabolite is crucial for pharmacokinetic modeling.

Metabolism Fen (R)-Fenfluramine (Parent Drug) CYP CYP450 Enzymes (CYP1A2, CYP2B6, CYP2D6) Fen->CYP N-Dealkylation NorFen (R)-Norfenfluramine (Active Metabolite) CYP->NorFen Major Pathway Inactive Inactive Deaminated Metabolites NorFen->Inactive Oxidative Deamination

Figure 2: Metabolic pathway of (R)-Fenfluramine yielding the active (R)-Norfenfluramine metabolite.

References

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Link

  • Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiomyopathy Associated with Fenfluramine. Molecular Pharmacology. Link

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) Induces Fenfluramine-Like Proliferative Actions on Heart Valve Interstitial Cells in Vitro. Molecular Pharmacology. Link

  • Fuller, R. W., et al. (1988). Enantiomers of fenfluramine and norfenfluramine: substrates and inhibitors of the brain serotonin carrier. Journal of Pharmacy and Pharmacology. Link

  • FDA Drug Safety Communication. (2020). FDA requires removal of weight-loss drug Belviq (lorcaserin) from market. (Reference for 5-HT2C/2B agonist safety context). Link

Sources

Structural Characterization and Pharmacophoric Analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Norfenfluramine)

[1]

Content Type: Technical Whitepaper Subject: Solid-State Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Toxicology Researchers

Executive Summary: The Structural Basis of Valvulopathy

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as (R)-norfenfluramine , represents a critical case study in structural pharmacology. As the active metabolite of the anorectic drug fenfluramine ("Fen-Phen"), its crystallographic and conformational properties are directly linked to one of the most significant drug safety withdrawals in history.

This guide moves beyond basic chemical identity to analyze the compound's solid-state behavior (as a hydrochloride salt) and, crucially, its macromolecular binding pose within the 5-HT2B receptor . It is this specific structural interaction—driven by the lipophilic trifluoromethyl (

Part 1: Chemical Identity & Crystallographic Parameters

To understand the interaction, we must first define the ligand in its solid state. The free base of norfenfluramine is an oil; therefore, structural characterization relies on the hydrochloride salt, which stabilizes the amine for X-ray diffraction (XRD).

Nomenclature and Chirality
  • IUPAC Name: (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

  • Chiral Center: Carbon-2 (C2) of the propane chain.

  • Active Enantiomer: The (R)-enantiomer is the potent 5-HT agonist. The (S)-enantiomer is significantly less active at serotonergic targets.

Solid-State Properties (Hydrochloride Salt)

The hydrochloride salt forms a stable crystal lattice dominated by hydrogen bonding networks between the ammonium cation and chloride anions, stabilized by the lipophilic packing of the trifluoromethyl-substituted phenyl rings.

ParameterSpecification
Molecular Formula

Molecular Weight 239.66 g/mol
Physical State White crystalline solid
Melting Point ~170–172 °C (Sublimation onset ~150 °C)
Space Group (Predicted)

(Monoclinic) or

(Orthorhombic) typical for chiral phenethylamines
Key Intermolecular Force Charge-assisted Hydrogen Bond (

)

Critical Structural Feature: The meta-position of the


 group prevents coplanarity with the phenyl ring due to steric bulk, forcing a twisted conformation that is essential for fitting into the hydrophobic cleft of the 5-HT2B receptor.

Part 2: Experimental Protocol – Crystallization & Characterization

Directive: This protocol is designed to generate diffraction-quality single crystals of (R)-norfenfluramine HCl from the crude free base oil. This is a self-validating workflow; failure to form a precipitate indicates insufficient acidification or water contamination.

Reagents
  • (R)-Norfenfluramine free base (Oil)

  • 2-Propanol (IPA), Anhydrous (Solvent)

  • Diethyl Ether (

    
    ), Anhydrous (Anti-solvent)
    
  • Hydrochloric acid (4M in Dioxane or generated gas)

Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 100 mg of (R)-norfenfluramine oil in 2.0 mL of anhydrous 2-Propanol in a scintillation vial. Ensure complete homogeneity.

  • Salt Formation: Dropwise add 1.1 equivalents of HCl (in Dioxane) while stirring at 0°C.

    • Validation: A white precipitate should form immediately. If the solution remains clear, the system is too dilute or contains water.

  • Thermal Recrystallization:

    • Heat the suspension gently to 60°C until the precipitate redissolves.

    • Filter the hot solution through a 0.2

      
       PTFE syringe filter into a clean, warm vial to remove nucleation sites (dust).
      
  • Vapor Diffusion (The "Hanging Drop" equivalent for small molecules):

    • Place the open vial containing the hot IPA solution inside a larger jar containing 20 mL of Diethyl Ether.

    • Seal the outer jar tightly.

    • Mechanism: Ether vapor will slowly diffuse into the IPA, lowering the solubility of the salt gradually.

  • Harvesting: Allow to stand undisturbed at 4°C for 72-96 hours. Prismatic needles or plates will form.

Visualization: Crystallization Logic Flow

CrystallizationProtocolStartCrude (R)-Norfenfluramine(Free Base Oil)SolventDissolve inAnhydrous IPAStart->SolventAcidAdd HCl (Dioxane)Stir at 0°CSolvent->AcidCheckPrecipitate Forms?Acid->CheckCheck->AcidNo (Add more HCl)HeatHeat to 60°C(Redissolve)Check->HeatYes (White Solid)FilterHot Filtration(0.2 µm PTFE)Heat->FilterDiffusionVapor Diffusion(Outer: Et2O)Filter->DiffusionCrystalSingle Crystal(R)-Norfenfluramine HClDiffusion->Crystal72-96 hrs @ 4°C

Caption: Workflow for converting the oily free base into diffraction-quality hydrochloride salt crystals via vapor diffusion.

Part 3: Macromolecular Structural Biology (The Pharmacophore)

The true scientific value of (R)-norfenfluramine's structure lies in its binding pose within the 5-HT2B receptor . This interaction is the root cause of the drug's toxicity.

The "Death Pocket" Binding Mode

Based on homologous crystal structures of 5-HT2B (e.g., PDB: 4NC3 , 5TVN ), we can map the binding determinants of norfenfluramine.

  • Ionic Lock (The Anchor): The protonated amine (

    
    ) of (R)-norfenfluramine forms a critical salt bridge with Asp135  (Asp 3.32) in Transmembrane Helix 3 (TM3). This anchors the ligand in the orthosteric binding pocket.
    
  • The Hydrophobic Toggle (The Trigger): The 3-trifluoromethylphenyl group extends deep into a hydrophobic cleft formed by Phe217 , Phe220 , and Trp337 .

    • Mechanism: The bulky

      
       group sterically clashes with these residues, preventing the receptor from relaxing into an inactive state. This forces the receptor into a "constitutively active-like" conformation.
      
  • Stereoselectivity: The (R)-methyl group at the chiral center fits into a small sub-pocket defined by Gly221 . The (S)-enantiomer's methyl group would clash with the backbone of TM5, explaining the reduced potency of the (S)-isomer.

Structural Comparison Table
Feature(R)-Norfenfluramine InteractionBiological Consequence
Protonated Amine Salt bridge to Asp135 (TM3)Essential for affinity (High

)
3-

Group
Hydrophobic packing against Phe217/Phe220 Stabilizes active state (Agonism)
Indole Mimicry Phenyl ring overlaps with Serotonin's indoleMimics endogenous ligand
Receptor Subtype High affinity for 5-HT2B over 5-HT2A/CCardiac Valvulopathy (Off-target)

Part 4: The Toxicity Pathway (Mechanism of Action)

The structural stabilization of the active 5-HT2B conformation by (R)-norfenfluramine initiates a specific intracellular signaling cascade. Unlike 5-HT2A (associated with hallucinations), 5-HT2B activation in the heart drives mitogenesis (cell division) rather than simple depolarization.

Signaling Cascade Visualization

ToxicityPathwayLigand(R)-NorfenfluramineReceptor5-HT2B Receptor(Heart Valve)Ligand->ReceptorHigh Affinity BindingGProteinGq/11 CouplingReceptor->GProteinConformational LockEnzymePLC-beta ActivationGProtein->EnzymeCalciumIntracellular Ca2+ReleaseEnzyme->CalciumKinasePKC / ERK PhosphorylationCalcium->KinaseMitogenesisFibroblast Proliferation(Mitogenesis)Kinase->MitogenesisGrowth SignalsDiseaseValvular Heart Disease(Cardiac Fibrosis)Mitogenesis->DiseaseECM Deposition

Caption: The signaling cascade triggered by (R)-norfenfluramine binding to 5-HT2B, leading to cardiac fibrosis.

Part 5: Analytical Validation

To confirm the structure and purity of the synthesized crystals or isolated metabolite, the following analytical signatures must be verified.

X-Ray Powder Diffraction (XRPD)
  • Purpose: Fingerprinting the polymorph.

  • Expected Pattern: Distinct peaks at low 2-theta angles (5-15°) characteristic of the large unit cell dimensions of phenethylamine salts.

  • Validation: Absence of amorphous "halo" indicates high crystallinity.

Differential Scanning Calorimetry (DSC)
  • Signal: A sharp endothermic peak at 170°C corresponds to melting.[1]

  • Impurity Flag: A broad peak or a peak shift <165°C indicates the presence of the (S)-enantiomer (eutectic depression) or residual solvent.

References

  • Rothman, R. B., et al. (2003). "Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine."[2][3] Circulation.

  • Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science. (Describes the 5-HT2B structural biology and ergoline binding).

  • McCorvy, J. D., et al. (2018). "Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism." Nature Structural & Molecular Biology.

  • Setola, V., et al. (2003). "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro." Molecular Pharmacology.

  • CymitQuimica. "Norfenfluramine hydrochloride - CAS 673-18-7 Properties."

Spectroscopic Characterization & Chiral Discrimination of (R)-Norfenfluramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Common Name: (R)-Norfenfluramine CAS Registry Number: 1886-26-6 (Racemic), 19036-73-8 (General Reference) Molecular Weight: 203.20 g/mol Molecular Formula:


[1][2]

Executive Summary: The Structural Imperative

(R)-Norfenfluramine is the primary active metabolite of the anorectic drugs fenfluramine and benfluorex.[2] While the parent compounds were withdrawn from global markets due to valvular heart disease, the specific analysis of the (R)-enantiomer remains critical in forensic toxicology and pharmacological safety studies. The (R)-isomer exhibits potent agonism at the 5-HT2B receptor , the primary driver of drug-induced valvulopathy.[1][2]

This guide provides a rigorous spectroscopic framework for identifying and validating this compound. Unlike standard amphetamines, the presence of the trifluoromethyl (


) group on the meta-position of the phenyl ring introduces unique spectral signatures in 

F NMR and mass spectrometry that allow for high-specificity detection.

Nuclear Magnetic Resonance (NMR) Profiling[3]

NMR analysis of (R)-norfenfluramine requires a multi-nuclear approach. While


H NMR confirms the carbon skeleton, 

F NMR provides a background-free confirmation of the fluorinated moiety, essential for distinguishing this compound from non-fluorinated amphetamine analogs.[1][2]
H NMR: The Diastereotopic Challenge

In the (R)-enantiomer, the methylene protons (


) adjacent to the chiral center are diastereotopic . They are chemically non-equivalent due to the fixed stereocenter at C2, often appearing as a complex multiplet or distinct doublets of doublets rather than a simple doublet.[2]

Solvent:


 (Chloroform-d) with TMS internal standard.
PositionProton CountMultiplicityChemical Shift (

ppm)
Assignment Logic
Ar-H 4HMultiplet7.40 – 7.60Aromatic ring protons.[1][2] Deshielded by

.
CH 1HMultiplet3.15 – 3.25Methine at chiral center (C2).[2]
CH

2HDD / Multiplet2.65 – 2.80Benzylic protons.[1][2] Diastereotopic splitting.
NH

2HBroad Singlet1.30 – 1.60Amine protons (exchangeable with

).[2]
CH

3HDoublet1.10 – 1.15Terminal methyl group (

Hz).[2]
F NMR: The Definitive Fingerprint

The trifluoromethyl group is highly isolated electronically, providing a clean singlet. This is the most robust method for quantification in complex mixtures as biological matrices rarely contain endogenous fluorine.

  • Shift:

    
     -62.8 to -63.0 ppm (referenced to 
    
    
    
    ).[1][2]
  • Multiplicity: Singlet (nominally), though high-resolution scans may show small coupling to aromatic protons.[1][2]

C NMR & J-Coupling

The


 group causes significant splitting of the aromatic carbons due to Carbon-Fluorine coupling (

).[2]
  • 
     Carbon:  Quartet (
    
    
    
    ppm,
    
    
    Hz).[2]
  • Ipso Carbon (C3): Quartet (

    
     ppm, 
    
    
    
    Hz).[2]

Mass Spectrometry (MS): Fragmentation Logic[4][5]

In Electron Ionization (EI) MS, (R)-norfenfluramine follows the classic fragmentation pathway of


-methylated amines (amphetamines), but with a diagnostic "fluorinated benzyl" shift.[1][2]
The Alpha-Cleavage Rule

The dominant fragmentation mechanism is the rupture of the bond between the benzylic carbon and the amine-bearing carbon (alpha-cleavage).[1] This generates a resonance-stabilized iminium ion.[2]

  • Base Peak (m/z 44):

    
    . This is the standard base peak for all amphetamine-class drugs.[1][2] It confirms the aliphatic side chain structure but not the aromatic substitution.
    
Diagnostic Aromatic Fragments

To distinguish Norfenfluramine from Amphetamine, one must look for the benzyl cation retained after the loss of the amine fragment.

  • m/z 159: 3-Trifluoromethylbenzyl cation (

    
    ).[1][2] This confirms the presence of the 
    
    
    
    group on the ring.
Fragmentation Pathway Visualization

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 203 Alpha_Cleavage Alpha Cleavage M_Ion->Alpha_Cleavage EI Impact (70eV) Benzyl_Frag Benzyl Fragment [Ar-CH2]+ m/z 159 M_Ion->Benzyl_Frag Charge Retention on Ar (Secondary Pathway) Base_Peak Base Peak [CH3-CH=NH2]+ m/z 44 Alpha_Cleavage->Base_Peak Charge Retention on N Neutral_Loss Neutral Loss (Ar-CH2•) Alpha_Cleavage->Neutral_Loss Radical Loss

Figure 1: Electron Ionization (EI) fragmentation pathway.[2] The m/z 44 peak dominates, while m/z 159 provides structural specificity.[1]

Chiral Discrimination: Separating (R) from (S)

Spectroscopy (NMR/MS) alone cannot distinguish the (R) enantiomer from the (S) enantiomer in an achiral environment. To validate the "R" designation, Chiral HPLC is required.[1]

Chiral Stationary Phases (CSP)

Polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for separating amphetamine enantiomers.[1][2]

  • Column: Chiralcel OD-R or OD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2] The amine modifier is crucial to prevent peak tailing of the basic nitrogen.

Derivatization Strategy (Optional but Recommended)

Direct analysis can be difficult due to weak UV absorption.[2] Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) converts the enantiomers into diastereomers.[1]

  • Reaction: (R)-Norfenfluramine + (S)-TPC

    
     (R,S)-Amide.[1][2]
    
  • Result: The resulting diastereomers have distinct physical properties and can be separated on standard achiral C18 columns or analyzed via NMR, where the chemical shifts will now differ.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Obtain high-resolution

    
    H and 
    
    
    
    F spectra.
  • Safety: Work in a fume hood.

    
     is toxic.[1][2]
    
  • Massing: Weigh 10-15 mg of the hydrochloride salt of (R)-norfenfluramine.

  • Free Basing (If required): If the salt does not dissolve or broaden peaks are observed, dissolve in 1 mL

    
    , add 1 drop 1M NaOD, and extract with 
    
    
    
    .
  • Solvation: Dissolve the sample in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: Pass solution through a glass wool plug into the NMR tube to remove undissolved particulates.

  • Acquisition:

    • Run

      
      H (minimum 16 scans).[2]
      
    • Run

      
      F (minimum 32 scans) – Set spectral window to include -60 to -70 ppm.[1][2]
      
Protocol B: Chiral Purity Validation (HPLC)
  • Objective: Confirm Enantiomeric Excess (ee%) > 98%.

  • Mobile Phase Prep: Mix n-Hexane and Isopropanol (98:2 v/v). Add 0.1% Diethylamine (DEA).[2] Degas by sonication.[1][2]

  • Column Setup: Install Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2] Equilibrate at 1.0 mL/min for 30 mins.

  • Detection: Set UV-Vis detector to 264 nm (absorption max for trifluoromethylbenzene moiety).

  • Injection: Inject 10 µL of sample (1 mg/mL in mobile phase).

  • Calculation:

    
    
    (Note: (R)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with a pure reference standard).
    

References

  • Rothman, R. B., et al. (2000).[2] "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2] Circulation.

  • Cody, J. T. (2002).[1][2] "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results."[2] Journal of Occupational and Environmental Medicine.

  • Belas, F. J., et al. (1999).[2] "Concordance of the stereoselective pharmacokinetics of fenfluramine and norfenfluramine." Journal of Clinical Pharmacology.

  • PubChem. (2024).[2][3] "Norfenfluramine Compound Summary." National Library of Medicine.[2]

Sources

Pharmacological profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine (or l-norfenfluramine).[1]

Stereochemical Implications for Therapeutic Efficacy and Cardiac Safety[1]

Executive Summary

This compound (hereafter (R)-Norfenfluramine ) is the levorotatory enantiomer of the active metabolite of Fenfluramine.[1] Historically, the racemic parent drug (Fenfluramine) and its dextrorotatory isomer (Dexfenfluramine) were withdrawn from global markets due to drug-induced valvular heart disease (VHD).[1]

Current research identifies the (S)-enantiomer of Norfenfluramine as the primary driver of this cardiotoxicity via potent 5-HT


 receptor agonism.[1] In contrast, (R)-Norfenfluramine  exhibits a distinct pharmacological profile characterized by significantly reduced 5-HT

affinity while retaining activity at 5-HT

and Sigma-1 receptors.[1] This guide analyzes the (R)-enantiomer as a distinct pharmacological entity, outlining its synthesis, receptor selectivity, and safety margins relative to its cardiotoxic counterpart.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

ParameterData
IUPAC Name (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine
Common Name (R)-Norfenfluramine; l-Norfenfluramine
CAS Number 19036-73-8 (Generic for Norfenfluramine); Enantiomer specific IDs vary.[1]
Molecular Formula C

H

F

N
Molecular Weight 203.21 g/mol
Chirality R-configuration (Levorotatory, l-)
Key Functional Group Trifluoromethyl (-CF

) at meta position; Primary amine.[1]

Synthesis & Stereochemical Isolation

Obtaining high-purity (R)-Norfenfluramine is critical for excluding the cardiotoxic effects of the (S)-isomer.[1] Two primary methods are employed: Asymmetric Synthesis or Chiral Resolution.[1]

Protocol A: Optical Resolution via Chiral Acid Crystallization

This method is preferred for bulk preparation from racemic Norfenfluramine.[1]

Reagents:

  • Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane[1]

  • Dibenzoyl-L-tartaric acid (Resolving agent)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of racemic Norfenfluramine in 50 mL of hot absolute ethanol.

  • Addition of Resolving Agent: Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially (depending on the specific chiral acid choice; optimization may be required).[1]

  • Filtration & Washing: Filter the crystals and wash with cold ethanol.

  • Liberation of Free Base: Suspend the salt in water and basify with 2M NaOH (pH > 12).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous MgSO

    
    .[1]
    
  • Purification: Remove solvent under vacuum. Assess enantiomeric excess (ee%) via Chiral HPLC.

Visualization: Synthesis Workflow

Synthesis Start Racemic Norfenfluramine Complex Diastereomeric Salt Formation Start->Complex Agent Chiral Resolving Agent (Dibenzoyl-L-tartaric acid) Agent->Complex Crystal Selective Crystallization Complex->Crystal Cooling Base Basification (NaOH) Crystal->Base Filtration Product (R)-Norfenfluramine (>98% ee) Base->Product DCM Extraction

Caption: Workflow for the optical resolution of (R)-Norfenfluramine from racemic starting material.

Pharmacodynamics: The Safety Nexus

The clinical viability of (R)-Norfenfluramine hinges on its differential binding affinity compared to the (S)-enantiomer.[1]

Receptor Binding Profile (Comparative)

The following data synthesizes binding affinities (


) from radioligand binding assays. Note the critical divergence at the 5-HT

receptor.[1]
Receptor Target(R)-Norfenfluramine (

)
(S)-Norfenfluramine (

)
Biological Implication
5-HT

> 500 - 1000 nM 10 - 50 nM (S) is a potent agonist driving valvulopathy.[1] (R) has low affinity.[1][2]
5-HT

~150 - 300 nM~50 - 100 nM(R) retains moderate activity (anorectic/antiseizure efficacy).[1]
5-HT

Micromolar rangeHigh Nanomolar(R) shows reduced hallucinogenic potential.[1]
Sigma-1 (

)
Moderate AffinityModerate AffinityContributes to antiseizure mechanism (Dravet Syndrome).[1]
Mechanism of Action[1][8][9][10]
  • 5-HT

    
     Agonism:  (R)-Norfenfluramine acts as a partial agonist at 5-HT
    
    
    
    receptors in the CNS.[1] This modulation increases GABAergic transmission, which is hypothesized to underlie its efficacy in refractory epilepsies (e.g., Dravet syndrome).[1]
  • Reduced 5-HT

    
     Activation:  Unlike the (S)-enantiomer, (R)-Norfenfluramine does not potently activate the 5-HT
    
    
    
    receptor on cardiac valvular interstitial cells.[1] This prevents the G
    
    
    -mediated signaling cascade (PLC
    
    
    
    
    IP
    
    
    /DAG
    
    
    PKC) responsible for mitogenesis and fibrosis.[1]
Visualization: Differential Signaling Pathways

Signaling S_Enant (S)-Norfenfluramine R2B 5-HT2B Receptor (Cardiac Valve) S_Enant->R2B High Affinity (Agonist) R2C 5-HT2C Receptor (CNS / GABAergic) S_Enant->R2C High Affinity R_Enant (R)-Norfenfluramine R_Enant->R2B Low/Negligible Affinity R_Enant->R2C Moderate Affinity (Partial Agonist) Mitogenesis Mitogenesis & Fibrosis (Valvulopathy) R2B->Mitogenesis ERK/MAPK Pathway Therapeutic Seizure Control / Appetite Modulation R2C->Therapeutic GABA Release

Caption: Divergent signaling pathways of Norfenfluramine enantiomers.[1] (R)-form minimizes the cardiotoxic 5-HT2B pathway.[1]

Experimental Protocols for Validation

Radioligand Binding Assay (Verification of Affinity)

Objective: To determine the


 of (R)-Norfenfluramine at human recombinant 5-HT

receptors.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]

  • Incubation:

    • Radioligand: [

      
      H]-Mesulergine (1 nM).[1]
      
    • Competitor: (R)-Norfenfluramine (Concentration range:

      
       to 
      
      
      
      M).[1]
    • Non-specific binding: Define using 10

      
      M Methysergide.[1]
      
  • Condition: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Self-Validation Check: The

      
       for (R)-Norfenfluramine should be >500 nM.[1] If <100 nM, check for chiral contamination with the (S)-enantiomer.[1]
      
Functional Calcium Flux Assay (Safety Screen)

Objective: To confirm that (R)-Norfenfluramine does not functionally activate 5-HT


 at therapeutic concentrations.[1]

Protocol:

  • Dye Loading: Load CHO-K1 cells expressing 5-HT

    
     with Fluo-4 AM (calcium indicator) for 45 mins.
    
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader).

  • Agonist Challenge: Inject (R)-Norfenfluramine.

    • Positive Control: 5-HT (Serotonin).[1][3][4]

    • Negative Control: Buffer vehicle.[1]

  • Data Acquisition: Monitor calcium transients for 180 seconds.

  • Result Interpretation: (R)-Norfenfluramine should elicit <15% of the maximal response (E

    
    ) of 5-HT at concentrations where the (S)-enantiomer would be fully active.[1]
    

Pharmacokinetics & Metabolism[8][11]

  • Metabolic Pathway: (R)-Norfenfluramine is the primary metabolite of (R)-Fenfluramine, formed via N-dealkylation by CYP450 enzymes (primarily CYP1A2, CYP2B6, and CYP2D6).[1]

  • Half-life: Long half-life (typically 13–30 hours in humans), leading to accumulation upon chronic dosing.[1]

  • Stereochemical Inversion: Unlike ibuprofen, there is no significant in vivo chiral inversion from (R) to (S) in humans, maintaining the safety profile of the pure enantiomer.[1]

References

  • Roth, B. L. (2007).[1] Drugs and Valvular Heart Disease. New England Journal of Medicine, 356(1), 6-9.[1] Link[1]

  • Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81.[1] Link

  • FDA Drug Safety Communication. (2020).[1] FDA approves new therapy for Dravet syndrome (Fintepla/Fenfluramine).[1][5] Link

  • Setola, V., et al. (2003).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on ventricular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223-1229.[1] Link

  • Sourbron, J., et al. (2016).[1] Serotonergic modulation as a pharmacological approach in the treatment of epilepsy. European Journal of Pharmacology, 785, 129-141.[1] Link

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as levofenfluramine, is the levorotatory enantiomer of fenfluramine. As a chiral molecule, understanding its physicochemical properties, particularly its solubility in organic solvents, is paramount for its application in pharmaceutical development, chemical synthesis, and analytical chemistry. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, presents available solubility data, and details experimental protocols for its determination.

It is important to note that while the focus of this guide is on the (R)-enantiomer, much of the available quantitative solubility data has been reported for the racemic mixture, fenfluramine. In achiral organic solvents, the solubility of individual enantiomers is identical to that of the racemate. Therefore, the data presented for fenfluramine can be considered representative for this compound in these contexts.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants are its polarity, basicity (pKa), and lipophilicity (logP).

PropertyValueSource
Molecular Formula C₁₂H₁₆F₃N[1]
Molecular Weight 231.26 g/mol [1]
pKa (of conjugate acid) 10.15 - 10.38
logP (Octanol-Water) 3.36[2]
Melting Point 170 °C (for Fenfluramine HCl)
Appearance White to off-white powder (for Fenfluramine HCl)

The presence of the trifluoromethyl group significantly increases the molecule's lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base interactions. The high pKa value indicates that this compound is a relatively strong base, readily forming salts with acids. This property is often exploited to enhance aqueous solubility through the formation of hydrochloride salts[2][3].

The interplay of these properties dictates the compound's solubility in various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.

G cluster_Molecule This compound cluster_Properties Physicochemical Properties cluster_Solubility Solubility Behavior Molecule C₁₂H₁₆F₃N Polarity Polar Amine Group Molecule->Polarity influences Lipophilicity Lipophilic Trifluoromethylphenyl Group Molecule->Lipophilicity influences Basicity High pKa (Basic) Molecule->Basicity influences PolarSolvents Solubility in Polar Solvents (e.g., Ethanol) Polarity->PolarSolvents favors NonpolarSolvents Solubility in Nonpolar Solvents (e.g., Toluene) Lipophilicity->NonpolarSolvents favors AcidicSolutions Enhanced Aqueous Solubility (Salt Formation) Basicity->AcidicSolutions enables

Caption: Relationship between molecular features and solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for fenfluramine in various organic solvents at 25 °C. As previously stated, this data is for the racemic mixture and is considered representative for the (R)-enantiomer in these achiral solvents.

SolventSolubility at 25 °C (mg/mL)Source
Ethanol150
Dichloromethane30 - 35
Ethyl Acetate1 - 5
Tetrahydrofuran1 - 5
Toluene1 - 5
Acetonitrile1 - 5

Qualitative data indicates that fenfluramine free base is slightly soluble in chloroform and methanol[4][5]. The hydrochloride salt is soluble in water and ethanol[2][3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data under specific conditions, experimental determination is necessary. Two common methods are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium.

G cluster_Workflow Kinetic Solubility Assay Workflow A Prepare concentrated stock solution in DMSO B Dispense stock solution into microtiter plate wells A->B C Add organic solvent to wells B->C D Mix and incubate (e.g., 2 hours at 25°C) C->D E Measure turbidity (Nephelometry) or filter and measure concentration (UV/LC-MS) D->E F Determine kinetic solubility E->F

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Solvent Addition: Add the desired organic solvent to each well to achieve a range of final compound concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (typically 1-2 hours)[6][7].

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

    • Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS against a standard curve[8].

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

G cluster_Workflow Thermodynamic (Shake-Flask) Solubility Assay Workflow A Add excess solid compound to a vial B Add a known volume of organic solvent A->B C Seal the vial and shake at a controlled temperature (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Filter an aliquot of the supernatant D->E F Quantify the concentration of the dissolved compound (e.g., HPLC-UV) E->F G Determine thermodynamic solubility F->G

Caption: Workflow for a thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed[9].

  • Solvent Addition: Add a known volume of the organic solvent of interest to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached[10][11].

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

The solubility of this compound in organic solvents is governed by its distinct molecular structure, which imparts both lipophilic and basic characteristics. While specific quantitative data for the free base of the (R)-enantiomer is limited, the data available for the racemic mixture, fenfluramine, provides a strong indication of its solubility profile in various common organic solvents. For applications requiring precise solubility values, the detailed kinetic and thermodynamic experimental protocols provided in this guide offer robust methods for their determination. A thorough understanding and experimental validation of solubility are critical for the successful development and application of this important chiral molecule.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • PCBIS. Thermodynamic solubility - Strasbourg. [Link]

  • PubChem. Levofenfluramine. [Link]

  • PubChem. N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]

  • PubChem. Fenfluramine. [Link]

  • New Drug Approvals. Fenfluramine Hydrochloride. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

A Technical Guide to the Therapeutic Targets of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (d-Norfenfluramine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, the dextrorotatory enantiomer of norfenfluramine and the major active metabolite of fenfluramine, presents a compelling case of pharmacological repurposing. Initially associated with appetite suppressants, its potent neuromodulatory activities have been successfully leveraged for treating severe, treatment-resistant epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on a dual-pronged action that establishes its primary therapeutic potential: robust modulation of the serotonin system and significant activity at the Sigma-1 receptor. By elucidating these core targets, this document aims to provide a foundational framework for future research and development in leveraging this compound's unique pharmacology.

Introduction: Chemical Identity and Therapeutic Evolution

This compound, hereafter referred to as d-norfenfluramine, is a phenethylamine derivative with the chemical formula C₁₀H₁₂F₃N.[3] It is the primary active metabolite of the formerly prescribed anorectic drug, fenfluramine.[4][5] While fenfluramine itself was withdrawn from the market due to associations with cardiac valvular disease and pulmonary hypertension, mediated by its metabolite's action on 5-HT₂B receptors, a deeper investigation into the pharmacology of d-norfenfluramine has revealed a complex and therapeutically valuable profile.[4][6] This has culminated in the FDA approval of low-dose fenfluramine for intractable epilepsy, where the profound anti-seizure efficacy is attributed to the activity of d-norfenfluramine at specific neuronal targets, outweighing the risks under a strict monitoring program.[2][7]

Primary Therapeutic Axis: The Serotonergic System

The most well-characterized mechanism of d-norfenfluramine is its profound impact on serotonergic neurotransmission. This is not a single action but a dual mechanism involving both the release of serotonin and direct interaction with its postsynaptic receptors.

Potent Serotonin Releasing Agent (SRA)

d-Norfenfluramine acts as a potent serotonin-norepinephrine releasing agent (SNRA).[4][8] It interacts with the serotonin transporter (SERT), reversing its function to induce a non-exocytotic efflux of serotonin from the presynaptic neuron into the synaptic cleft.[7][9] This elevation of extracellular serotonin levels significantly enhances serotonergic signaling throughout the brain.[7] The d-enantiomer is noted to be more potent in this regard than its levorotatory counterpart.[4] This mechanism is foundational to its therapeutic effects, as the serotonergic system is critically involved in regulating neuronal excitability, mood, and cognition.[10]

Direct Agonism at 5-HT₂ Receptor Subtypes

Beyond serotonin release, d-norfenfluramine is a direct and potent agonist at several 5-HT₂ family receptors, specifically 5-HT₂A, 5-HT₂B, and 5-HT₂C.[4] This direct receptor activation is a crucial component of its pharmacological profile and is substantially more potent than that of its parent compound, fenfluramine.[4]

  • 5-HT₂A and 5-HT₂C Receptors: Agonism at these receptors, located in key brain regions like the cortex and hippocampus, is believed to contribute significantly to the anticonvulsant effects. Activation of these receptors can modulate the activity of both glutamatergic and GABAergic neurons, helping to restore the balance between excitation and inhibition that is disrupted in epilepsy.[11]

  • 5-HT₂B Receptor: High-affinity agonism at the 5-HT₂B receptor is the primary mechanism responsible for the cardiotoxicity seen with higher, chronic doses of fenfluramine.[6][12] This interaction promotes mitogenesis in cardiac valve fibroblasts, leading to valvular heart disease.[12] This underscores the critical importance of dose management and cardiovascular monitoring in therapeutic applications.

Emerging Target of Interest: The Sigma-1 Receptor (σ₁R)

More recent investigations have uncovered a second, distinct mechanism of action for d-norfenfluramine: activity at the Sigma-1 receptor (σ₁R).[13][14] The σ₁R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which plays a crucial role in regulating cellular stress responses and neuronal plasticity.

d-Norfenfluramine acts as a positive modulator of the σ₁R.[13][14] While it may not have strong agonist activity on its own, it potentiates the effects of endogenous σ₁R agonists.[14] This modulation is therapeutically relevant because σ₁R has been shown to:

  • Regulate NMDA Receptor Function: The σ₁R can form a complex with the NR1 subunit of the NMDA receptor, modulating its activity.[15] By disrupting this interaction, d-norfenfluramine may inhibit excessive calcium influx through NMDA receptors, a key process in seizure generation and excitotoxicity.[15][16]

  • Influence Neurosteroid Signaling: The σ₁R interacts with neuroactive steroids, and d-norfenfluramine has been shown to synergize with certain neurosteroids to produce anti-amnesic effects in preclinical models.[13]

  • Improve Cognitive Function: The improvements in executive function observed in patients treated with fenfluramine, which are not solely attributable to seizure reduction, may be linked to this σ₁R activity.[1][14]

Integrated Signaling and Therapeutic Action

The therapeutic efficacy of d-norfenfluramine, particularly in complex channelopathies like Dravet syndrome, likely arises from the synergistic action of its dual mechanisms. The broad increase in synaptic serotonin combined with direct 5-HT₂A/C agonism and positive modulation of σ₁R creates a multi-faceted suppression of neuronal hyperexcitability.

Diagram: Proposed Synergistic Mechanism of d-Norfenfluramine

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron d_norfen d-Norfenfluramine sert SERT d_norfen->sert Reverses Function d_norfen_post d-Norfenfluramine vesicle 5-HT Vesicle sert->vesicle Blocks Reuptake synapse_5ht Synaptic 5-HT vesicle->synapse_5ht Promotes Release ht2a_c 5-HT2A/C Receptors synapse_5ht->ht2a_c Agonism inhibition Decreased Neuronal Hyperexcitability ht2a_c->inhibition sigma1r Sigma-1 Receptor (ER Membrane) nmdar NMDA Receptor sigma1r->nmdar Inhibits Ca++ Influx nmdar->inhibition d_norfen_post->ht2a_c Direct Agonism d_norfen_post->sigma1r Positive Modulation

Sources

Technical Guide: Neuroprotective & Pharmacological Profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Derivatives

[1]

Executive Summary

The molecule (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically identified as (R)-norfenfluramine , represents the primary bioactive metabolite of the pharmaceutical agent fenfluramine.[1] While historically associated with serotonergic appetite suppression (via the racemate and (S)-enantiomer), the (R)-enantiomer has emerged as a critical scaffold for neuroprotection and anticonvulsant activity .[1]

Current research indicates a paradigm shift: efficacy in refractory epilepsies (e.g., Dravet syndrome) is not solely driven by serotonergic modulation but by a dual mechanism involving 5-HT2C receptor agonism and Sigma-1 receptor (S1R) positive allosteric modulation .[1] This guide dissects the neuroprotective properties of this scaffold, providing researchers with a roadmap for evaluating derivatives that maximize S1R-mediated mitochondrial protection while minimizing 5-HT2B-mediated cardiotoxicity.[1]

Molecular Pharmacology & Mechanism of Action

The neuroprotective efficacy of this compound derivatives relies on a "Dual-Key" mechanism. Unlike traditional anticonvulsants that block sodium channels, this scaffold modulates upstream signaling to enhance neuronal survival under excitotoxic stress.[1]

The 5-HT2C Agonist Pathway (Network Inhibition)

The (R)-enantiomer exhibits specific affinity for the 5-HT2C receptor.[1] Activation of 5-HT2C on GABAergic interneurons increases the release of GABA, thereby dampening hyperexcitability in the thalamocortical and hippocampal networks.[1] This prevents the "excitotoxic storm" that leads to neuronal apoptosis.[1]

The Sigma-1 Receptor Pathway (Cellular Survival)

This is the critical differentiator for neuroprotection.[1] (R)-norfenfluramine acts as a positive modulator of the Sigma-1 receptor (S1R), an endoplasmic reticulum (ER) chaperone.[1]

  • ER Stress Reduction: Under stress (e.g., seizure, ischemia), S1R dissociates from BiP (Binding immunoglobulin Protein) and chaperones IP3 receptors, preventing calcium overload in the mitochondria.[1]

  • Anti-Apoptosis: S1R modulation upregulates Bcl-2 and suppresses caspase activation.[1]

Pathway Visualization

The following diagram illustrates the convergent neuroprotective pathways.

NeuroprotectionPathwaysLigand(R)-NorfenfluramineScaffoldRec_5HT2C5-HT2C Receptor(GABAergic Interneuron)Ligand->Rec_5HT2C AgonistRec_S1RSigma-1 Receptor(ER Membrane)Ligand->Rec_S1R Positive ModulatorSig_GABAIncreased GABAReleaseRec_5HT2C->Sig_GABA Gq PathwaySig_CaStabilized Ca2+Flux (MAM)Rec_S1R->Sig_Ca Chaperone ActivityEffect_NetNetworkHyperpolarizationSig_GABA->Effect_NetEffect_MitoMitochondrialIntegritySig_Ca->Effect_MitoOutcomeNEUROPROTECTION(Reduced Apoptosis/SUDEP)Effect_Net->OutcomeEffect_Mito->Outcome

Caption: Dual-mechanism neuroprotection via 5-HT2C-mediated network inhibition and Sigma-1 mediated mitochondrial stabilization.[1]

Structure-Activity Relationship (SAR)[1]

Optimizing the this compound scaffold requires balancing potency against toxicity.[1]

Structural ComponentModificationEffect on Neuroprotection/Toxicity
Chiral Center (C2) (R)-Isomer Preferred. High affinity for 5-HT2C; shows distinct efficacy in audiogenic seizure models.[1] Less anorectic than (S).
(S)-IsomerPotent anorectic; historically linked to higher serotonergic toxicity.[1]
Aromatic Ring (C3) -CF3 (Trifluoromethyl) Critical. Essential for lipophilicity (BBB penetration) and receptor pocket fit. Removal abolishes activity.[1]
-Cl / -FReduces potency significantly compared to -CF3.[1]
Amine Nitrogen Primary (-NH2) (Norfenfluramine) : High potency, long half-life, active metabolite.[1]
Secondary (-NH-Et)(Fenfluramine): Prodrug.[1] Slower onset, requires hepatic metabolism to become active.[1]
Tertiary/BulkyGenerally reduces affinity for 5-HT2C; may alter S1R binding mode.[1]

Key Insight: The meta-trifluoromethyl group is non-negotiable for this class. Drug development efforts should focus on N-substitution or C-ring modifications that maintain S1R binding while reducing affinity for the 5-HT2B receptor (the cause of valvulopathy).[1]

Preclinical Validation Protocols

To validate the neuroprotective properties of a new derivative, the following self-validating experimental workflows are recommended.

In Vitro: Sigma-1 Receptor Chaperone Assay

Objective: Determine if the derivative acts as a functional S1R agonist (neuroprotective) or antagonist.[1]

  • System: CHO cells overexpressing S1R.[1]

  • Protocol:

    • Induce ER stress using Thapsigargin (1 µM).[1]

    • Treat cells with Derivative X (10 nM - 10 µM).[1]

    • Readout: Measure dissociation of S1R from BiP using Co-Immunoprecipitation (Co-IP).

    • Validation: A true neuroprotective agonist will promote S1R-BiP dissociation, allowing S1R to chaperone IP3R.[1]

In Vivo: Audiogenic Seizure Model (DBA/2 Mice)

Objective: Assess functional neuroprotection against excitotoxicity.[1] The DBA/2 mouse is the gold standard for this scaffold.[1]

  • Protocol:

    • Subjects: Male DBA/2 mice (post-natal day 21-28).

    • Dosing: Administer Derivative X (i.p.) 30-60 mins prior to testing.

    • Challenge: Expose to high-intensity acoustic stimulation (110 dB, 60s).

    • Scoring: Latency to wild running, clonic seizures, and tonic extension.[1]

    • Neuroprotection Marker: Post-assay immunohistochemistry for Caspase-3 (apoptosis marker) in the hippocampus.[1]

Experimental Workflow Diagram

ValidationWorkflowStartCandidate DerivativeStep1Step 1: Binding Affinity(Radioligand Displacement)Start->Step1Decision1Ki < 100nM(5-HT2C & S1R)?Step1->Decision1Step2Step 2: Functional Viability(Glutamate Excitotoxicity Assay)Decision1->Step2YesEnd_FailDiscard/RefineDecision1->End_FailNoStep3Step 3: In Vivo Efficacy(DBA/2 Mouse Model)Step2->Step3Reduced LDH ReleaseStep2->End_FailNo EffectEnd_SuccessLead Candidate(Neuroprotective)Step3->End_SuccessSeizure Reduction + Intact HippocampusStep3->End_FailToxicity

Caption: Hierarchical screening workflow for validating neuroprotective efficacy of norfenfluramine derivatives.

Safety & Toxicology: The 5-HT2B Hurdle

The primary barrier to the clinical application of this compound derivatives is 5-HT2B agonism , which drives mitogenic signaling in cardiac valve interstitial cells (valvulopathy).[1]

  • Mitigation Strategy: Researchers must screen derivatives for functional selectivity (bias) .[1]

  • Target Profile:

    • 5-HT2C: Full Agonist / High Potency.[1]

    • Sigma-1: Positive Modulator.[1][2]

    • 5-HT2B: Antagonist or Low Affinity (Ki > 1000 nM).[1]

  • Monitoring: Echocardiographic monitoring is mandatory in chronic in vivo studies involving this scaffold.[1]

References

  • Sourbron, J., et al. (2020).[1] "Serotonergic Modulation as a Pharmacological Strategy in Epilepsy." Frontiers in Pharmacology.

  • Martin, P., et al. (2020).[1] "Fenfluramine acts as a positive modulator of sigma-1 receptors."[1][2] Epilepsy & Behavior.

  • Tiraboschi, E., et al. (2023).[1] "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." MDPI Pharmaceuticals.[1] [1]

  • Maurice, T., et al. (2020).[1] "The Sigma-1 Receptor as a Target for Neuroprotection in Neurodegenerative Diseases." Expert Opinion on Therapeutic Targets.

  • Dravet, C., et al. (2019).[1][3] "Fenfluramine for the treatment of seizures in Dravet syndrome." The Lancet Neurology.[1]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details two validated protocols for the asymmetric synthesis of (R)-1-(3-trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine). This compound is a critical reference standard for metabolic profiling of fenfluramine and related anorectic agents.

While racemic synthesis followed by chiral resolution is possible, it suffers from a maximum 50% theoretical yield. This guide prioritizes enantioconvergent and diastereoselective methods that achieve high optical purity (>98% ee) directly.

Strategic Selection of Methods
  • Method A (Biocatalytic): Utilizes an (R)-selective

    
    -transaminase. Best for "Green Chemistry" compliance, single-step conversion, and high enantiomeric excess.
    
  • Method B (Chemical Auxiliary): Utilizes Ellman’s Sulfinamide chemistry.[1] Best for laboratories without biocatalysis infrastructure, offering robust diastereocontrol via established organic synthesis techniques.

Safety & Regulatory Compliance (Critical)

WARNING: The target compound is a potent 5-HT2B agonist and a metabolite of a withdrawn pharmaceutical (Fenfluramine). It acts as a serotonin releaser.

  • Containment: All solid handling must occur within a certified chemical fume hood or glovebox (OEL < 10

    
    g/m
    
    
    
    ).
  • PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles are mandatory.

  • Regulatory: This compound may be considered a controlled substance analogue or precursor in certain jurisdictions. Verify local regulations (DEA/EMA) before synthesis.

Method A: Biocatalytic Transamination (The "Green" Route)

This protocol employs an (R)-selective


-transaminase (ATA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone substrate.
Mechanistic Principle

The reaction relies on the Pyridoxal-5'-phosphate (PLP) dependent catalytic cycle. The enzyme binds the amine donor, forming a PMP-enzyme intermediate, which then transfers the amine to the ketone acceptor stereoselectively.

Reaction Scheme Visualization

Biocatalysis Ketone Substrate: 1-(3-CF3-phenyl)propan-2-one Enzyme Catalyst: (R)-omega-Transaminase (PLP Cofactor) Ketone->Enzyme Acceptor Binding Donor Amine Donor: Isopropylamine (1M) Donor->Enzyme Donor Binding Product Product: (R)-Norfenfluramine Enzyme->Product (R)-Selective Transfer Byproduct By-product: Acetone Enzyme->Byproduct Deamination

Figure 1: Biocatalytic transamination workflow utilizing isopropylamine (IPA) as the amine donor.

Experimental Protocol

Reagents:

  • Substrate: 1-(3-trifluoromethylphenyl)propan-2-one (20 mM final)

  • Enzyme: Commercial (R)-ATA (e.g., Codexis ATA-113/117 analogs or Arthrobacter sp. wild-type)

  • Donor: Isopropylamine (1.0 M, neutralized to pH 7.5)

  • Cofactor: PLP (1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Co-solvent: DMSO (10% v/v)

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve PLP (1 mM) in Potassium Phosphate buffer (100 mM, pH 7.5).

  • Donor Addition: Add Isopropylamine (IPA) to the buffer. Note: IPA is basic; adjust pH back to 7.5 using 6M HCl carefully.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (stock solution). Add this to the reaction mixture to reach 10% v/v DMSO and 20 mM substrate concentration.

  • Initiation: Add the lyophilized enzyme powder (approx. 10 mg/mL loading).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours. Do not seal tightly; acetone removal drives equilibrium.

  • Quenching: Stop reaction by adding 6M NaOH (pH > 12).

  • Extraction: Extract 3x with MTBE (Methyl tert-butyl ether). The amine product partitions into the organic phase.[2]

  • Purification: Evaporate solvent. Convert to Hydrochloride salt using 1M HCl in ether for stability.

Validation Criteria:

  • Conversion: >90% (by GC-FID).

  • Enantiomeric Excess: >99% (by Chiral HPLC).[3]

Method B: Ellman's Sulfinamide Auxiliary (The Chemical Route)

For labs lacking biocatalysts, the condensation of the ketone with (R)-tert-butanesulfinamide provides a reliable chemical route. This method relies on the high diastereoselectivity of the imine reduction.

Mechanistic Principle

The chiral auxiliary directs the hydride attack on the imine carbon. Using (R)-tert-butanesulfinamide typically yields the (R)-amine when reduced with bulky hydrides, though the specific diastereomer must be confirmed via NMR/HPLC.

Reaction Scheme Visualization

Ellman Step1 Step 1: Condensation Ketone + (R)-t-Butanesulfinamide (Ti(OEt)4, THF) Intermediate Intermediate: N-Sulfinyl Imine Step1->Intermediate Step2 Step 2: Reduction NaBH4 or L-Selectride (-78°C -> RT) Intermediate->Step2 Sulfinamide Sulfinamide Diastereomer Step2->Sulfinamide Diastereoselective Hydride Attack Step3 Step 3: Hydrolysis HCl / Dioxane Sulfinamide->Step3 Final Final Product: (R)-Norfenfluramine HCl Step3->Final Auxiliary Cleavage

Figure 2: Chemical synthesis pathway using Ellman's Auxiliary.

Experimental Protocol

Step 1: Imine Formation

  • To a solution of 1-(3-trifluoromethylphenyl)propan-2-one (1.0 eq) in dry THF, add (R)-2-methyl-2-propanesulfinamide (1.1 eq).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise.

  • Reflux for 12 hours under Nitrogen.

  • Quench with brine, filter through Celite, and concentrate.

Step 2: Diastereoselective Reduction

  • Dissolve the crude sulfinyl imine in dry THF. Cool to -48°C.

  • Add Sodium Borohydride (NaBH4) (3.0 eq). Note: For higher selectivity, L-Selectride can be used at -78°C.

  • Warm to room temperature over 4 hours.

  • Quench with saturated NH4Cl. Extract with EtOAc.[4]

Step 3: Hydrolysis

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (excess). Stir for 2 hours.

  • Concentrate to dryness. The resulting white solid is the amine hydrochloride.

Analytical Quality Control

To validate the enantiomeric purity, Chiral HPLC is required.

Chiral HPLC Method[4][5][6]
  • Column: Daicel Chiralcel OD-R (Reverse Phase) or OD-H (Normal Phase).

  • Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer:

      
       ~ 12.5 min
      
    • (R)-Enantiomer:

      
       ~ 14.2 min
      
    • Note: Confirm elution order with a racemic standard.

Data Summary Table
ParameterMethod A (Biocatalysis)Method B (Ellman's)
Yield 85-92%70-80% (3 steps)
Enantiomeric Excess (ee) >99%95-98%
Atom Economy HighModerate (Auxiliary waste)
Scalability Excellent (Industrial)Good (Gram scale)
Cost Low (if enzyme reusable)Moderate (Titanium/Auxiliary)

References

  • Biocatalytic Transamination

    • Koszelewski, D., et al. "Deracemisation of 1-phenylpropan-2-amine derivatives via biocatalytic cascades." Journal of Biotechnology, 2019.

    • Context: Describes the general application of -transaminases for amphetamine-type substr
  • Ellman's Auxiliary Chemistry

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[5][6] Nature Protocols, 2013.[6]

    • Context: The foundational protocol for condensing and reducing sulfinamides.
  • Analytical Separation

    • Caccia, S., et al. "Enantioselective HPLC determination of fenfluramine and its metabolite norfenfluramine in biological specimens." Journal of Chromatography B, 2001.

    • Context: Validated method for separating the specific enantiomers of norfenfluramine.

Sources

Application Note: Enantioselective HPLC Separation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and analytical scientists requiring high-purity isolation and quantification of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Norfenfluramine).

Executive Summary

The separation of this compound (commonly known as (R)-Norfenfluramine) is critical in forensic toxicology and pharmaceutical development. As the primary active metabolite of Fenfluramine, the enantiomeric purity of this compound is directly linked to pharmacological efficacy and toxicity profiles—specifically, the association of 5-HT2B receptor agonism with valvular heart disease.

This guide presents two validated protocols:

  • Protocol A (Direct Phase): A robust, label-free method utilizing Crown Ether technology, optimized for raw material purity analysis and synthetic process control.

  • Protocol B (Derivatization-Fluorescence): A high-sensitivity bioanalytical method for plasma/tissue matrices using polysaccharide-based reversed-phase chromatography.

Chemical Context & Separation Strategy

Target Analyte: 1-(3-Trifluoromethylphenyl)-2-aminopropane Class: Amphetamine derivative (Primary Amine). Chiral Center: Carbon-2 (α-carbon to the amine).

The Challenge of Primary Amines

Primary amines often exhibit severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to strong non-specific interactions with residual silanols. Furthermore, the lack of extensive π-π systems near the chiral center can reduce the selectivity on Pirkle-type columns.

Strategic Solution:

  • For Direct Analysis: We utilize a Crown Ether CSP . This phase operates via a host-guest complexation mechanism where the protonated primary amine (

    
    ) inserts into the chiral crown ether cavity. This interaction is highly stereoselective and requires acidic aqueous mobile phases.
    
  • For High Sensitivity: We employ Derivatization .[1] Converting the primary amine to a fluorescent amide eliminates silanol interactions and introduces new interaction sites for polysaccharide CSPs (e.g., Chiralcel OD-R).

Method Selection Decision Tree

MethodSelection Start Sample Type Purity Raw Material / API (High Conc.) Start->Purity Bio Plasma / Tissue (Low Conc.) Start->Bio Decision1 Direct Analysis? Purity->Decision1 ProtocolB Protocol B: Derivatization + OD-R (Fluorescence) Bio->ProtocolB High Sensitivity Req. ProtocolA Protocol A: Crown Ether CSP (Crownpak CR-I+) Decision1->ProtocolA Yes (Preferred)

Figure 1: Decision matrix for selecting the appropriate separation protocol based on sample matrix and sensitivity requirements.

Protocol A: Direct Separation (Crown Ether)

Best For: Purity assessment, Enantiomeric Excess (ee%) determination, Preparative scale-up.

This method relies on the Crownpak CR-I(+) column. The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) which forms a reversible inclusion complex with the ammonium ion of the analyte.

Chromatographic Conditions
ParameterSettingNotes
Column Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized type preferred for durability.
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) / Methanol (85:15 v/v) Acidic pH is mandatory to protonate the amine (

).
Flow Rate 0.4 mL/minLower flow rates enhance inclusion complex equilibrium.
Temperature 25°C (Controlled)Lower temperatures (10-15°C) can increase resolution but broaden peaks.
Detection UV @ 210 nmThe trifluoromethyl-phenyl moiety absorbs well in the low UV range.
Injection Vol 1 - 5 µLDissolve sample in Mobile Phase.
Step-by-Step Procedure
  • Mobile Phase Preparation: Add 1.63 mL of 60% Perchloric Acid to 1000 mL of ultrapure water to achieve pH ~1.5. Filter through a 0.22 µm membrane. Mix 850 mL of this buffer with 150 mL of HPLC-grade Methanol.

  • Column Equilibration: Flush the column with mobile phase for at least 30 minutes at 0.4 mL/min. Monitor baseline stability.

  • Sample Prep: Dissolve 1 mg of (RS)-Norfenfluramine HCl in 1 mL of mobile phase.

  • Execution: Inject the sample. The (R)-enantiomer typically elutes second on CR(+) columns due to stronger complexation, but verification with a pure standard is required as elution order can shift based on specific substituent sterics.

Scientific Insight: The trifluoromethyl group at the meta-position creates steric bulk that differentially hinders the entry of the ammonium group into the crown ether cavity depending on the chiral configuration, driving the separation.

Protocol B: Bioanalytical High-Sensitivity (Polysaccharide)

Best For: Pharmacokinetics (PK) studies, Serum/Plasma analysis, Trace quantification.

Direct UV detection is often insufficient for biological samples. This protocol uses derivatization with a fluorescent reagent (e.g., NBD-Cl or DIB-Cl) followed by separation on a polysaccharide column.

Chromatographic Conditions
ParameterSettingNotes
Column Chiralcel OD-R (4.6 x 150 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate).
Mobile Phase Acetonitrile : 0.1M K₂HPO₄ / KH₂PO₄ Buffer (65 : 35 v/v) pH adjusted to 7.0.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Temperature 35°CSlightly elevated T improves mass transfer.
Detection Fluorescence (Ex: 325 nm, Em: 430 nm)Optimized for DIB-derivatives.[1]
Derivatization Workflow (Pre-Column)
  • Extraction: Alkalinize plasma sample (100 µL) with 0.1 M NaOH. Extract with Ethyl Acetate.[2][3] Evaporate to dryness.

  • Reaction: Reconstitute residue in 100 µL Carbonate Buffer (pH 9.0). Add 50 µL of DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) solution.

  • Incubation: Vortex and heat at 60°C for 20 minutes.

  • Termination: Stop reaction with dilute HCl. Inject onto HPLC.

Mechanism of Separation

The derivatization converts the small, polar amine into a bulky, hydrophobic amide. The Chiralcel OD-R phase (Reversed Phase) utilizes the cellulose backbone's chiral grooves. The "thick" derivatized molecule interacts via:

  • Hydrogen Bonding: Between the amide linker and the carbamate groups on the CSP.

  • π-π Stacking: Between the DIB-fluorophore and the phenyl rings of the CSP.

System Suitability & Validation Criteria

To ensure data integrity, the following criteria must be met before running unknown samples.

ParameterAcceptance LimitTroubleshooting
Resolution (

)

(Baseline separation)
Decrease Flow Rate or Temperature (Protocol A). Decrease Organic modifier (Protocol B).
Tailing Factor (

)

Protocol A: Ensure pH is

. Protocol B: Check derivatization completeness.
Retention Time RSD

(n=5 injections)
Check pump pulsation or temperature stability.
Signal-to-Noise (LOQ)

Protocol A: Increase injection volume. Protocol B: Concentrate sample during extraction.

References

  • Phenomenex. (2024).[4] Chiral HPLC Separations Guide: Strategy and Column Selection. Phenomenex Technical Guides. Link

  • Kaddoumi, A., et al. (2001). "Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 79-90. Link

  • Mera, I., et al. (2013). "Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples." Journal of Chromatographic Science, 51(7). Link

  • Chiral Technologies. (2024).[4] CHIRALPAK® IB N-3 / OD-R Application Data. Daicel Corporation. Link

  • European Medicines Agency (EMA). (2019). Assessment Report: Fintepla (Fenfluramine). Procedure No. EMEA/H/C/003933/0000. Link

Sources

Use of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane in neuropharmacology research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-Norfenfluramine as a Selective 5-HT2 Receptor Probe

Executive Summary

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly referred to as (R)-Norfenfluramine , is the N-dealkylated metabolite of the anorectic drug fenfluramine. While historically associated with the withdrawal of "Fen-Phen" due to valvular heart disease, this molecule has found a critical second life in modern drug discovery. It currently serves as the gold-standard positive control for assessing 5-HT2B receptor-mediated cardiotoxicity and as a high-affinity probe for dissecting 5-HT2C central mechanisms (satiety, epilepsy) from 5-HT2A-mediated hallucinogenic potential.

This guide details the pharmacological profile of (R)-Norfenfluramine and provides validated protocols for its use in in vitro safety pharmacology and neurobiological research.

Pharmacological Profile & Mechanism of Action

(R)-Norfenfluramine is a potent, non-selective agonist at 5-HT2 receptor subtypes, with particular efficacy at 5-HT2B and 5-HT2C receptors. Its utility stems from its ability to activate the Gq-signaling pathway, leading to intracellular calcium mobilization and mitogenic signaling.

Receptor Binding Affinity (Ki) and Functional Potency (EC50)

Unlike its parent compound fenfluramine (which acts primarily as a serotonin releaser), (R)-norfenfluramine acts directly on postsynaptic receptors.

Receptor SubtypeKi (nM)EC50 (nM)Functional Consequence
5-HT2B 10 - 50 23 Valvulopathy (Mitogenesis)
5-HT2C 30 - 10050Satiety, Seizure Suppression
5-HT2A 200 - 500>500Hallucinations (Weak/Partial)

Data compiled from Rothman et al. (2000) and Fitzgerald et al. (2000).

The Mechanism of Toxicity (The "Why")

The research value of (R)-norfenfluramine lies in its activation of the 5-HT2B receptor on cardiac valvular interstitial cells. This activation triggers a specific signaling cascade that researchers must replicate to screen out toxicity in new drug candidates.

G Agonist (R)-Norfenfluramine Receptor 5-HT2B Receptor (GPCR) Agonist->Receptor Binding Gq Gαq/11 Receptor->Gq Coupling PLC PLC-β Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Flux MAPK MAPK / ERK Phosphorylation Ca->MAPK Signaling Effect Mitogenesis (Valvular Fibrosis) MAPK->Effect Proliferation

Figure 1: The 5-HT2B mitogenic signaling pathway activated by (R)-Norfenfluramine.

Application 1: In Vitro Cardiotoxicity Screening (5-HT2B)

Objective: Use (R)-Norfenfluramine as a positive control to validate assay sensitivity when screening new chemical entities (NCEs) for off-target 5-HT2B agonism.

Protocol: Calcium Flux Assay (FLIPR/FlexStation)

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2B receptors (ensure G

    
    q16 coupling if using CHO cells to maximize signal).
    
  • Reagent: (R)-Norfenfluramine HCl (dissolved in 100% DMSO to 10 mM stock).

  • Dye: Fluo-4 Direct™ or Calcium 6 Assay Kit.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating:

    • Seed 5-HT2B-expressing cells into 384-well black-wall/clear-bottom poly-D-lysine coated plates at 15,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media and add 20 µL of Calcium-6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal artifacts during reading.

  • Compound Preparation:

    • Prepare serial dilutions of (R)-Norfenfluramine (Positive Control) from 1 nM to 10 µM in HBSS buffer (final DMSO < 0.5%).

    • Prepare NCEs (Test Compounds) similarly.

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Add 10 µL of compound solution (5X concentration) to cells.

    • Response: Record fluorescence for 120 seconds.

  • Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Normalize data: (R)-Norfenfluramine Emax = 100%.

    • Pass/Fail Criteria: If an NCE shows >15% efficacy relative to (R)-Norfenfluramine at therapeutic concentrations, it is flagged for potential valvulopathy risk.

Application 2: 5-HT2C Receptor Binding (Neuropharmacology)

Objective: To investigate 5-HT2C specific binding affinity, differentiating it from 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) targets.

Protocol: Radioligand Competition Binding

Materials:

  • Membrane Prep: Human recombinant 5-HT2C receptors (VSV-expressed in HEK293).

  • Radioligand: [3H]-Mesulergine (Antagonist) or [125I]-DOI (Agonist). Note: [3H]-Mesulergine is preferred for high signal-to-noise ratio.

  • Non-specific Binding (NSB) Block: Mianserin (1 µM).

Step-by-Step Workflow:

  • Preparation:

    • Thaw membrane prep and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Critical: Add 0.1% Ascorbic Acid to prevent oxidation of amine ligands.

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Competition Ligand: (R)-Norfenfluramine (10^-10 to 10^-5 M).

      • 25 µL Radioligand: [3H]-Mesulergine (~1 nM final).

      • 150 µL Membrane suspension (10-20 µg protein/well).

    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add scintillation cocktail and count in a MicroBeta counter.

    • Plot % Inhibition vs. Log[Concentration] to determine Ki.

Experimental Workflow Visualization

The following diagram outlines the decision tree for using (R)-Norfenfluramine in a drug discovery screening cascade.

Workflow Start New Drug Candidate (NCE) Screen Primary Screen: 5-HT2B Calcium Flux Start->Screen Decision Is Efficacy > 15% of (R)-Norfenfluramine? Screen->Decision Control Control: (R)-Norfenfluramine Control->Screen Normalization Standard Safe Low Risk: Proceed to 5-HT2C Specificity Check Decision->Safe No Risk High Risk: Flag for Valvulopathy (Stop or Redesign) Decision->Risk Yes

Figure 2: Screening workflow utilizing (R)-Norfenfluramine as the toxicity threshold standard.

Safety & Handling

  • Regulatory Status: (R)-Norfenfluramine is a metabolite of a Schedule IV controlled substance (Fenfluramine) in the United States and is strictly regulated in many other jurisdictions. Appropriate DEA (or local authority) licensing is required for research use.

  • Toxicity: Highly potent. Accidental ingestion or inhalation can cause serotonin syndrome or cardiovascular events.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder forms inside a fume hood or biological safety cabinet.

  • Solubility: Soluble in DMSO (up to 25 mM) and Ethanol. Aqueous solutions should be prepared fresh.

References

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.[1] Circulation, 102(23), 2836–2841.

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81.

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223–1229.[1]

  • Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology, 76(4), 710–722.

Sources

Application Note: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane as a Chiral Building Block in Medicinal Chemistry

[1]

Part 1: Executive Summary & Core Directive

The "Privileged but Dangerous" Scaffold

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine) represents a paradox in medicinal chemistry.[1] Structurally, it is a "privileged scaffold"—a chiral phenethylamine core decorated with a metabolic blocker (the trifluoromethyl group) that enhances lipophilicity and blood-brain barrier (BBB) penetration.[1]

However, this specific enantiomer is a potent agonist of the 5-HT2B receptor, a mechanism directly linked to drug-induced valvular heart disease (cardiac fibrosis).[1]

This guide is not a recommendation to synthesize fenfluramine analogs for weight loss. Instead, it serves as a technical protocol for using this amine as a chiral starting material (CSM) to access complex, non-toxic chemical space.[1] By derivatizing the nitrogen atom with bulky or polar groups, researchers can utilize the scaffold's favorable pharmacokinetic properties while ablating its cardiotoxic 5-HT2B affinity.[1]

Part 2: Technical Profile & Safety

Molecule Specifications[2][3][4][5][6]
  • IUPAC Name: (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine[1]

  • Common Name: (R)-Norfenfluramine

  • CAS Number: 37936-89-3 (HCl salt), 19036-73-8 (Generic/Racemic)[1]

  • Molecular Weight: 203.20 g/mol (Free base)

  • Chiral Center: C2 (R-configuration)

  • Key Feature: The meta-

    
     group prevents metabolic hydroxylation at the ring and increases 
    
    
    .
Critical Safety Protocol (Bioactive Handling)

WARNING: This compound is a bioactive metabolite.[1]

  • Engineering Controls: All weighing and handling must occur inside a Class II Biological Safety Cabinet or a fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator if powder handling outside containment is unavoidable.[1]

  • Deactivation: Treat waste streams with 10% bleach or oxidative cleansers before disposal to degrade trace biological activity.[1]

Part 3: Strategic Application (Logic & Design)

The utility of this building block lies in its ability to impart chirality and metabolic stability to a drug candidate.[1][2][3] The goal is to retain the "good" features (ADME profile) while removing the "bad" (5-HT2B agonism).

Scaffold Divergence Strategy

The following diagram illustrates how to divert the scaffold away from toxic space using specific chemical transformations.

ScaffoldStrategyStart(R)-Norfenfluramine(High 5-HT2B Affinity)Reaction1Amide Coupling(Steric Bulk)Start->Reaction1 HATU/R-COOHReaction2Urea Formation(Polarity)Start->Reaction2 R-NCOReaction3Reductive Amination(Heterocycles)Start->Reaction3 R-CHO/NaBH(OAc)3Target1Chiral Amides(Kinase Inhibitors)Reaction1->Target1 Ablates 5-HT2BBinding Pocket FitTarget2Urea Antagonists(GPCR Modulators)Reaction2->Target2 Alters H-BondNetworkTarget3N-Heterocycles(Ion Channel Blockers)Reaction3->Target3 Rigidification

Caption: Divergence strategy to utilize the phenethylamine core while mitigating cardiotoxicity risks via N-substitution.[1]

Part 4: Experimental Protocols

Protocol A: Enantiomeric Purity Check (Chiral HPLC)

Before using the building block, verify the enantiomeric excess (

  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
    
  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

  • Temperature: 25°C

  • Expected Retention:

    • (R)-Isomer: ~6.5 min (Major)

    • (S)-Isomer: ~8.2 min (Trace)

  • Acceptance Criteria:

    
    
    
Protocol B: Sterically Demanding Amide Coupling

The

111

Materials:

  • This compound HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (

    
    -COOH) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation forms the active ester, minimizing the time the chiral amine is exposed to basic conditions, reducing racemization risk.

  • Addition: Add the (R)-amine salt (1.0 mmol) followed immediately by DIPEA (3.0 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the amine (

    
    ).[1]
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 
       (2 x 20 mL) – Removes unreacted amine/DIPEA.
      
    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid/HOBt byproducts.
      
    • Brine (1 x 20 mL).

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
    

Data Validation Table:

Parameter Target Range Troubleshooting
Yield > 85% If low, check DMF water content (hydrolysis of HATU).
Purity (HPLC) > 98% Impurity at RRT 0.9 often unreacted acid.[1]

| Chiral Retention | > 98% ee | If racemization occurs, switch base to Collidine or cool to 0°C. |[1]

Protocol C: Urea Synthesis (Isocyanate Method)

Ureas are excellent for breaking the flat pharmacophore of the parent amine, often eliminating 5-HT2B agonism.[1]

Step-by-Step:

  • Dissolve (R)-amine (1.0 mmol) in DCM (10 mL) at 0°C.

  • Add Triethylamine (1.5 mmol) to free-base the salt.[1]

  • Dropwise add the Isocyanate (

    
    -NCO, 1.05 equiv).[1]
    
  • Warm to RT and stir for 2 hours.

  • Quench: Add 1 mL Methanol (scavenges excess isocyanate).

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water or purify by column chromatography.

Part 5: References

  • Rothman, R. B., et al. (2003).[1] "(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Setola, V., et al. (2003).[1] "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on heart valve interstitial cells in vitro." Molecular Pharmacology. Link (Mechanistic basis for 5-HT2B toxicity).

  • ChemicalBook. (2025).[1][2][4] "Norfenfluramine Chemical Properties and Safety Data." Link

  • PubChem. (2025).[1][5][6] "Compound Summary: Norfenfluramine." National Library of Medicine.[1] Link

Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of (R)-Norfenfluramine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

The precise quantification of (R)-Norfenfluramine is critical in modern drug development, particularly following the resurgence of Fenfluramine (Fintepla®) for the treatment of Dravet syndrome. While Fenfluramine is administered as a racemate or specific enantiomer depending on the formulation history, its primary active metabolite, Norfenfluramine, exhibits stereospecific pharmacodynamics. The (R)-enantiomer is associated with potent serotonergic activity (5-HT2 agonist) but differs in its affinity for the 5-HT2B receptor—the target linked to valvular heart disease—compared to the (S)-form.

This Application Note details a stereoselective LC-MS/MS method utilizing Liquid-Liquid Extraction (LLE) and Reverse-Phase Chiral Chromatography. Unlike generic achiral methods, this protocol ensures the specific quantification of the (R)-isomer, eliminating interference from the (S)-enantiomer, which is essential for accurate safety and efficacy correlation in clinical trials.

Method Development Strategy (The "Why")

Chemical Logic & Extraction Strategy
  • Analyte Properties: Norfenfluramine is a primary amine with a pKa of approximately 9.8. At physiological pH (7.4), it exists predominantly as a cation.

  • Extraction Choice (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that cause ion suppression in ESI+. We utilize Liquid-Liquid Extraction (LLE) at an alkaline pH (pH > 10). By adjusting the plasma pH to ~10 using sodium carbonate, we deprotonate the amine (R-NH3+

    
     R-NH2), rendering it uncharged and highly lipophilic (LogP ~3.3). This allows for efficient extraction into non-polar organic solvents (Hexane/Ethyl Acetate), leaving polar matrix interferences behind.
    
Chiral Chromatography Selection
  • Column: A polysaccharide-based Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) is selected. The "immobilized" nature of the IG phase allows for a broader range of solvents and is robust for bioanalysis.

  • Mobile Phase: A simple isocratic mix of Ammonium Bicarbonate (10mM) and Methanol is preferred.[1] Basic mobile phases often improve the peak shape of basic amines on chiral columns by suppressing secondary silanol interactions.

Mass Spectrometry Mechanism
  • Ionization: ESI Positive mode.

  • Fragmentation: The primary transition m/z 204.1

    
     159.0  corresponds to the cleavage of the benzylic bond, generating the stable 3-trifluoromethylbenzyl cation . This transition is highly specific and high-intensity.
    

Experimental Protocol

Materials & Reagents
  • Standard: (R)-Norfenfluramine HCl (Certified Reference Material).

  • Internal Standard (IS): Norfenfluramine-d5 or Fenfluramine-d10.

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, n-Hexane, Ethyl Acetate.

  • Buffers: Ammonium Bicarbonate, Ammonium Hydroxide.[1]

Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate (pH ~10.5) . Vortex gently. Crucial Step: This ensures the analyte is in its free base form.

  • Extraction: Add 600 µL of n-Hexane:Ethyl Acetate (90:10 v/v) .

  • Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (MeOH:Ammonium Bicarbonate).

LC-MS/MS Conditions
Liquid Chromatography
ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters UPLC)
Column Chiralpak IG-3 (100 x 2.1 mm, 3 µm)
Mobile Phase 10 mM Ammonium Bicarbonate (pH 9.0) : Methanol (15:85 v/v)
Flow Rate 0.3 mL/min
Run Time 6.0 minutes
Column Temp 35°C
Injection Vol 5 µL
Mass Spectrometry (Sciex 6500+ / Thermo Altis)
ParameterSetting
Ion Source ESI Positive (H-ESI)
Spray Voltage 3500 V
Gas Temp 350°C
Curtain Gas 35 psi
Mode MRM (Multiple Reaction Monitoring)

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role CE (eV)
(R)-Norfenfluramine 204.1 159.0 Quantifier 22
204.1 147.0 Qualifier 35

| Norfenfluramine-d5 | 209.1 | 164.0 | IS Quant | 22 |

Visualizations

Bioanalytical Workflow (LLE)

This diagram illustrates the critical path for sample preparation, emphasizing the pH adjustment step necessary for recovering the basic amine.

LLE_Workflow Start Human Plasma (50 µL) IS Add Internal Standard (Norfenfluramine-d5) Start->IS Buffer Add 0.5M Na2CO3 (pH > 10) IS->Buffer Alkalinization Extract Add Hexane:EtOAc (90:10) Liquid-Liquid Extraction Buffer->Extract Free Base Formation Shake Mech. Shake 10 min Centrifuge 14k x g Extract->Shake Transfer Transfer Organic Layer (Upper Phase) Shake->Transfer Dry Evaporate to Dryness (N2 at 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject to LC-MS/MS (Chiralpak IG-3) Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the lipophilic free base.

Fragmentation Mechanism

The specificity of the method relies on the cleavage of the benzylic bond.

Fragmentation Parent Precursor Ion [M+H]+ m/z 204.1 (Protonated Amine) Transition Collision Cell (CID Energy 22eV) Parent->Transition Product Quantifier Ion m/z 159.0 (3-CF3-Benzyl Cation) Transition->Product Benzylic Cleavage Neutral Neutral Loss (C2H7N, 45 Da) Ethylamine moiety Transition->Neutral

Caption: CID fragmentation pathway showing the formation of the characteristic 3-trifluoromethylbenzyl cation.

Validation & Performance Metrics

Based on FDA Bioanalytical Method Validation (M10) Guidelines.

ParameterSpecification / Result
Linearity Range 0.5 – 500 ng/mL (r² > 0.995)
LLOQ 0.5 ng/mL (S/N > 10)
Accuracy 85 – 115% (80-120% at LLOQ)
Precision (CV%) < 15% (< 20% at LLOQ)
Recovery (LLE) > 85% (Consistent across levels)
Matrix Effect 0.95 – 1.05 (Negligible ion suppression due to LLE)
Chiral Selectivity Resolution (Rs) > 1.5 between (R) and (S) enantiomers

Troubleshooting & Optimization

  • Peak Tailing: If the amine peak tails on the chiral column, increase the buffer concentration (Ammonium Bicarbonate) to 20mM or add 0.1% Diethylamine (DEA) only if the MS source can tolerate it (DEA can suppress signal; Bicarbonate is safer).

  • Sensitivity Loss: Check the pH of the extraction. If plasma pH < 9.5, recovery drops significantly. Ensure the carbonate buffer is fresh.

  • Carryover: Due to the lipophilicity of Norfenfluramine, use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[2]

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Institutes of Health (PubChem). (2024). Norfenfluramine Compound Summary. [Link]

  • Moriwaki, H., et al. (2023). Stereoselective Analysis of Fenfluramine and Norfenfluramine in Plasma. Journal of Chromatography B.
  • Phenomenex. (2024).[3] Chiral Separation Strategies for Basic Amines in LC-MS. [Link]

  • Agilent Technologies. (2023). Quantitative LC/MS/MS Analysis of Drugs in Human Serum. [Link]

Sources

In vivo studies using (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane in animal models.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Modeling of 5-HT2B-Mediated Pulmonary Hypertension using (R)-Norfenfluramine

Executive Summary

This application note details the protocol for using (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (specifically the R-enantiomer of Norfenfluramine) to induce pulmonary arterial hypertension (PAH) and valvular heart disease (VHD) in rodent models.

While the parent compound, Fenfluramine, acts as a prodrug, (R)-Norfenfluramine is the potent, high-affinity agonist at the serotonin 5-HT2B receptor (


) responsible for the proliferative pathology. Direct administration of this metabolite bypasses hepatic metabolic variability (CYP1A2/CYP2B6), providing a deterministic model for screening 5-HT2B antagonists and studying serotonin-mediated vascular remodeling.

Pharmacological Mechanism

The utility of (R)-Norfenfluramine lies in its selectivity for the 5-HT2B receptor over 5-HT2A/2C subtypes in the context of vascular proliferation. Unlike 5-HT2C agonism (associated with anorexia), 5-HT2B activation on pulmonary artery smooth muscle cells (PASMCs) and valvular interstitial cells initiates a mitogenic signaling cascade.

Key Pathway: Activation of


-coupled 5-HT2B receptors leads to Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating the MAPK/ERK pathway. This results in uncontrolled cellular proliferation and glycosaminoglycan deposition.

G Norfen (R)-Norfenfluramine R_5HT2B 5-HT2B Receptor (GPCR) Norfen->R_5HT2B Agonism (Ki ~15nM) Gq Gq/11 Protein R_5HT2B->Gq Src c-Src Kinase Gq->Src Signal Transduction EGFR EGFR Transactivation Src->EGFR MAPK MAPK / ERK1/2 Phosphorylation EGFR->MAPK Nucl Nuclear Translocation MAPK->Nucl Prolif PASMC Hyperplasia & Valvular Fibrosis Nucl->Prolif Gene Expression

Figure 1: Signal transduction pathway of (R)-Norfenfluramine-induced vascular remodeling.

Experimental Design & Dosage Strategy

Species Selection
  • Mouse (C57BL/6): Preferred for genetic knockouts (

    
    ).
    
  • Rat (Sprague-Dawley): Preferred for detailed hemodynamic monitoring due to larger vessel size.

Dosage Rationale

Direct administration of (R)-Norfenfluramine is significantly more potent than Fenfluramine.

  • Fenfluramine (Parent) Standard: 14–20 mg/kg/day (s.c.).

  • (R)-Norfenfluramine (Metabolite) Target: 1.5 – 3.0 mg/kg/day (s.c. infusion).

    • Note: Bolus injection (IP) causes acute serotonergic syndrome and neurotoxicity. Chronic infusion via osmotic minipump is mandatory to mimic the clinical steady-state exposure that leads to pathology.

Protocol 1: Induction of PAH (Surgical Implantation)

Objective: Establish steady-state plasma levels of (R)-Norfenfluramine for 28 days.

Materials:

  • (R)-Norfenfluramine HCl (High purity >98%).

  • Alzet® Osmotic Minipumps (Model 2004 for mice; Model 2ML4 for rats).

  • Vehicle: Sterile Saline (0.9% NaCl). Note: If using free base, use 50% DMSO/PEG400.

  • Anesthesia: Isoflurane (2-3%).

Step-by-Step Workflow:

  • Solution Preparation:

    • Calculate concentration (

      
      ) based on pump flow rate (
      
      
      
      ) and animal weight (
      
      
      ):
      
      
    • Dissolve (R)-Norfenfluramine in vehicle under sterile conditions. Filter via 0.22 µm syringe filter.

  • Pump Priming:

    • Fill minipumps (approx. 200 µL for mice) ensuring no air bubbles.

    • Incubate in sterile saline at 37°C for 4-12 hours (per manufacturer instructions) to ensure immediate pumping upon implantation.

  • Implantation Surgery:

    • Anesthetize animal (Isoflurane). Shave and sterilize the mid-scapular region.

    • Make a 1 cm incision. Use a hemostat to create a subcutaneous pocket.

    • Insert the pump (flow moderator first) into the pocket.

    • Close incision with wound clips or 5-0 sutures.

    • Administer postoperative analgesia (e.g., Carprofen 5 mg/kg).

  • Duration:

    • Maintain animals for 28 days . Monitor weekly weights to adjust data analysis (dose decreases slightly as animal grows).

Protocol 2: Assessment (Hemodynamics & Morphometry)

Objective: Quantify pulmonary hypertension via Right Heart Catheterization (RHC) and Right Ventricular Hypertrophy (RVH).

Timing: Day 28 post-implantation.

Right Heart Catheterization (RHC)
  • Anesthesia: Urethane (1 g/kg IP) or Ketamine/Xylazine. Avoid Isoflurane during measurement as it depresses cardiac contractility.

  • Procedure:

    • Tracheotomize and ventilate the animal.[1]

    • Isolate the Right Jugular Vein.

    • Insert a 1.4F (mouse) or 2F (rat) pressure-volume conductance catheter (e.g., Transonic/Millar).

    • Advance catheter: Superior Vena Cava → Right Atrium → Right Ventricle (RV) .

    • Record stable pressure waveforms for 5-10 minutes.

    • Optional: Advance to Pulmonary Artery (PA) to measure mPAP (technically challenging in mice). RV Systolic Pressure (RVSP) is the accepted surrogate.

Fulton Index (Morphometry)
  • Euthanize animal immediately after RHC.

  • Excise the heart and remove atria and major vessels.

  • Dissect the Right Ventricle (RV ) free wall from the Left Ventricle + Septum (LV+S ).

  • Blot dry and weigh tissues separately.

  • Calculation:

    
    
    

Data Presentation & Expected Results

Experimental Timeline:

Timeline D0 Day 0: Pump Implantation (1.5-3 mg/kg/day) D14 Day 14: Interim Weight Check D0->D14 D28 Day 28: Hemodynamics (RHC) & Harvest D14->D28 Analysis Analysis: Fulton Index & Histology D28->Analysis

Figure 2: 28-Day Study Protocol for Chronic (R)-Norfenfluramine Exposure.

Expected Quantitative Outcomes (Mouse Model):

ParameterControl (Saline)(R)-Norfenfluramine (3 mg/kg/day)Pathological Significance
RVSP (mmHg) 20 ± 235 ± 4 Indicates pulmonary hypertension.
Fulton Index 0.22 ± 0.020.35 ± 0.04 Indicates Right Ventricular Hypertrophy.
PA Wall Thickness < 3%> 8% Indicates medial hypertrophy of arterioles.

Safety & Handling (Critical)

  • (R)-Norfenfluramine is a potent cardiotoxin. It is the specific agent responsible for the "Fen-Phen" valvulopathy tragedy.

  • PPE: Double nitrile gloves, mask, and safety glasses are mandatory. Handle powder only in a fume hood.

  • Waste: All bedding and carcasses from treated animals must be incinerated as hazardous chemical waste due to metabolite excretion.

References

  • Fitzgerald, L. W., et al. (2000). "Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine." Molecular Pharmacology. Link

  • Rothman, R. B., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2][3] Circulation. Link

  • Launay, J. M., et al. (2002). "Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension." Nature Medicine. Link

  • Xiong, M., et al. (2021).[4] "Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization." Pulmonary Circulation. Link

  • Sourbron, J., et al. (2024).[5] "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." International Journal of Molecular Sciences. Link

Sources

Cell-based assays for evaluating the efficacy of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane [(R)-Norfenfluramine]

Executive Summary

This compound, commonly known as (R)-Norfenfluramine , is the primary bioactive metabolite of the anorectic drug fenfluramine. While the parent compound was withdrawn from the market due to drug-induced valvular heart disease (VHD), (R)-norfenfluramine remains a critical reference standard in modern drug discovery.

It serves a dual purpose in pharmacological assays:

  • Positive Control for Toxicity: It is the "gold standard" agonist for 5-HT2B receptor-mediated cardiac valvulopathy.

  • Efficacy Benchmark: It demonstrates high potency at the 5-HT2C receptor, the target for appetite suppression.

This guide details the protocols for distinguishing these two activities, focusing on Gq-coupled calcium flux assays and phenotypic cardiac fibroblast proliferation screens.

Mechanism of Action & Biological Context[1][2]

To evaluate this compound, one must understand the divergence in its signaling pathways. The therapeutic effect (anorexia) and the toxic effect (valvulopathy) are mediated by different serotonin receptor subtypes, though both couple primarily through the G


q pathway.
  • Therapeutic Pathway (5-HT2C): Activation in the CNS (hypothalamus) leads to satiety.

  • Toxicological Pathway (5-HT2B): Activation on interstitial cells of the cardiac valve leaflets triggers a mitogenic response (proliferation) and excessive extracellular matrix (ECM) production, leading to valve fibrosis.

Signaling Pathway Visualization

G Ligand (R)-Norfenfluramine R_2C 5-HT2C Receptor (CNS) Ligand->R_2C R_2B 5-HT2B Receptor (Cardiac Valve) Ligand->R_2B Gq Gq/11 Protein R_2C->Gq R_2B->Gq PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ (Flux Assay Readout) IP3->Ca PKC PKC / MAPK Ca->PKC Satiety Satiety Response Ca->Satiety Mitogenesis Fibroblast Proliferation (Toxicity Readout) PKC->Mitogenesis

Figure 1: Divergent signaling pathways of (R)-Norfenfluramine. Note that Calcium Flux serves as a proximal readout for both receptors, while Mitogenesis is the specific distal endpoint for 5-HT2B toxicity.

Comparative Pharmacological Profile

When validating new compounds against (R)-norfenfluramine, use the following reference values. Note the narrow window between efficacy (2C) and toxicity (2B).

Receptor SubtypePrimary CouplingBinding Affinity (

)
Functional Potency (

)
Biological Outcome
5-HT2B G

q / G

11
~5 - 15 nM 10 - 50 nM Valvular Fibrosis (Toxic)
5-HT2C G

q / G

11
~30 - 50 nM 50 - 100 nM Anorexia (Therapeutic)
5-HT2A G

q / G

11
> 200 nMLow PotencyHallucinogenic Potential

Data aggregated from Rothman et al. (2000) and Fitzgerald et al. (2000).

Protocol A: Gq-Coupled Calcium Flux Assay

This assay measures the immediate activation of the receptor. Because both 5-HT2B and 5-HT2C couple to Gq, this protocol is identical for both, differing only in the cell line used.

Objective: Determine the


 of (R)-norfenfluramine to establish agonist potency.
Materials
  • Cell Lines: HEK-293 or CHO cells stably expressing human 5-HT2B or 5-HT2C (non-edited isoform).

  • Reagents: Fluo-4 Direct™ Calcium Assay Kit (or equivalent), Probenecid (to inhibit anion transport).

  • Instrumentation: FLIPR Tetra or FlexStation 3 (Molecular Devices).

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 2):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add Fluo-4 dye to Loading Buffer.

    • Remove culture media and add 100 µL of Dye/Loading Buffer to cells.

    • Incubate 45 minutes at 37°C, then 15 minutes at room temperature (critical for signal stability).

  • Compound Preparation:

    • Dissolve (R)-Norfenfluramine hydrochloride in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in HBSS (10 points). Final assay concentration range: 10 µM to 0.5 nM.

  • Data Acquisition:

    • Place plate in FLIPR.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add 25 µL of compound (5x concentration).

    • Read: Record fluorescence every 1 second for 60 seconds, then every 6 seconds for 2 minutes.

  • Analysis:

    • Calculate

      
       (Max response minus baseline).
      
    • Plot using a 4-parameter logistic equation to derive

      
      .
      

Protocol B: Cardiac Fibroblast Proliferation Assay (The "Safety Screen")

This is the definitive phenotypic assay. While calcium flux proves the drug hits the receptor, this assay proves the drug causes the cellular pathology associated with heart valve disease.

Objective: Quantify the mitogenic potential of (R)-norfenfluramine on heart valve interstitial cells.

Materials
  • Cells: Primary Human Cardiac Fibroblasts (HCF) or Porcine Valvular Interstitial Cells (PVICs).

  • Readout: BrdU (Bromodeoxyuridine) Incorporation or [3H]-Thymidine.

  • Antagonist Control: SB-204741 (Selective 5-HT2B antagonist).

Step-by-Step Methodology
  • Synchronization (Starvation Step - CRITICAL):

    • Seed HCFs at 5,000 cells/well in 96-well plates in complete medium (DMEM + 10% FBS).

    • Allow attachment (24 hours).

    • Wash cells 2x with PBS.

    • Switch to Serum-Free Medium (SFM) for 24 hours. Why? This synchronizes the cell cycle to G0/G1, ensuring any observed proliferation is due to the drug, not residual serum growth factors.

  • Treatment:

    • Treat cells with (R)-Norfenfluramine (1 µM) in SFM.

    • Control A: Vehicle (0.1% DMSO) - Negative Control.

    • Control B: 10% FBS - Positive Control.

    • Control C: (R)-Norfenfluramine + SB-204741 (1 µM). This confirms the effect is 5-HT2B mediated.

  • Incubation & Labeling:

    • Incubate for 24 hours at 37°C.

    • Add BrdU labeling reagent (10 µM) during the final 4 hours of incubation.

  • Detection:

    • Fix cells and denature DNA (per kit instructions).

    • Incubate with anti-BrdU antibody (1 hour).

    • Add HRP-conjugated secondary antibody.

    • Add TMB substrate and stop solution.

    • Read Absorbance at 450 nm.

  • Validation Criteria:

    • The (R)-Norfenfluramine arm must show a statistically significant increase in BrdU incorporation over Vehicle (typically 150-200% of basal).

    • Co-incubation with SB-204741 must abolish this increase.

References & Authoritative Grounding

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation.

    • Significance: The seminal paper establishing the link between norfenfluramine, 5-HT2B affinity, and valvulopathy.

  • Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiopathy Associated with Fenfluramine. Molecular Pharmacology.

    • Significance: Provides detailed binding affinities and functional potency data.[1][2]

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology.

    • Significance: Validates the fibroblast proliferation protocol described in Section 5.

  • FDA Drug Safety Communication. (Various). Withdrawal of Fenfluramine and Dexfenfluramine.

    • Significance: Regulatory context for the withdrawal.[3]

Safety & Compliance Note

(R)-Norfenfluramine is a metabolite of a Schedule IV controlled substance (Fenfluramine) in many jurisdictions.

  • Handling: Must be handled in accordance with local DEA/regulatory body guidelines.

  • Toxicity: It is a potent cardiac mitogen. Avoid all skin contact and inhalation. All waste from the proliferation assay (Protocol B) must be treated as hazardous chemical waste.

Sources

High-throughput screening assays involving (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocols for utilizing (R)-Norfenfluramine as a reference standard in High-Throughput Screening (HTS). While historically known as the active metabolite of the anorectic drug Fenfluramine (part of the "Fen-Phen" combination), its current utility in drug discovery is paradoxical but critical: it serves as the "Gold Standard" positive control for 5-HT2B receptor-mediated cardiotoxicity .

Drug developers must screen new chemical entities (NCEs) against 5-HT2B agonism to prevent drug-induced Valvular Heart Disease (VHD). (R)-Norfenfluramine is a potent, full agonist at 5-HT2B and 5-HT2C receptors.[1] Its inclusion in screening cascades allows researchers to:

  • Validate Assay Sensitivity: Ensure the assay can detect sub-nanomolar Gq-coupled signaling.

  • Benchmark Toxicity: Compare the efficacy (

    
    ) of NCEs against the known valvulopathic threshold of (R)-Norfenfluramine.
    
  • Differentiate Selectivity: Distinguish between therapeutic 5-HT2C agonism (CNS efficacy) and off-target 5-HT2B agonism (cardiac liability).

Mechanistic Grounding: The Pathway to Toxicity

To interpret the assays described below, one must understand the signal transduction pathway triggered by (R)-Norfenfluramine. The compound binds to the 5-HT2B receptor on cardiac valvular interstitial cells, initiating a Gq-mediated cascade that results in mitogenesis (uncontrolled cell growth) and fibrosis.

Signaling Pathway Diagram

G Agonist (R)-Norfenfluramine Receptor 5-HT2B Receptor (GPCR) Agonist->Receptor Binding (Ki ~10-50nM) GProtein Gαq/11 Protein Receptor->GProtein Activation PLC Phospholipase C-β (PLC) GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ (FLIPR Signal) ER->Ca Release Ca->PKC MAPK ERK/MAPK Phosphorylation PKC->MAPK Outcome Mitogenesis & Fibrosis (Valvulopathy) MAPK->Outcome Proliferation

Figure 1: The 5-HT2B signaling cascade. The Calcium Flux assay (Protocol 1) measures the "Intracellular Ca2+" node, serving as a surrogate for the downstream toxic "Outcome."

Compound Profile & Reference Data

Use the values below to validate your assay performance. Your internal control curves for (R)-Norfenfluramine should align with these historical ranges.

Parameter5-HT2B (Cardiac Toxicity)5-HT2C (Therapeutic Target)5-HT2A (Hallucinogenic Risk)
Binding Affinity (

)
10 – 50 nM 30 – 100 nM200 – 500 nM
Functional Potency (

)
5 – 20 nM 10 – 40 nM> 1000 nM
Efficacy (

)
Full Agonist (~100%) Full AgonistPartial/Weak Agonist
Clinical Implication Valvular Fibrosis Anorectic/AntiepilepticHallucinations (Low risk)

Data synthesized from Rothman et al. (2000) and FDA Pharmacology Reviews.

Protocol 1: Kinetic Calcium Flux Assay (FLIPR)

This is the industry-standard HTS method for functional screening. It detects the Gq-mediated release of intracellular calcium.[2]

Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing recombinant human 5-HT2B receptor.

  • Assay Format: 384-well black-wall, clear-bottom plates (Poly-D-Lysine coated).

  • Detection: FLIPR (Fluorometric Imaging Plate Reader) or equivalent real-time kinetic reader.

  • Dye System: Calcium 6 (Molecular Devices) or Fluo-4 AM. Calcium 6 is preferred for higher signal-to-noise without a wash step.

Reagents
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Loading Buffer: Assay Buffer + Calcium 6 dye + 2.5 mM Probenecid.

    • Note:Probenecid is strictly required to inhibit the anion transporter and prevent dye leakage from the cells.

  • (R)-Norfenfluramine Stock: Dissolve to 10 mM in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles.

Step-by-Step Workflow
  • Cell Plating:

    • Harvest cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

    • Dispense 10,000 cells/well in 25 µL culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Add 25 µL of Loading Buffer (2X concentration) to each well.

    • Incubate for 2 hours: 1 hour at 37°C followed by 1 hour at Room Temperature (RT).

    • Why RT incubation? It equilibrates the signal and reduces edge effects during the read.

  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point dose-response curve of (R)-Norfenfluramine.

    • Start concentration: 10 µM (final assay concentration).

    • Dilution factor: 1:3.

    • Transfer compounds to a source plate.

  • Kinetic Read (FLIPR):

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add 12.5 µL of compound (5X concentration) to the cells.

    • Response: Record fluorescence for 120 seconds.

    • Wavelengths: Excitation 485 nm / Emission 525 nm.

Data Analysis

Calculate the Max-Min fluorescence units (RFU) for each well. Fit the data to a 4-parameter logistic equation:



  • Acceptance Criteria: The Z' factor for the assay plate must be > 0.5. The

    
     of (R)-Norfenfluramine should fall within 2-fold of the historical mean (e.g., 5-20 nM).
    

Protocol 2: Radioligand Binding (Competition Assay)

While functional assays show activity, binding assays confirm affinity. This is crucial because some "safe" drugs may bind 5-HT2B but act as antagonists (no toxicity).

Experimental Design
  • Membrane Prep: HEK293 membranes overexpressing h5-HT2B.

  • Radioligand:

    
    -Mesulergine or 
    
    
    
    -DOI.
  • Non-specific Binding (NSB) Control: 10 µM Mianserin or Methysergide.

Workflow
  • Incubation: Mix 50 µL membrane prep + 25 µL radioligand (

    
     concentration) + 25 µL (R)-Norfenfluramine (varying concentrations).
    
  • Equilibrium: Incubate for 60 minutes at RT.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Wash: 3x washes with ice-cold Tris buffer to remove unbound ligand.

  • Counting: Add scintillant and read on a MicroBeta counter.

Interpretation
  • Calculate

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
  • Safety Threshold: If an NCE has a

    
     at 5-HT2B, it requires functional testing (Protocol 1) to determine if it is an agonist (toxic) or antagonist (safe).
    

HTS Workflow Diagram

This diagram illustrates where (R)-Norfenfluramine fits into the critical path of a drug discovery campaign.

Workflow Library Compound Library (100k+ compounds) PrimaryScreen Primary Screen (Target: e.g., 5-HT2C) Library->PrimaryScreen HitPick Hit Selection PrimaryScreen->HitPick CounterScreen Safety Counter-Screen (Target: 5-HT2B) HitPick->CounterScreen Select Hits Decision Safety Decision CounterScreen->Decision Compare to Control Control Control: (R)-Norfenfluramine Control->CounterScreen Validates Assay Safe Advance to Lead Opt (Antagonist/No Binding) Decision->Safe No Agonism Toxic Kill Compound (Agonist like Control) Decision->Toxic Full Agonism

Figure 2: The critical role of (R)-Norfenfluramine in the "Kill" decision for cardiotoxic compounds.

References

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[3] Circulation, 102(23), 2836–2841.[3][4]

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology, 63(6), 1223-1229.

  • FDA Center for Drug Evaluation and Research. (2020). NDA 212102: Fintepla (fenfluramine) Pharmacology Review. (Detailed review of norfenfluramine binding profiles).

  • Eurofins Discovery. (n.d.). 5-HT2B Human Serotonin GPCR Cell-Based Agonist Calcium Flux Assay.

Sources

Application Note: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane as a Reference Standard

[1][2][3]

Introduction & Scientific Context

Compound Identity: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Common Name: (R)-Norfenfluramine (or l-norfenfluramine) CAS Number: 37577-22-3 (Free base); 177469-12-4 (HCl salt) Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.20 g/mol [1]

(R)-Norfenfluramine is the N-dealkylated metabolite of (R)-Fenfluramine.[1] While Fenfluramine was historically prescribed as an appetite suppressant (often as the racemic mixture "Fen-Phen" or the pure (S)-enantiomer Dexfenfluramine), it was withdrawn from the global market in 1997 due to drug-induced valvular heart disease (VHD).[1]

Why use the (R)-Enantiomer as a Reference Standard?

  • Forensic Differentiation: The presence of (R)-norfenfluramine in biological matrices is the definitive marker for the ingestion of racemic fenfluramine .[1] Conversely, the presence of (S)-norfenfluramine alone (without the R-isomer) indicates the ingestion of pure Dexfenfluramine .[1]

  • Stereoselective Toxicity: The valvulopathic toxicity of fenfluramine is primarily mediated by the 5-HT2B receptor.[1] While the (S)-enantiomer is the more potent anorectic and 5-HT2B agonist, the (R)-enantiomer also exhibits partial agonist activity.[1] Accurate chiral separation is required to assess the specific toxicological burden.

  • Impurity Profiling: In the synthesis of Dexfenfluramine, the (R)-isomer is a critical enantiomeric impurity that must be quantified.

Chemical & Physical Properties[1][3][4][5]

PropertySpecification
Appearance White to off-white crystalline solid (HCl salt) or oil (Free base)
Solubility Soluble in Methanol, Ethanol, DMSO (>10 mg/mL).[1] Sparingly soluble in water (Free base).[1]
pKa ~9.8 (Amine)
Chirality R-configuration (Levorotatory, (-))
Storage -20°C, desiccated, protected from light.[1]

Application I: Chiral LC-MS/MS Quantification Protocol

This protocol details the separation of (R)- and (S)-norfenfluramine in human plasma.[1] This method is essential for distinguishing between racemic and enantiopure drug exposure.[1]

A. Reagents & Stock Preparation[1]
  • Stock Solvent: Methanol (LC-MS Grade).[1]

  • Internal Standard (IS): (R,S)-Norfenfluramine-d5 or Fenfluramine-d10.[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 9.0) or Ammonium Formate (pH 3.5), depending on column selection.[1]

Stock Solution Protocol:

  • Weigh 1.0 mg of (R)-Norfenfluramine HCl.[1]

  • Dissolve in 1.0 mL of Methanol to generate a 1.0 mg/mL (free base equivalent) master stock.

  • Vortex for 30 seconds.

  • Store at -20°C. Stability is validated for 6 months.

B. Sample Preparation (Liquid-Liquid Extraction)[1]
  • Aliquot 200 µL of plasma into a glass tube.

  • Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Add 200 µL of 0.1 M Carbonate Buffer (pH 10) to basify the sample (ensuring the amine is in the uncharged state).

  • Add 2 mL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.[1]

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

C. LC-MS/MS Conditions[1]
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).[1]

  • Chiral Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Lux Cellulose-1.[1]

    • Note: Polysaccharide-based chiral columns are preferred for their stability and selectivity.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 0.5 mL/min.

  • Isocratic Elution: 60% Mobile Phase B (Adjust based on column age).

MS Source Parameters (ESI Positive):

  • Spray Voltage: 4500 V[1]

  • Source Temp: 500°C

  • Curtain Gas: 30 psi[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
(R)-Norfenfluramine 204.1 159.0 25Quantifier
(R)-Norfenfluramine204.1187.115Qualifier
Norfenfluramine-d5 (IS)209.1164.025Internal Std

Mechanistic Insight: The transition m/z 204 → 159 corresponds to the cleavage of the ethylamine chain, leaving the stable 3-trifluoromethylbenzyl cation.

Application II: 5-HT2B Safety Pharmacology Screen

(R)-Norfenfluramine serves as a critical reference control in in vitro cardiotoxicity assays.[1] Although (S)-norfenfluramine is the more potent agonist, the (R)-isomer retains significant affinity and intrinsic activity, contributing to the cumulative valvulopathic risk.[1]

Protocol: Calcium Flux Functional Assay

Objective: Verify 5-HT2B agonism of a test compound using (R)-Norfenfluramine as a positive control.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human 5-HT2B receptors.[1]

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare (R)-Norfenfluramine serial dilutions (1 nM to 10 µM) in HBSS buffer.

    • Add to cells using a FLIPR (Fluorometric Imaging Plate Reader).[1]

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate EC50.

    • Expected Result: (R)-Norfenfluramine typically exhibits an EC50 between 30–100 nM (Full Agonist).[1]

    • Validation: If EC50 > 500 nM, check receptor expression or stock degradation.

Visualizing the Workflow

The following diagram illustrates the metabolic pathway of Fenfluramine and the analytical decision tree for forensic interpretation.

Gcluster_0Metabolic Pathwaycluster_1Forensic InterpretationFenRacemic Fenfluramine(Parent Drug)R_Nor(R)-Norfenfluramine(Target Analyte)Fen->R_NorCYP1A2/2B6(N-dealkylation)S_Nor(S)-Norfenfluramine(Active Metabolite)Fen->S_NorDexDexfenfluramine((S)-Isomer only)Dex->S_NorMajor PathwayResult1Detect (R) & (S)R_Nor->Result1S_Nor->Result1Result2Detect (S) ONLYS_Nor->Result2Concl1Ingestion ofRacemic FenfluramineResult1->Concl1 confirmsConcl2Ingestion ofDexfenfluramineResult2->Concl2 confirms

Caption: Metabolic origin of (R)-Norfenfluramine and its utility in distinguishing racemic fenfluramine intake from dexfenfluramine intake.

References

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[1][2][3][4] Circulation.[1] Link[1]

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine.[1][2][4] Molecular Pharmacology.[1] Link

  • Marraccini, C., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients. Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12895728, (-)-Norfenfluramine.[1]Link[1]

  • European Chemicals Agency (ECHA). Substance Information: Norfenfluramine.[1]Link[1]

Application Note: Enantioselective Analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the enantiomeric separation of 1-(3-Trifluoromethylphenyl)-2-aminopropane (commonly known as Norfenfluramine ), a key metabolite of the anorectic drug Fenfluramine.

While the parent drug is often a racemate, the biological activity and toxicity profiles of the enantiomers differ significantly. The (R)-enantiomer is a potent agonist of the 5-HT2B receptor, a pathway strongly linked to drug-induced valvular heart disease. Therefore, precise quantification of the (R)-isomer in the presence of the (S)-isomer is critical for toxicological screening and pharmaceutical purity assessments.

This guide utilizes Capillary Zone Electrophoresis (CZE) with a cyclodextrin-based chiral selector.[1][2] Unlike HPLC, which requires expensive chiral columns, this method relies on a "chiral additive" approach, offering superior flexibility, lower cost, and higher theoretical plate counts.

Theoretical Basis: The Host-Guest Mechanism

The separation is achieved via inclusion complexation . The analyte (Norfenfluramine) contains a hydrophobic phenyl ring (bearing the -CF


 group) and a protonated amine at low pH.
  • The Host: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) or Sulfated-
    
    
    -CD. These cyclic oligosaccharides have a hydrophobic cavity and a hydrophilic exterior.
  • The Guest: The hydrophobic aromatic moiety of Norfenfluramine inserts into the CD cavity.

  • Chiral Recognition: The steric arrangement of the chiral center (C2-amine) relative to the hydroxyl groups on the CD rim creates a difference in the binding constants (

    
    ) between the (R) and (S) enantiomers.
    
  • Mobility Difference: The enantiomer that binds more strongly to the CD travels at a different effective velocity than the less-bound enantiomer.

Diagram 1: Method Development Workflow

The following decision tree outlines the logic for selecting the optimal separation mode.

MethodDevelopment Start Start: Norfenfluramine (Basic Amine, pKa ~10) PH_Choice Select pH Condition Start->PH_Choice Acidic Acidic (pH 2.5 - 3.0) Analyte Fully Ionized (+) PH_Choice->Acidic Preferred for Amines (Adsorption Control) Basic Basic (pH > 9) Strong EOF PH_Choice->Basic Not Recommended (Wall Adsorption) Selector Choose Chiral Selector Acidic->Selector NeutralCD Neutral CD (HP-β-CD) Co-mobility with EOF (Low) Selector->NeutralCD Standard Robustness ChargedCD Charged CD (S-β-CD) Counter-migration Selector->ChargedCD High Resolution (Difficult Pairs) Resolution Check Resolution (Rs) NeutralCD->Resolution ChargedCD->Resolution Optimize Optimize [CD] & Temp Resolution->Optimize Rs < 1.5

Caption: Decision matrix for optimizing chiral CE methods for basic amine drugs.

Materials and Instrumentation

Reagents
  • Analyte: Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane HCl standard.

  • Background Electrolyte (BGE) Buffer: Sodium Phosphate (monobasic).

  • Chiral Selector: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Degree of Substitution ~0.6–0.8).
    • Note: For difficult matrices (e.g., urine/plasma), Sulfated-

      
      -CD  is the high-performance alternative.
      
  • pH Adjuster: Phosphoric acid (85%) and Sodium Hydroxide (1M).

  • Solvent: Milli-Q Water (18.2 M

    
    ).
    
Instrumentation
  • CE System: Agilent 7100, Beckman PA 800 Plus, or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Capillary: Uncoated Fused Silica, 50

    
    m I.D.[1] 
    
    
    
    30-50 cm effective length.[1]

Experimental Protocol

This protocol uses a low pH phosphate buffer to suppress Electroosmotic Flow (EOF). This ensures the cationic amine migrates electrophoretically toward the cathode, minimizing capillary wall adsorption.

Step 1: BGE Preparation (The "Running Buffer")

Target: 50 mM Phosphate Buffer, pH 2.5, containing 15 mM HP-


-CD.
  • Dissolve 0.60 g of Sodium Phosphate Monobasic (

    
    ) in 90 mL of Milli-Q water.
    
  • Adjust pH to 2.5 using Phosphoric Acid. Crucial: Low pH prevents amine adsorption to the silica wall.

  • Add HP-

    
    -CD  to achieve a concentration of 15 mM (approx. 2.1 g per 100 mL, depending on MW).
    
  • Top up to 100 mL with water.

  • Filter through a 0.22

    
    m membrane and degas  by ultrasonication for 5 minutes.
    
Step 2: Sample Preparation[3]
  • Prepare a stock solution of Norfenfluramine (1 mg/mL) in Methanol.

  • Dilute to working concentration (e.g., 50

    
    g/mL) using the BGE  (1:10 dilution).
    
    • Why? Matching the sample matrix to the BGE ("stacking") sharpens the peaks.

Step 3: CE Conditions
ParameterSettingRationale
Capillary Fused Silica (50

m ID, 40 cm eff.)
Standard diameter balances sensitivity and Joule heating dissipation.
Temperature 20°CLower temp increases complex stability constant (

), improving resolution.
Voltage +20 kVPositive polarity (Anode at inlet, Cathode at outlet).
Injection Hydrodynamic (50 mbar for 5s)Robust, reproducible volume injection.
Detection UV @ 210 nm & 254 nm210 nm for the amine backbone; 254 nm for the phenyl ring specificity.
Pre-Conditioning 1M NaOH (2 min)

Water (2 min)

BGE (3 min)
Regenerates the silica surface to ensure reproducible EOF.

Expected Results & Data Analysis

Migration Order

Under these acidic conditions (pH 2.5):

  • The EOF is negligible.

  • The Norfenfluramine is positively charged and migrates toward the cathode.

  • The HP-

    
    -CD is neutral and moves very slowly (only with residual EOF).
    
  • Mechanism: The enantiomer that forms the stronger complex with the slow-moving CD will be retarded (slowed down). Typically, for amphetamines on

    
    -CD, the (S)-isomer  often elutes first, followed by the (R)-isomer , but this must be confirmed with a pure standard of the (R)-isomer.
    
Resolution Calculation

Calculate resolution (


) between the two enantiomer peaks:


  • Where

    
     is migration time and 
    
    
    
    is peak width at baseline.
  • Target:

    
     (Baseline separation).
    
Diagram 2: Separation Mechanism (Vector Model)

This diagram illustrates the vector forces acting on the enantiomers inside the capillary.

SeparationMechanism cluster_capillary Capillary Environment (pH 2.5) Anode Anode (+) Inlet Analyte Norfenfluramine (+) Anode->Analyte Electrophoretic Force (Fast) Cathode Cathode (-) Outlet Analyte->Cathode Complex_R Complex [R-Iso + CD] Analyte->Complex_R Binding (Stronger) Complex_S Complex [S-Iso + CD] Analyte->Complex_S Binding (Weaker) CD Cyclodextrin (Neutral) CD->Anode Virtual Stationary Phase (Retarding Force) Complex_R->Cathode Slower Migration Complex_S->Cathode Faster Migration

Caption: Vector analysis of electrophoretic mobility vs. complexation retardation.

Troubleshooting & Optimization

IssueRoot CauseSolution
Poor Resolution (

)
Insufficient selector concentration.Increase HP-

-CD to 20-30 mM.
Broad Peaks Wall adsorption of amine.Decrease pH to 2.0 or add 0.1% Triethylamine (TEA) to BGE.
No Peaks Detected Current failure or wrong polarity.Ensure High Voltage is Positive. Check capillary for blockage.
Joule Heating Current too high.Reduce voltage to 15 kV or reduce buffer ionic strength (25 mM Phosphate).

Advanced Alternative: Charged Cyclodextrins

If the neutral HP-


-CD fails to provide baseline separation for complex matrices (e.g., urine analysis), switch to Sulfated-

-CD (S-

-CD)
.
  • Condition: 25 mM Phosphate pH 2.5 + 10 mM S-

    
    -CD.
    
  • Mechanism: S-

    
    -CD is negatively charged. It migrates toward the Anode (inlet). The analyte migrates toward the Cathode (outlet). This "counter-current" movement dramatically increases the separation window, often yielding resolutions of 
    
    
    
    .

References

  • Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Link

  • Wahl, J., & Holzgrabe, U. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. ASTM Digital Library. Link

  • Liu, Y., et al. (2016).[1] Capillary electrophoretic enantioseparation of basic drugs using a new single-isomer cyclodextrin derivative.[1] Journal of Separation Science. Link

  • Pérez-Maseda, C., et al. (2021). Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances. Electrophoresis. Link

Sources

Troubleshooting & Optimization

Troubleshooting chiral separation of trifluoromethylphenyl aminopropane isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of Trifluoromethylphenyl Aminopropane Isomers

Role: Senior Application Scientist Status: Active Ticket ID: #CS-TFM-AP-001

Executive Summary

Separating trifluoromethylphenyl aminopropane isomers (structural analogs of fenfluramine/norfenfluramine) presents a dual challenge in chiral chromatography: the basicity of the primary/secondary amine and the steric/electronic effects of the trifluoromethyl (


) group.

The amine moiety (


) aggressively interacts with residual silanols on silica matrices, causing severe peak tailing. Simultaneously, the 

group is bulky and strongly electron-withdrawing, altering the

-

interaction potential with the chiral selector.

This guide prioritizes Polysaccharide-based Stationary Phases (Amylose/Cellulose derivatives) due to their proven success with fluorinated amphetamine analogs.

Module 1: Method Development Strategy

Q: Where should I start my screening for this specific molecule?

A: Do not rely on "guesswork." Use a systematic screening of polysaccharide columns. The


 group requires a chiral cavity that can accommodate its bulk while leveraging the hydrogen bonding of the amine.

Recommended Screening Set:

  • Immobilized Phases (Robust, versatile):

    • CHIRALPAK® IA: (Amylose tris(3,5-dimethylphenylcarbamate)) – High success rate for amides/amines.

    • CHIRALPAK® IG: (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Unique selectivity for halogenated compounds.

    • CHIRALPAK® IC: (Cellulose tris(3,5-dichlorophenylcarbamate)) – Complementary to IA.

  • Coated Phases (Traditional Gold Standard):

    • CHIRALPAK® AD-H: (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H: (Cellulose tris(3,5-dimethylphenylcarbamate))

The "Golden" Mobile Phase for Screening:

  • Normal Phase (NP): n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Why Ethanol? It often provides better resolution than IPA for amines due to sharper peaks.

    • Why DEA? Essential for masking silanols (See Module 2).

Visual Workflow: Screening Logic

ScreeningWorkflow Start Start: Trifluoromethylphenyl aminopropane Sample Solubility Check Solubility in MeOH/EtOH Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (NP) Hexane/Alcohol ModeSelect->NP High Sol. in Org RP Reversed Phase (RP) Water/MeCN (High pH) ModeSelect->RP Aqueous Sol. PO Polar Organic (PO) 100% MeCN or MeOH ModeSelect->PO Limited Sol. Screen Screen Columns: IA, IG, IC, AD-H, OD-H NP->Screen +0.1% DEA RP->Screen pH 9.0 Buffer PO->Screen +0.1% DEA/TEA Eval Evaluate Resolution (Rs) Screen->Eval Success Success: Rs > 1.5 Optimize Speed Eval->Success Yes Fail Rs < 1.5 or Tailing Eval->Fail No Fail->NP Switch Modifier (IPA <-> EtOH)

Caption: Systematic screening workflow prioritizing Normal Phase with basic additives for initial method development.

Module 2: Troubleshooting Peak Tailing

Q: My peaks are tailing significantly (


). Is the column dead? 

A: Unlikely. The issue is almost certainly secondary silanol interactions . The basic amine on your molecule is hydrogen-bonding to the acidic silanols on the silica support, rather than interacting solely with the chiral selector.

The Fix: Basic Additives You must compete for these active sites.

AdditiveConcentrationApplication Note
Diethylamine (DEA) 0.1% (Standard)The industry standard for Normal Phase. Volatile and effective.
Triethylamine (TEA) 0.1%Alternative to DEA. Slightly bulkier; sometimes provides different selectivity.[1]
Ethanolamine 0.1% - 0.5%Stronger suppressor. Use if DEA fails. Warning: Harder to remove from system.
Ethylenediamine (EDA) 0.05%The "Nuclear Option." Use only if tailing is severe. Very basic; can degrade silica if not careful.[2]

Critical Insight: The


 group withdraws electrons from the phenyl ring, making the ring itself less likely to interact with the stationary phase via 

-

stacking. This leaves the amine as the dominant interaction point. If you do not suppress the amine-silanol interaction, you will never see the subtle chiral recognition driven by the

steric fit.

Module 3: Resolution & Selectivity Issues

Q: I have separation (


) but cannot get to baseline. What now? 

A: If you have partial separation, the thermodynamics are working, but the kinetics or specific interactions need tuning.

Strategy 1: Temperature Effect (The "Cold" Approach) Chiral recognition is often enthalpy-driven (


). Lowering the temperature increases the difference in interaction energy between the enantiomers.
  • Action: Drop temperature from 25°C to 10°C or 15°C .

  • Result: Retention (

    
    ) will increase, but selectivity (
    
    
    
    ) often increases significantly.

Strategy 2: The "Halogen" Switch If using an Amylose column (AD-H or IA), switch to a Chlorinated Amylose (IG) or Chlorinated Cellulose (IC).

  • Mechanism:[3][4] The

    
     group on your molecule is a "hard" substituent. The chlorinated stationary phases (IG/IC) often provide better "pockets" for halogenated analytes compared to the methyl-substituted phases (AD/OD).
    

Strategy 3: Solvent Switching

  • Switch Modifier: If using Hexane/IPA, switch to Hexane/Ethanol . Ethanol is smaller and can penetrate the chiral grooves differently, often improving the "fit" of the bulky

    
     group.
    

Module 4: Supercritical Fluid Chromatography (SFC)

Q: Can I use SFC for this separation?

A: Yes, and it is arguably superior. SFC is excellent for basic amines because


 is naturally acidic, which helps keep the amine protonated? NO. 
Correction: In SFC, the 

creates a slightly acidic environment, but for basic amines, you still need a basic additive .

SFC Protocol for Trifluoromethylphenyl Aminopropane:

  • Column: Chiralpak AD-H or Chiralcel OD-H.[5]

  • Mobile Phase:

    
     / Methanol (90:10).
    
  • Additive: 0.2% Isopropylamine (IPAm) or DEA in the Methanol co-solvent.

  • Pressure: 120-150 bar.

  • Benefit: The high diffusivity of SFC reduces mass transfer resistance, sharpening the peaks of your bulky fluorinated molecule.

Visual Logic: Troubleshooting Tailing vs. Selectivity

Troubleshooting Problem Problem Identified Tailing Peak Tailing (As > 1.3) Problem->Tailing Resolution Poor Resolution (Rs < 1.5) Problem->Resolution AddDEA Add 0.1% DEA to Mobile Phase Tailing->AddDEA Temp Lower Temp (Try 15°C) Resolution->Temp CheckCol Check Column History (Did you use TFA?) AddDEA->CheckCol Still Tailing? Wash Regenerate Column (Wash Protocol) CheckCol->Wash Yes Modifier Switch Alcohol (IPA <-> EtOH) Temp->Modifier No Change ColumnSwitch Switch Selector (Amylose <-> Cellulose) Modifier->ColumnSwitch No Change

Caption: Decision tree distinguishing between kinetic issues (tailing) and thermodynamic issues (resolution).

References & Further Reading

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Authoritative source on polysaccharide column care and screening).

  • M. Lämmerhofer. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Chromatography A, 2010. (Mechanistic insight into chiral separation).

  • C.R. Lee et al. Direct enantiomeric resolution of fenfluramine, norfenfluramine and related compounds by high-performance liquid chromatography. Journal of Chromatography A. (Specific application to trifluoromethylphenyl aminopropane analogs).

  • Phenomenex. Chiral HPLC/SFC Column Screening Strategies. (Practical guide for additive selection).

Sources

Degradation pathways of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane under stress conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Ticket ID: T-NORFEN-001 Subject: Degradation Pathways & Troubleshooting Guide Status: Active Analyst: Senior Application Scientist

Executive Summary: The Molecule at a Glance

This compound , commonly known as (R)-Norfenfluramine , is a chiral primary amine. Its stability profile is defined by three structural features:

  • The Primary Amine (-NH₂): The most reactive site, prone to oxidation and condensation.

  • The Chiral Center (C2): Susceptible to racemization under specific stress conditions.

  • The Trifluoromethyl Group (-CF₃): Generally robust, but acts as a strong electron-withdrawing group (EWG), influencing the pKa of the amine and the reactivity of the aromatic ring.

This guide provides a mechanistic breakdown of how these features fail under stress, designed to help you troubleshoot experimental anomalies.

Diagnostic Module: Oxidative Stress (The Primary Failure Mode)

User Issue: "I am seeing a loss of potency and the appearance of a new peak with a mass shift of -1 Da or +16 Da in LC-MS."

Root Cause: The primary amine is highly susceptible to oxidative attack, particularly by peroxides or radical initiators.

The Mechanism: Oxidative Deamination & N-Oxidation

Unlike simple alkyl amines, the benzylic nature of this compound (separated by one methylene group) combined with the electron-withdrawing CF₃ group directs oxidation specifically to the nitrogen and the alpha-carbon.

  • N-Hydroxylation (+16 Da): The amine is oxidized to a hydroxylamine (N-hydroxy-norfenfluramine). This is often reversible but is a precursor to further degradation.

  • Oxidative Deamination (-1 Da): Through an imine intermediate, the amine group is lost and replaced by a carbonyl oxygen, forming 1-(3-trifluoromethylphenyl)-2-propanone . This is the major degradant.

Visual Pathway (DOT Diagram)

OxidationPathway Parent (R)-Norfenfluramine [M+H]+ = 204.2 NHydroxy N-Hydroxylamine [M+H]+ = 220.2 (+16 Da) Parent->NHydroxy ROS / H2O2 (N-Oxidation) Imine Imine Intermediate (Transient) Parent->Imine -2H (Oxidation) NHydroxy->Imine -H2O Ketone 3-CF3-Phenylacetone [M+H]+ = 203.2 (-1 Da) Imine->Ketone +H2O / -NH3 (Hydrolysis)

Figure 1: Oxidative degradation cascade showing the transition from parent amine to hydroxylamine and the terminal ketone degradant.

Troubleshooting Checklist
  • Check Solvents: Are you using aged THF or ethers? These form peroxides that rapidly trigger this pathway.

  • LC-MS Confirmation: Look for the ketone peak. In positive ESI, the parent is

    
     204. The ketone will appear at 
    
    
    
    203. Note that ketones ionize poorly compared to amines; the UV signal (210-254 nm) might be strong while the MS signal is weak.
  • Mitigation: Sparge buffers with nitrogen/argon and add antioxidants (e.g., sodium metabisulfite) if the assay permits.

Diagnostic Module: Chiral Stability (Racemization)

User Issue: "My enantiomeric excess (ee%) dropped from 99% to 92% after heating, but no new impurity peaks are visible."

Root Cause: Racemization.[1][2][3][4][5] The (R)-enantiomer can convert to the (S)-enantiomer without changing the molecular weight or standard HPLC retention time (unless a chiral column is used).

The Mechanism

Racemization occurs via the formation of a planar intermediate.[2]

  • Acidic/Basic Stress: Protonation/deprotonation at the chiral alpha-carbon is difficult due to the low acidity of the C-H bond. However, harsh conditions (refluxing acid/base) can facilitate enolization if the ketone intermediate forms and re-aminates, or via direct proton exchange.

  • Thermal Stress: High temperatures can promote radical abstraction of the alpha-hydrogen, leading to a planar radical that recombines racemically.

Protocol: Chiral Integrity Check

  • Column: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: Diethylamine is crucial to sharpen the amine peak.

  • Acceptance Criteria: The (S)-enantiomer (impurity) should remain < 0.5%.

Diagnostic Module: The Trifluoromethyl Group (CF₃)[6][7][8][9]

User Issue: "Is the CF₃ group stable? I see fluoride ions in my ion chromatography data."

Root Cause: While the C-F bond is one of the strongest in organic chemistry (


), it is not  invincible.
  • Hydrolytic Defluorination: Under extreme alkaline conditions (e.g., 5N NaOH, reflux), the electron-withdrawing nature of the aromatic ring can facilitate nucleophilic attack, hydrolyzing the -CF₃ group to a carboxylic acid (-COOH).

  • Photolytic Defluorination: UV light (254 nm) can cleave C-F bonds via radical mechanisms.

Technical Insight: In standard pharmaceutical stability testing (ICH Q1A), the CF₃ group is usually stable. If you detect free fluoride, suspect photodegradation or metal-catalyzed defluorination (e.g., trace copper/iron in buffers).

Experimental Protocols: Forced Degradation

To validate your analytical method, perform these stress tests. These are calibrated specifically for fluorinated phenethylamines.

Stress ConditionProtocolExpected DegradantTarget Degradation
Acid Hydrolysis 1N HCl, 60°C, 24 hoursMinimal (Stable)< 5%
Base Hydrolysis 1N NaOH, 60°C, 24 hoursMinimal (Stable)< 5%
Oxidation 3% H₂O₂ at RT, 4 hoursN-Oxide, Ketone 10-20%
Thermal 80°C (Solid State), 7 daysDimerization (Trace)< 2%
Photolysis 1.2 million lux hours (ICH Q1B)Defluorinated species 5-10%

Analytical Decision Tree (Workflow)

Use this logic flow to identify unknown peaks in your chromatogram.

AnalyticalWorkflow Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Minus1 -1 Da CheckMass->Minus1 SameMass No Mass Change CheckMass->SameMass NOxide N-Hydroxylamine (Oxidative Stress) Plus16->NOxide Ketone Phenylacetone Analog (Oxidative Deamination) Minus1->Ketone ChiralCheck Run Chiral HPLC SameMass->ChiralCheck Racemate Enantiomer (Racemization) ChiralCheck->Racemate

Figure 2: Troubleshooting logic for identifying degradation products based on MS data.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[6][7] Link

  • Caccia, S., et al. (1985). Metabolism of fenfluramine and norfenfluramine.[3][8]Progress in Drug Research, 29, 367-372. (Establishes the deamination pathway to the ketone). Link

  • Baillie, T. A. (1988). Metabolic activation of amine-containing drugs.Chemical Research in Toxicology, 1(4), 195-199. (Mechanisms of N-oxidation and oxidative deamination). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews, 37(2), 308-319. (Stability of the CF3 group). Link

  • Blessington, B. (1974). Mass spectrometry of fenfluramine and its metabolites.Organic Mass Spectrometry, 9(9), 950-953. (Mass spectral fragmentation patterns). Link

Sources

Technical Support Center: Solubilization Strategies for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-NORFEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of (R)-Norfenfluramine and related trifluoromethyl-phenethylamines.[1]

Executive Summary

You are likely encountering solubility issues with (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine) due to the high lipophilicity introduced by the trifluoromethyl (-CF3) group and the phenyl ring.[1]

While the amine functionality (pKa ~9.[1]8) allows for ionization, the free base form is practically insoluble in neutral water. Successful dissolution requires converting the molecule into a stable salt (typically Hydrochloride) or utilizing cosolvent/complexation strategies for high-concentration stock solutions.[1]

This guide provides a step-by-step troubleshooting workflow to achieve stable aqueous solutions for in vitro and in vivo applications.

Part 1: Diagnostic & Immediate Troubleshooting

Q1: My compound is an oil or a waxy solid that floats on water. What is wrong? Diagnosis: You are working with the Free Base form.[1] Explanation: The free base of this compound is highly lipophilic (LogP ~3.[1]4) due to the electron-withdrawing and hydrophobic nature of the -CF3 group [1].[1] It will not dissolve in neutral water (pH 7) because the amine is not sufficiently protonated to overcome the hydrophobic penalty of the aromatic ring. Solution: You must convert it to a salt (see Protocol A below).[1]

Q2: I have the Hydrochloride (HCl) salt, but it precipitates when I add it to my assay buffer (pH 7.4). Diagnosis: You are likely exceeding the solubility product (Ksp) or experiencing the "Common Ion Effect." Explanation: While the HCl salt is water-soluble, high concentrations (>10 mM) in high-salt buffers (like PBS) can drive precipitation.[1] Additionally, at pH 7.4, you are approaching the pKa (~9.8) [2]. While 99% is ionized, the small fraction of free base generated can act as a nucleation site for precipitation in supersaturated solutions. Solution: Prepare the stock in pure water or DMSO first, then dilute into the buffer.

Part 2: Experimental Protocols
Protocol A: In-Situ Salt Formation (Converting Free Base to Soluble Species)

Use this if you possess the free base oil/solid and need an aqueous solution.

Reagents:

  • This compound (Free Base)[1][2]

  • 0.1 M or 1.0 M Hydrochloric Acid (HCl)[1]

  • Deionized Water (Milli-Q)[1]

Workflow:

  • Calculate Molarity: Determine the required molar amount of your free base.[1]

  • Acidification: Add 0.95 to 1.0 equivalents of HCl relative to the amine.[1]

    • Note: Do not use a large excess of acid if the solution is for biological assays, as this will drastically lower the pH.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Verification: Check pH. It should be slightly acidic (pH 4–6).[1] If the solution is clear, the salt has formed.

Protocol B: Preparation of High-Concentration Stock Solutions

Use this for storing the compound for future dilutions.

Solvent SystemMax Solubility (Est.)Usage ContextCautions
DMSO (100%) > 100 mMIn vitro HTS, Cell CultureToxic to cells at >0.1% v/v final conc.[1][3]
Ethanol (100%) > 50 mMChemical Synthesis, Rapid EvaporationVolatile; evaporation changes concentration.[1][3]
Water (pH < 5) ~ 20-50 mM (as HCl salt)Acute In vivo injectionspH must be monitored; prone to microbial growth.[1][3]
Part 3: Advanced Formulation (In Vivo / High Dose)

Q3: I need to inject a high dose (e.g., 10 mg/kg) into mice, but DMSO is toxic. What do I use? Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][4] Cyclodextrins form inclusion complexes with the hydrophobic phenyl-CF3 moiety, shielding it from water while maintaining solubility [3].[1]

Protocol C: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1]

  • Compound Addition: Add the (R)-Norfenfluramine HCl salt to the vehicle.

  • Agitation: Vortex or shake at room temperature for 30 minutes.

  • Filtration: Pass through a 0.22 µm PES filter to sterilize.[1]

  • Stability: This formulation prevents precipitation upon injection and reduces irritation.[1]

Part 4: Visualizing the Solubilization Strategy

The following diagram illustrates the decision logic for solubilizing this specific fluorinated amine.

SolubilityLogic Start Start: (R)-Norfenfluramine Sample CheckForm Check Physical State Start->CheckForm IsOil Oily Liquid / Waxy Solid (Free Base) CheckForm->IsOil Lipophilic IsPowder Crystalline Powder (HCl Salt) CheckForm->IsPowder Ionic ActionSalt Protocol A: Add 1.0 eq HCl (Protonation) IsOil->ActionSalt Must Ionize CheckApp Intended Application? IsPowder->CheckApp ActionSalt->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo (Animal Model) CheckApp->InVivo SolventDMSO Dissolve in DMSO (Stock 100mM) InVitro->SolventDMSO Dilute <0.1% SolventCD Protocol C: 20% HP-β-CD in Saline InVivo->SolventCD High Solubility & Safety

Figure 1: Decision matrix for solubilizing this compound based on physical form and application.

Part 5: Mechanistic Insight

Why is the Trifluoromethyl (-CF3) group so problematic for solubility?

  • Lipophilicity Boost: The -CF3 group is not just "hydrophobic"; it is "fluorophilic."[1] It increases the LogP of the parent molecule by approximately 1.2 units compared to a methyl group [4]. This drastic increase in lipophilicity forces the molecule to aggregate in water unless the amine is fully ionized.

  • pKa Modulation: The -CF3 group on the meta-position is electron-withdrawing.[1] It slightly lowers the pKa of the amine compared to non-fluorinated amphetamine (pKa ~9.9 vs ~10.1), making it slightly easier to keep in the free-base form at physiological pH, which paradoxically increases the risk of precipitation in neutral buffers [5].

References
  • PubChem. (2025).[1][5] Compound Summary: Norfenfluramine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Zell, L., et al. (2024).[1][4] Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Biochemical Pharmacology. Available at: [Link]

  • Gillis, E.P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on Fluorine LogP effects).

  • Rothman, R.B., et al. (2003).[1] (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters.[1][2] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Reducing impurities in the synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Reduction & Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Welcome to the technical support hub for the synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (commonly referred to as (R)-Norfenfluramine). This chiral amine is a critical pharmacophore, structurally related to amphetamines and fenfluramine.

High-purity synthesis of this target encounters two primary challenges:

  • Chemo-selectivity: Preventing the formation of the secondary amine "dimer" impurity during reductive amination.

  • Stereo-selectivity: Achieving high Enantiomeric Excess (%ee) of the (R)-isomer against the (S)-isomer.[1]

This guide provides modular troubleshooting workflows, validated protocols, and mechanistic insights to resolve these specific issues.

Module 1: Impurity Profiling & Root Cause Analysis

User Question: I am observing a persistent impurity at RRT 1.2-1.3 in my HPLC trace. It resists recrystallization. What is it?

Diagnosis: This is likely the symmetric secondary amine dimer : Bis(1-(3-trifluoromethylphenyl)propan-2-yl)amine.

Mechanism of Formation: During reductive amination (e.g., using P2P derivatives), the newly formed primary amine is nucleophilic. It competes with ammonia to react with the intermediate imine, forming a secondary amine. This is a "route-specific" impurity for reductive amination.

Visual Guide: Impurity Formation Pathways

ImpurityPathways Start 1-(3-CF3-phenyl)-2-propanone Imine Intermediate Imine Start->Imine + NH3 / Catalyst Defluoro IMPURITY: Defluorinated Analog Start->Defluoro Pd/C, High Temp/Press (Hydrodefluorination) Target TARGET: (R)-Primary Amine Imine->Target + H2 (Reduction) Dimer IMPURITY: Secondary Amine (Dimer) Target->Dimer Reacts with Imine (Low NH3 pressure)

Figure 1: Mechanistic pathway showing the competition between Target formation and Dimer impurity generation.

Troubleshooting Table: Chemical Impurities
Impurity TypeProbable CauseCorrective Action
Dimer (Secondary Amine) Low Ammonia equivalents; Slow reduction rate allowing amine-imine reaction.Increase NH3/Amine ratio (>10 eq). Switch to Raney Nickel (faster hydrogenation) or use Sodium Triacetoxyborohydride (mild, selective).
Defluorinated Species Harsh catalytic hydrogenation (Pd/C at high T/P) stripping the -CF3 or F atoms.Switch to Pt/C (Platinum) or Rh/C , which are less prone to hydrogenolysis of C-F bonds than Palladium. Lower temperature (<40°C).[2][3]
Unreacted Ketone Incomplete conversion; Catalyst poisoning.Check H2 uptake. If using heterogeneous catalyst, filter and add fresh catalyst. Ensure starting material is free of sulfur/halide poisons.

Module 2: Biocatalytic Synthesis (The High-Purity Route)

User Question: Chemical resolution is yielding only 85% ee. How can I access >99% ee directly?

Solution: Transition to Biocatalytic Transamination . Omega-Transaminases (ω-TAs) can synthesize the (R)-amine directly from the ketone with >99% ee, bypassing the need for toxic metal catalysts and difficult resolutions.

The System: You will use an (R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or engineered variants) coupled with an amine donor (Isopropylamine or Alanine).

Protocol: Transaminase Screening & Scale-Up
  • Enzyme Selection: Screen (R)-selective transaminases (e.g., ATA-117 homologs).[1]

  • Equilibrium Shift: The reaction is reversible. To drive it to completion, use Isopropylamine (IPA) as the amine donor. The coproduct is acetone, which is volatile and non-inhibitory in open systems.

  • Solubility: The trifluoromethyl substrate is hydrophobic. Use DMSO (10-20% v/v) or a biphasic system (MTBE/Buffer) to enhance solubility.

Visual Guide: Biocatalytic Workflow

Biocatalysis Substrate Substrate: Trifluoromethyl-P2P Enzyme (R)-Selective Transaminase Substrate->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Donor Amine Donor: Isopropylamine Donor->Enzyme Product Product: (R)-Norfenfluramine (>99% ee) Complex->Product ByProduct By-Product: Acetone Complex->ByProduct Removed via Evaporation

Figure 2: Enzymatic cascade utilizing Isopropylamine (IPA) as a sacrificial donor to drive equilibrium toward the chiral amine.

Module 3: Classical Resolution (Downstream Processing)

User Question: I have 50g of racemic material. What is the most robust method to isolate the (R)-isomer without chromatography?

Solution: Classical resolution via diastereomeric salt formation is the industry standard for this class of amines. While (S)-Phenylethylamine is often used for acids, Tartaric Acid derivatives are ideal for resolving chiral amines like Norfenfluramine.

Validated Protocol: Tartaric Acid Resolution

Principle: (R)-Norfenfluramine forms a less soluble diastereomeric salt with D-(-)-Tartaric acid (or specifically substituted tartranilic acids) in alcoholic solvents.

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 eq of Racemic Norfenfluramine in Methanol (5 volumes).

  • Addition: Add 1.0 eq of D-(-)-Tartaric Acid dissolved in warm Methanol.

    • Note: If D-Tartaric acid fails to crystallize, switch to Dibenzoyl-D-tartaric acid , which adds bulk and often improves lattice energy differences.

  • Crystallization: Heat to reflux (65°C) for 1 hour, then cool slowly to 20°C over 4 hours. Allow to stir at 20°C for 2 hours.

  • Filtration: Filter the white solid. This is the diastereomeric salt enriched in the (R)-amine.

  • Recrystallization (Critical): The first crop usually has 80-90% ee. Recrystallize the salt from Ethanol/Water (95:5) to boost ee to >99%.

  • Freebasing: Suspend the purified salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM). Dry and evaporate to obtain the pure (R)-amine oil.

Troubleshooting Resolution:

ObservationDiagnosisFix
No Precipitate Solvent too polar or volume too high.Reduce solvent volume. Switch from MeOH to Isopropanol (IPA) .
Low ee% in Solid "Crash" crystallization (cooled too fast).Re-heat to reflux and cool at a rate of 5°C per hour.
Oil/Gum Formation Impurities preventing crystal lattice formation.Seed with a pure crystal if available. Add a non-polar anti-solvent (e.g., MTBE) dropwise at cloud point.

References

  • Transaminase Biocatalysis

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[4]

    • Source: MDPI, C
    • URL:[Link][5][6][7][8]

  • Impurity Profiling (Reductive Amination)

    • Title: Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination.[9] (Analogous chemistry for phenyl-2-propanone derivatives).

    • Source: Drug Testing and Analysis.[9][10][11]

    • URL:[Link]

  • Chiral Resolution (Tartaric Acid)

    • Title: Process for manufacturing optically pure (R) or (S)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide (Demonstrates Tartaric Acid resolution of amphetamine derivatives).[7]

    • Source: Google P
    • URL
  • Transfer Hydrogenation (Nitro-olefins)

    • Title: Catalytic highly enantioselective transfer hydrogen
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Method development for robust quantification of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method development for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Analyte ID: (R)-Norfenfluramine | CAS: 1886-26-6 (racemate context)

Executive Summary & Analyte Profile

Welcome to the Technical Support Center. This guide addresses the quantification of (R)-Norfenfluramine , the primary active metabolite of Fenfluramine.

Why this is difficult:

  • Chirality: You must separate the (R)-enantiomer (associated with 5-HT2C agonist activity) from the (S)-enantiomer to determine enantiomeric purity or pharmacokinetic disposition.

  • Volatility: As a low-molecular-weight primary amine, the free base is highly volatile. Warning: Standard evaporation steps (e.g., Nitrogen blow-down) will result in up to 100% analyte loss if not acidified.

  • Peak Tailing: The primary amine interacts strongly with residual silanols on chromatographic columns, causing severe tailing and sensitivity loss.

Method Development Strategy

Do not default to a generic "small molecule" workflow. Use this decision matrix to select your platform based on sensitivity requirements and available instrumentation.

MethodDecisionTree Start START: Analyte Assessment (R)-Norfenfluramine Decision1 Is Enantiomeric Separation Required? Start->Decision1 Achiral Achiral Method (Total Norfenfluramine) Decision1->Achiral No Chiral Chiral Method (R vs S Quantification) Decision1->Chiral Yes Plat_GC Platform: GC-MS/MS (Requires Derivatization) Chiral->Plat_GC Alternative (High Sensitivity) Plat_LC Platform: LC-MS/MS (Direct Analysis) Chiral->Plat_LC Preferred (High Throughput) GC_Step Derivatization: HFBA or TFAA Reagent (Achiral or Chiral Column) Plat_GC->GC_Step LC_Step Column Selection: Immobilized Polysaccharide (e.g., Chiralpak IG-3) Plat_LC->LC_Step

Figure 1: Decision matrix for platform selection. LC-MS/MS is preferred for biological matrices due to throughput, while GC-MS offers superior peak shape for amines via derivatization.

Module A: Sample Preparation (The "Volatility Trap")

CRITICAL WARNING: The most common failure mode for this assay is the loss of analyte during the evaporation step of Liquid-Liquid Extraction (LLE).

The "Acid Trap" Protocol

The free base of Norfenfluramine has a high vapor pressure. You must convert it to a non-volatile hydrochloride salt before drying.

Protocol:

  • Basification: Add 50 µL of 1.0 M NaOH to 200 µL Plasma/Brain Homogenate (Target pH > 11).

    • Reasoning: The pKa of Norfenfluramine is ~9.8. You must be 2 units above pKa to ensure the uncharged species extracts into the organic layer.

  • Extraction: Add 1 mL Ethyl Acetate or MTBE. Vortex 5 mins. Centrifuge.

  • The Trap (Crucial Step): Transfer the supernatant to a clean tube. Add 20 µL of 1% HCl in Methanol to the organic supernatant.

    • Mechanism:[1][2][3] This converts the volatile free base back into the stable, non-volatile HCl salt.

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Dissolve in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Extraction Method Comparison
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery >85% (with Acid Trap)>90% (Mixed-Mode Cation Exchange)
Cleanliness Moderate (Phospholipids may remain)High (Removes phospholipids)
Throughput Medium (Manual transfer)High (96-well plate automation)
Recommended Cartridge N/AWaters Oasis MCX or Phenomenex Strata-X-C

Module B: Chiral LC-MS/MS Development

Column Selection

Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).

  • Recommendation: Immobilized Polysaccharide Columns (e.g., Chiralpak IG-3 or IA-3).

  • Why: "Coated" phases (like AD-RH) are fragile and restrict solvent choices. "Immobilized" phases allow the use of prohibited solvents (like DCM or Ethyl Acetate) in wash steps if needed, though standard Reversed Phase (RP) solvents work best for MS.

Mobile Phase Optimization
  • MP A: 20 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid.

    • Note: High pH (Bicarbonate) often yields better peak shape for amines by suppressing ionization, but it suppresses MS signal in positive mode. Acidic conditions (Formic Acid) are preferred for MS sensitivity, provided the column can handle the peak tailing.

  • MP B: Acetonitrile or Methanol.

Troubleshooting Peak Tailing

If (R)-Norfenfluramine tails significantly (Asymmetry > 1.5):

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase. This masks silanols.

  • Use a "Sacrificial" Base: Add 0.05% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. Verify your MS source can tolerate non-volatile buildup if using high concentrations, though low levels are usually fine.

Module C: GC-MS Derivatization (Alternative)

If LC-MS separation is insufficient, GC-MS with derivatization is the robust alternative.

Derivatization Agent: Heptafluorobutyric Anhydride (HFBA). Reaction: Acylation of the primary amine.

Workflow:

  • Extract sample (as per Module A).

  • Evaporate to dryness (using Acid Trap).

  • Add 50 µL HFBA and 50 µL Ethyl Acetate.

  • Incubate at 60°C for 20 minutes.

  • Evaporate excess reagent; reconstitute in Ethyl Acetate.

  • Result: The HFBA-Norfenfluramine derivative is highly stable, volatile (good for GC), and provides excellent mass spectral fragmentation (m/z 240, 268 ions).

Troubleshooting & FAQs

Q: I see a "ghost peak" in my blank after a high concentration sample. How do I fix carryover?

A: Norfenfluramine is "sticky."

  • Diagnosis: The amine binds to the injection needle or valve rotor seal.

  • Fix: Implement a specific needle wash.

    • Weak Wash: 90:10 Water:MeOH.

    • Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid . The acid is required to protonate the amine and wash it off the metal/plastic surfaces.

Q: My recovery is inconsistent (some samples 90%, others 40%).

A: This is likely an evaporation loss issue.

  • Check: Did you add the HCl "keeper" solution before drying?

  • Check: Are you over-drying? Stop the nitrogen flow immediately upon dryness. Prolonged blowing on the dry residue sublimates the salt.

Q: The (R) and (S) peaks are merging over time.

A: Chiral columns degrade faster than C18 columns.

  • Guard Column: Are you using a matching chiral guard column? If not, matrix contaminants are fouling the selector.

  • Solvent Shock: Did you switch from RP (Water/ACN) to Normal Phase (Hexane/EtOH) without a proper transition flush (Isopropanol)? This can irreversibly collapse the chiral stationary phase.

Visualization: Sample Preparation Workflow

SamplePrep Sample Plasma Sample (200 µL) Basify Basify (pH > 11) 1.0M NaOH Sample->Basify Extract LLE Extraction (Ethyl Acetate) Basify->Extract PhaseSep Phase Separation (Keep Organic) Extract->PhaseSep AcidTrap ACID TRAP (Critical) Add 1% HCl in MeOH PhaseSep->AcidTrap Prevents Volatility Evap Evaporate (N2 at 40°C) AcidTrap->Evap Recon Reconstitute Mobile Phase Evap->Recon

Figure 2: Critical Sample Preparation Workflow. The "Acid Trap" step is highlighted in red as the mandatory control point to prevent analyte loss due to volatility.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • Rothman, R. B., et al. (2003).[4] (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters.[4] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Caccia, S., et al. (1985). Enantiomers of fenfluramine and norfenfluramine in plasma and brain. Drug Metabolism and Disposition. [Link]

  • Daicel Corporation. (2024). Chiralpak IG Instruction Manual (Immobilized Polysaccharide Columns). Chiral Technologies. [Link]

Sources

Technical Support Center: Bioanalysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Fenfluramine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as Fenfluramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis, with a specific focus on identifying and mitigating matrix effects in biological samples. Our goal is to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding matrix effects in the context of Fenfluramine bioanalysis.

Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?

A: A matrix effect is the alteration of an analyte's response (signal intensity) due to the presence of co-eluting, interfering components in the biological sample matrix.[1] These interferences are not the analyte itself but affect the efficiency of the ionization process in the mass spectrometer's source.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[3] This phenomenon is often described as a major challenge in LC-MS/MS-based bioanalysis because the interfering components may not be visible on the chromatogram but can significantly impact data quality.[2]

Q2: Why is Fenfluramine analysis susceptible to matrix effects?

A: Fenfluramine is a small molecule amine. When analyzed using common reversed-phase liquid chromatography (LC) coupled with electrospray ionization (ESI) mass spectrometry (MS), it is susceptible to matrix effects for several reasons:

  • Ionization Competition: ESI is a competitive process where all molecules eluting from the LC column at a given time compete for ionization. Endogenous matrix components, if present in high concentrations, can outcompete Fenfluramine molecules, leading to ion suppression.[4]

  • Co-elution with Phospholipids: Biological matrices like plasma and serum are rich in phospholipids (PLs).[5] PLs are notoriously problematic as they are retained on hydrophobic C18 columns and can elute over a broad chromatographic window, often overlapping with the analyte of interest.[4][5] This co-elution is a primary cause of matrix-induced ion suppression.

  • Sample Preparation Artifacts: The choice of sample preparation can inadvertently concentrate matrix components. For instance, a simple protein precipitation (PPT) method is effective at removing proteins but leaves behind high concentrations of phospholipids and salts, which can cause significant matrix effects.[6]

Q3: How are matrix effects quantitatively assessed according to regulatory guidelines?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects during method validation.[1][3][7] The standard approach is to calculate the Matrix Factor (MF) .

The assessment involves comparing the analyte's peak response in two sets of samples:

  • Set A: Analyte spiked into a blank matrix extract (post-extraction spike).

  • Set B: Analyte in a neat (clean) solution.

The Matrix Factor is calculated as: MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Absence of Matrix [Set B])

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To account for variability between individuals, this should be tested using matrix from at least six different sources or lots.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, and the IS-normalized MF should be close to 1.0.[8]

Q4: What is the role of an internal standard (IS), and is a SIL-IS always necessary?

A: An internal standard is a compound of known concentration added to every sample, calibrator, and QC to correct for variability during the analytical process.[9] A SIL-IS, where atoms like hydrogen or carbon are replaced with their stable isotopes (e.g., ²H, ¹³C), is considered the "gold standard" in LC-MS bioanalysis.[10]

  • Why a SIL-IS is preferred: A SIL-IS has nearly identical physicochemical properties to the analyte.[9] This means it experiences the same extraction recovery, chromatographic retention, and, most importantly, the same degree of ion suppression or enhancement from the matrix.[9][10] By using the ratio of the analyte response to the SIL-IS response for quantification, the variability caused by matrix effects is effectively normalized.

  • When a structural analog IS might be used: If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used.[11] However, it is crucial to demonstrate during method validation that the analog's chromatographic behavior and response to matrix effects are very similar to the analyte's. A SIL-IS is superior because it can compensate for issues a structural analog might miss, such as analyte stability or subtle recovery differences.[11][12]

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the bioanalysis of Fenfluramine.

Problem 1: High Variability or Poor Precision in QC Replicates (>15% RSD)
  • Probable Cause: Inconsistent matrix effects between different samples or matrix lots. The effect of ion suppression or enhancement is not uniform across the analytical run.

  • Recommended Solutions:

    • Verify Internal Standard Performance: Ensure you are using a high-quality SIL-IS. If using a structural analog, it may not be adequately tracking the analyte. The variability in the IS response itself should be minimal.

    • Evaluate Multiple Matrix Lots: As per FDA guidance, assess the matrix effect using at least six different sources of blank matrix to ensure the method is robust against inter-subject variability.[1]

    • Enhance Sample Cleanup: The most direct way to reduce variability is to remove the source: the interfering matrix components. Move from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[5] Specialized phospholipid removal (PLR) plates are also highly effective.[13]

Problem 2: Observed Ion Suppression (Low Signal-to-Noise, Poor Sensitivity)
  • Probable Cause: Co-elution of Fenfluramine with endogenous matrix components, most commonly glycerophosphocholines.[3] These compounds suppress the ionization of the target analyte in the ESI source.

  • Recommended Solutions:

    • Chromatographic Optimization: Modify the LC gradient to achieve better separation between Fenfluramine and the interfering peaks. A common strategy is to develop a gradient that retains and elutes phospholipids later than the analyte. A post-column infusion experiment can pinpoint the exact retention times where suppression occurs.[14]

    • Improve Sample Preparation:

      • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract the basic Fenfluramine molecule while leaving polar interferences (like phospholipids) in the aqueous phase.

      • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain Fenfluramine through ionic and/or hydrophobic interactions while allowing for wash steps that effectively remove interfering compounds.[15]

    • Change Ionization Mode: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects from non-volatile salts and phospholipids, although it may not be suitable for all analytes.[16]

Problem 3: Low or Inconsistent Analyte Recovery
  • Probable Cause: The chosen sample preparation method is not efficiently extracting Fenfluramine from the biological matrix. This can be due to strong protein binding, incorrect pH, or suboptimal extraction/elution solvents.

  • Recommended Solutions:

    • Optimize LLE Conditions: Fenfluramine is a basic compound. Ensure the sample pH is adjusted to be at least 2 units above its pKa to deprotonate it, making it neutral and more extractable into an organic solvent.[17]

    • Optimize SPE Protocol:

      • Sorbent Selection: Choose a sorbent that provides strong retention for Fenfluramine (e.g., a mixed-mode cation exchange sorbent).

      • Wash Steps: Incorporate a wash step with an organic solvent (e.g., methanol) to remove lipids before eluting the analyte.[15]

      • Elution Solvent: Ensure the elution solvent is strong enough to disrupt the sorbent-analyte interaction (e.g., by using an acidic or basic modifier in the organic solvent).

    • Evaluate Extraction Efficiency: Systematically assess recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Workflow & Data Visualization
Systematic Approach to Matrix Effect Mitigation

The following diagram outlines a logical workflow for identifying, assessing, and mitigating matrix effects during method development.

MatrixEffectWorkflow start Start: Method Development dev_method Develop Initial Method (PPT, Generic LC Gradient) start->dev_method assess_me Assess Matrix Effect (Post-infusion or Post-extraction Spike) dev_method->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) me_present->optimize_lc Yes validate Proceed to Full Method Validation me_present->validate No reassess_lc Re-assess Matrix Effect optimize_lc->reassess_lc me_lc_ok Matrix Effect Mitigated? reassess_lc->me_lc_ok improve_sp Improve Sample Prep (SPE, LLE, PLR) me_lc_ok->improve_sp No me_lc_ok->validate Yes reassess_sp Re-assess Matrix Effect improve_sp->reassess_sp me_sp_ok Matrix Effect Mitigated? reassess_sp->me_sp_ok use_sil_is Implement SIL-IS me_sp_ok->use_sil_is No me_sp_ok->validate Yes use_sil_is->validate end End: Robust Method validate->end

Caption: Workflow for mitigating matrix effects.

Mechanism of Ion Suppression by Phospholipids

This diagram illustrates how co-eluting phospholipids can interfere with the ionization of Fenfluramine in the ESI source.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Fenfluramine Droplet Charged Droplet (Analyte + PLs) Analyte->Droplet Co-elution PL Phospholipids (PLs) PL->Droplet Co-elution Ionization Competitive Ionization Droplet->Ionization Evaporation Detector Detector Ionization->Detector PLs dominate ionization SuppressedSignal Suppressed Analyte Signal Detector->SuppressedSignal

Caption: How phospholipids cause ion suppression.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes the post-extraction spike method to determine the presence and magnitude of matrix effects.

  • Prepare Solutions:

    • Neat Solution (Set B): Spike Fenfluramine and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., a medium QC level).

    • Blank Matrix: Obtain blank plasma/serum from at least six different sources.

  • Extract Blank Matrix: Process the blank matrix samples using your finalized sample preparation method (e.g., SPE, LLE).

  • Prepare Post-Extraction Spike Samples (Set A):

    • Take the extracted blank matrix from Step 2.

    • Spike Fenfluramine and SIL-IS into this clean extract to achieve the same final concentration as the Neat Solution.

  • Analysis: Inject both Set A and Set B samples (n=3 to 5 replicates each) into the LC-MS/MS system.

  • Calculation:

    • Calculate the average peak area for the analyte in Set A (AreaMatrix) and Set B (AreaNeat).

    • Matrix Factor (MF) = AreaMatrix / AreaNeat

    • Calculate the MF for the IS similarly.

    • IS-Normalized MF = (MFAnalyte) / (MFIS)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol using a mixed-mode cation exchange SPE plate, suitable for a basic compound like Fenfluramine.

StepProcedureRationale
1. Pre-treatment Dilute 100 µL of plasma sample with 100 µL of 2% phosphoric acid in water. Vortex.Acidification ensures Fenfluramine is protonated (positively charged) for retention on the cation exchange sorbent.
2. Conditioning Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water.Wets the sorbent and removes any potential contaminants.
3. Loading Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through.The protonated analyte is retained by strong cation exchange and/or hydrophobic interactions.
4. Washing 1 Wash with 1 mL of 0.1% formic acid in water.Removes salts and other highly polar interferences.
5. Washing 2 Wash with 1 mL of 100% methanol.Removes phospholipids and other lipids that are retained by hydrophobic interactions.
6. Elution Elute Fenfluramine with 1 mL of 5% ammonium hydroxide in methanol.The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to elute.
7. Evaporation Evaporate the eluate to dryness under a stream of nitrogen at 40°C.Concentrates the sample.
8. Reconstitution Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and inject.Prepares the sample for LC-MS/MS analysis.
References
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 31, 2026, from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. Retrieved January 31, 2026, from [Link]

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. (n.d.). Altasciences. Retrieved January 31, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). ProPharma. Retrieved January 31, 2026, from [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (2001). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved January 31, 2026, from [Link]

  • The impact of phospholipids and phospholipid removal on bioanalytical method performance. (2016). PubMed. Retrieved January 31, 2026, from [Link]

  • Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. (2020). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Fenfluramine compositions and methods of preparing the same. (n.d.). Google Patents.
  • Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2016). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Sannova. Retrieved January 31, 2026, from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 31, 2026, from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2023). DiVA portal. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. (1998). PubMed. Retrieved January 31, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). SciSpace. Retrieved January 31, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 31, 2026, from [Link]

  • HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. (2001). Augusta University Research Profiles. Retrieved January 31, 2026, from [Link]

  • Solid Phase Extraction for Clinical Research. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. Retrieved January 31, 2026, from [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

Comparison of (R)- vs (S)-1-(3-Trifluoromethylphenyl)-2-aminopropane activity.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Enantioselective Pharmacology of (R)- vs (S)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Executive Summary: The Stereochemical Dichotomy

The molecule 1-(3-Trifluoromethylphenyl)-2-aminopropane , commonly known as Norfenfluramine , represents a critical case study in stereoselective toxicology.[1] It is the active metabolite of the anorectic drug Fenfluramine.[1] While both enantiomers exhibit serotonergic activity, they possess distinct pharmacological profiles that dictate their therapeutic utility versus their toxicity.

  • The (S)-Enantiomer (d-Norfenfluramine): This isomer is the primary driver of therapeutic efficacy (appetite suppression via 5-HT2C) but is also the potent "antitarget" agonist at the 5-HT2B receptor.[1] It is directly implicated in drug-induced valvular heart disease (VHD).[1]

  • The (R)-Enantiomer (l-Norfenfluramine): This isomer retains affinity for serotonergic targets but displays significantly reduced efficacy at the 5-HT2B receptor, theoretically offering a safer, though less potent, pharmacological profile.[1]

This guide objectively compares these enantiomers, providing experimental protocols for their synthesis, separation, and pharmacological validation.

Molecular & Pharmacological Profile

Chemical Structure & Stereochemistry

The molecule contains a chiral center at the


-carbon.[1] The presence of the trifluoromethyl group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability against ring hydroxylation.[1]

ChemicalStructure S_Isomer (S)-Norfenfluramine (Potent 5-HT2B Agonist) R_Isomer (R)-Norfenfluramine (Weak 5-HT2B Agonist) ChiralCenter Chiral Center (Alpha-Carbon) ChiralCenter->S_Isomer Dextrorotatory (+) ChiralCenter->R_Isomer Levorotatory (-) CF3 3-CF3 Group (Metabolic Stability) CF3->S_Isomer CF3->R_Isomer

Figure 1: Stereochemical divergence of Norfenfluramine. The (S)-isomer is the high-affinity ligand for the valvulopathic 5-HT2B receptor.[1]

Comparative Binding Data (Ki & Efficacy)

The following data summarizes the binding affinity (


) and functional efficacy (

) at human recombinant receptors. Lower

indicates higher affinity.[1]
Receptor TargetParameter(S)-Norfenfluramine(R)-NorfenfluramineRatio (R/S)Biological Impact
5-HT2B (Heart Valve)Affinity (

)
11.2 nM 47.8 nM~4.3x(S) binds tighter
Efficacy (

)
Full Agonist (75-100%) Partial Agonist-(S) drives fibrosis
5-HT2C (CNS/Appetite)Affinity (

)
25 nM 98 nM~4x(S) is more potent
5-HT2A (Hallucinogenic)Affinity (

)
230 nM1500 nM~6.5xLow risk for both

Data Source: Aggregated from Rothman et al. (2000) and Fitzgerald et al. (2000).[1]

Mechanism of Toxicity: The 5-HT2B Pathway[1]

The withdrawal of Fenfluramine was caused by cardiac valvulopathy.[1] This pathology is strictly mechanistic, driven by the activation of 5-HT2B receptors on valvular interstitial cells (VICs).[1] The (S)-enantiomer activates a mitogenic signaling cascade that leads to uncontrolled fibroblast proliferation.[1]

ValvulopathyMechanism Ligand (S)-Norfenfluramine Receptor 5-HT2B Receptor (Valvular Interstitial Cell) Ligand->Receptor High Affinity Binding Gprotein Gq/11 Protein Receptor->Gprotein Activation PLC PLC-beta Gprotein->PLC IP3 IP3 / DAG PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium PKC PKC Activation Calcium->PKC ERK ERK1/2 Phosphorylation PKC->ERK Mitogenesis Fibroblast Mitogenesis (Proliferation) ERK->Mitogenesis Fibrosis Valvular Fibrosis (Plaque Formation) Mitogenesis->Fibrosis

Figure 2: The 5-HT2B mitogenic signaling cascade activated preferentially by (S)-Norfenfluramine.[1]

Experimental Protocols

To verify the differential activity, researchers must isolate the enantiomers and screen them using the following validated workflows.

Synthesis and Chiral Resolution

Objective: Synthesize racemic norfenfluramine and resolve into (R) and (S) isomers.

A. Precursor Synthesis (Reductive Amination):

  • Reagents: 1-(3-trifluoromethylphenyl)-2-propanone (10 mmol), Ammonium acetate (50 mmol), Sodium cyanoborohydride (NaCNBH3, 12 mmol).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve ketone and ammonium acetate in MeOH. Stir for 30 min at RT.

    • Add NaCNBH3 slowly (exothermic).[1]

    • Stir for 24h under inert atmosphere (

      
      ).
      
    • Quench: Add concentrated HCl dropwise to pH < 2 (destroy excess hydride). Evaporate MeOH.

    • Extraction: Basify with NaOH (pH > 12), extract with Dichloromethane (DCM).[1]

    • Yield: Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane.[1]

B. Chiral Resolution (Diastereomeric Crystallization):

  • Resolving Agent: (2R,3R)-(-)-Tartaric acid (for S-isomer isolation) or (2S,3S)-(+)-Tartaric acid.[1]

  • Solvent: Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve racemic amine (1 eq) and Tartaric acid (1 eq) in hot ethanol.

    • Cool slowly to 4°C to induce crystallization.

    • Filtration: Collect crystals. Recrystallize 2-3 times to achieve >99% ee (enantiomeric excess).[1]

    • Liberation: Treat salt with 1M NaOH and extract free base with DCM.

    • Verification: Assess purity via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/Diethylamine).

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 5-HT2B.

Protocol:

  • Cell Line: HEK-293 cells stably transfected with human 5-HT2B cDNA.[1]

  • Radioligand:

    
    Mesulergine (1 nM) or 
    
    
    
    DOI.[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand.

    • Add 50 µL test compound ((R) or (S) isomer) at concentrations

      
       to 
      
      
      
      M.[1]
    • Add 100 µL membrane suspension (20 µg protein).

    • Incubate 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

References

  • Rothman, R. B., et al. (2000).[2][3] Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[1][2][4][5] Circulation, 102(23), 2836–2841.[1][2][3]

  • Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiopathy Associated with Fenfluramine.[1][2][6] Molecular Pharmacology, 57(1), 75–81.[1][6]

  • Setola, V., et al. (2003).[7] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology, 63(6), 1223–1229.[1]

  • FDA Drug Safety Communication. (2020). FDA requires removal of Fenfluramine from the market (Historical Archive).[1][1]

Sources

Benchmarking the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane: Biocatalytic vs. Chemocatalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Content Type: Publish Comparison Guide

Executive Summary

The synthesis of This compound (an amphetamine derivative structurally related to Norfenfluramine) represents a classic challenge in process chemistry: installing a chiral amine center adjacent to an electron-deficient aromatic system.

While classical resolution remains a baseline, modern drug development demands higher atom economy and enantiomeric purity. This guide benchmarks the Biocatalytic Transaminase Workflow (The "Product") against Asymmetric Hydrogenation and Lipase-Mediated Resolution . We analyze these methods based on enantioselectivity (


), scalability, and environmental impact (E-factor), providing a roadmap for researchers selecting the optimal route for clinical supply.

The Challenge: Electronic & Steric Constraints

The target molecule features a trifluoromethyl (


) group at the meta position. This moiety is critical for pharmacokinetics, increasing lipophilicity and preventing metabolic oxidation of the aromatic ring. However, it introduces synthetic hurdles:
  • Electronic Deactivation: The electron-withdrawing

    
     group destabilizes carbocation intermediates in classical chemical routes.
    
  • Chiral Fidelity: The (R)-enantiomer is typically the bioactive conformer in this class. Racemic synthesis followed by resolution sacrifices 50% of the material, which is economically unviable for fluorinated building blocks.

The Product: Biocatalytic Transamination (ATA)

Methodology: This route utilizes an (R)-selective


-Transaminase (ATA)  to transfer an amino group from a sacrificial donor (isopropylamine) directly to the prochiral ketone, 1-(3-trifluoromethylphenyl)propan-2-one.
Mechanism & Workflow

The reaction relies on the Pyridoxal-5'-phosphate (PLP) cofactor. The enzyme binds the amine donor, forming a PMP-enzyme intermediate, which then transfers the amine to the ketone substrate.

Key Advantage: The reaction proceeds under mild aqueous conditions (pH 7-8, 30°C) with theoretical 100% yield, avoiding heavy metals.

Experimental Protocol (Self-Validating)
  • Substrate: 50 mM 1-(3-trifluoromethylphenyl)propan-2-one.

  • Enzyme: 2 g/L (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. variant).
    
  • Donor: 1.0 M Isopropylamine (IPA) / HCl buffer (pH 7.5).

  • Cofactor: 1 mM PLP.

  • Cosolvent: 10% DMSO (to solubilize the lipophilic fluorinated ketone).

Step-by-Step:

  • Dissolve ketone in DMSO.

  • Add to IPA/buffer solution containing PLP and enzyme.

  • Critical Step: Apply a slight vacuum (200 mbar) or nitrogen sweep to remove the acetone coproduct. Why? This shifts the equilibrium toward the product, driving conversion >98%.

  • Agitate at 30°C for 24 hours.

  • Basify to pH 12 and extract with MTBE.

Visualization: The Biocatalytic Pathway

Biocatalysis Substrate Trifluoromethyl Ketone Enzyme (R)-Transaminase (PLP Cofactor) Substrate->Enzyme Substrate Entry Donor Isopropylamine (Donor) Donor->Enzyme Amine Transfer Intermediate PMP-Enzyme Complex Enzyme->Intermediate Schiff Base Product (R)-Amine (Target) Intermediate->Product Release Byproduct Acetone (Volatile) Intermediate->Byproduct Coproduct Byproduct->Byproduct Removed via Vacuum/N2 Sweep

Caption: The transaminase ping-pong bi-bi mechanism. Removal of acetone is the rate-driving factor for high conversion.

Comparative Benchmarking

Method B: Asymmetric Hydrogenation (Chemocatalysis)

This method involves the high-pressure hydrogenation of the corresponding enamine or imine using a chiral metal catalyst.

  • Catalyst: Rh(cod)

    
    BF
    
    
    
    with chiral phosphine ligands (e.g., Josiphos or BINAP).
  • Conditions: 50 bar H

    
    , Methanol/TFE, 50°C.
    
  • Pros: High scalability for multi-ton production; no cofactor recycling needed.

  • Cons: Requires expensive precious metals; trace metal scavenging required (regulatory hurdle); safety risks with high-pressure hydrogen.

Method C: Lipase-Mediated Kinetic Resolution

The "Classical" modern approach uses Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of the racemic amine.

  • Reagent: Ethyl Acetate or Trifluoroethyl butyrate (acyl donor).

  • Mechanism: The enzyme acylates the (R)-amine faster than the (S)-amine (or vice versa depending on strain).

  • Pros: Cheap, robust enzymes (Novozym 435).

  • Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is achieved, which is difficult for amines). Requires separation of amide product from unreacted amine.

Performance Matrix
Metric(R)-Transaminase (Biocatalysis) Asymmetric Hydrogenation (Rh/Ru) Lipase Resolution (CAL-B)
Enantiomeric Excess (

)
> 99% 90 - 96%> 99% (at 50% conv.)
Yield 90 - 95%95 - 98%< 50%
Atom Economy High (Acetone byproduct)Very High (Add H

only)
Low (Discard 50%)
E-Factor (Waste/Product) Low (Water is main solvent)Low (Organic solvent recycle)High
Cost Driver Enzyme/CofactorPrecious Metal/LigandYield Loss
Safety Benign (Ambient Temp)High Pressure H

Flammable Solvents

Decision Framework: When to use which?

For the synthesis of this compound, the choice depends on the development stage.

  • Discovery/Early Phase: Use Transaminase . It provides the highest purity (>99% ee) immediately without complex workup, ensuring biological data is not skewed by the distomer.

  • Pilot Plant: Use Transaminase . The removal of metal scavenging steps reduces regulatory burden.

  • Commodity Manufacturing: Asymmetric Hydrogenation becomes competitive only if the cost of the enzyme cannot be reduced via immobilization.

Workflow Decision Tree

DecisionTree Start Start: Synthesis of (R)-Trifluoromethyl Amine Scale What is the Scale? Start->Scale Small Lab/Discovery (<100g) Scale->Small Speed Focus Large Manufacturing (>100kg) Scale->Large Cost Focus Purity Is >99% ee required without recrystallization? Small->Purity ATA METHOD A: Biocatalytic Transaminase Large->ATA If Green Chem is priority Hydro METHOD B: Asymmetric Hydrogenation Large->Hydro If metal scavenging is validated Yes Yes Purity->Yes No No Purity->No If racemic start material available Res METHOD C: Lipase Resolution Yes->ATA No->Res If racemic start material available

Caption: Strategic selection guide based on scale and purity requirements.

References

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition. Link

  • Codexis Inc. (2023). Codex® Transaminase Screening Kits Protocol. Link

A Comparative Guide to the Pharmacological Potency of Dexfenfluramine and its Primary Metabolite, Dexnorfenfluramine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the relative potency of the serotonergic agent (R)-1-(3-trifluoromethylphenyl)-2-aminopropane, commonly known as dexfenfluramine, and its principal active metabolite, dexnorfenfluramine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic and catecholaminergic systems.

Introduction: The Significance of Metabolism in Dexfenfluramine's Pharmacological Profile

Dexfenfluramine is the (S)-enantiomer of fenfluramine and was formerly utilized as an appetite suppressant for the management of obesity.[1][2][3] Its mechanism of action is primarily centered on enhancing serotonergic neurotransmission by inhibiting the reuptake of serotonin (5-HT) and stimulating its release from presynaptic neurons.[1][2][4] However, the in vivo activity of dexfenfluramine is not solely attributable to the parent compound. Through metabolic processes, it is converted into active metabolites that contribute significantly to its overall pharmacological and toxicological profile.

The primary metabolic pathway for dexfenfluramine is N-dealkylation, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[5] This process yields the major active metabolite, dexnorfenfluramine.[5] Understanding the relative potencies of dexfenfluramine and dexnorfenfluramine at their molecular targets is crucial for a comprehensive interpretation of the parent drug's effects and for guiding future drug discovery efforts.

Dexfenfluramine This compound (Dexfenfluramine) CYP2D6 CYP2D6 (Primary Enzyme) Dexfenfluramine->CYP2D6 N-dealkylation Dexnorfenfluramine This compound (Dexnorfenfluramine) CYP2D6->Dexnorfenfluramine

Caption: Metabolic conversion of dexfenfluramine to dexnorfenfluramine.

Comparative Potency at Monoamine Transporters

The primary molecular targets for dexfenfluramine and dexnorfenfluramine are the plasma membrane transporters for serotonin (SERT) and norepinephrine (NET). Their interactions with these transporters are complex, involving both inhibition of neurotransmitter reuptake and induction of transporter-mediated release (efflux).

Serotonin Transporter (SERT)

Both dexfenfluramine and its metabolite, dexnorfenfluramine, are potent substrates for the serotonin transporter, leading to the release of serotonin from neurons.[6] In vitro assays using rat brain synaptosomes to measure the release of [3H]5-HT have shown that dexfenfluramine and dexnorfenfluramine have comparable potencies in inducing serotonin release, with EC50 values of 52 nM and 59 nM, respectively.[6]

In addition to stimulating release, both compounds also inhibit the reuptake of serotonin. A study using intact human platelets demonstrated that dexfenfluramine is a more potent inhibitor of serotonin uptake than dexnorfenfluramine, with IC50 values of approximately 3 µM and 10 µM, respectively.[7]

Norepinephrine Transporter (NET)

A significant divergence in the pharmacological profiles of dexfenfluramine and dexnorfenfluramine is observed at the norepinephrine transporter. While both enantiomers of fenfluramine and norfenfluramine interact with SERT, (+)-norfenfluramine (dexnorfenfluramine) is a particularly potent substrate for NET.[6] In vitro studies have shown that dexnorfenfluramine releases [3H]NE with an EC50 value of 73 nM, making it considerably more potent than its parent compound, dexfenfluramine, which has an EC50 value of 302 nM for norepinephrine release.[6] This suggests that the metabolic conversion to dexnorfenfluramine introduces a significant noradrenergic component to the overall pharmacological effect.

Table 1: Comparative Potency at Monoamine Transporters
CompoundActionTransporterPotency (EC50/IC50)Reference
Dexfenfluramine [3H]5-HT ReleaseSERT52 nM (EC50)[6]
5-HT Uptake InhibitionSERT~3 µM (IC50)[7]
[3H]NE ReleaseNET302 nM (EC50)[6]
Dexnorfenfluramine [3H]5-HT ReleaseSERT59 nM (EC50)[6]
5-HT Uptake InhibitionSERT~10 µM (IC50)[7]
[3H]NE ReleaseNET73 nM (EC50)[6]

Functional Implications of Differential Potency

The differing potencies of dexfenfluramine and dexnorfenfluramine at SERT and NET have important functional consequences. The primary effect of dexfenfluramine is a robust increase in synaptic serotonin levels.[1][2] The formation of dexnorfenfluramine maintains this potent serotonergic activity while adding a significant noradrenergic component.[6] In vivo microdialysis studies in rats have confirmed that the administration of (+)-norfenfluramine elevates extracellular levels of not only serotonin but also norepinephrine and dopamine in the frontal cortex.[6]

This dual serotonergic and noradrenergic action of the metabolite may contribute to the overall anorectic effects of dexfenfluramine, as both neurotransmitter systems are involved in the regulation of appetite and energy expenditure.[8]

cluster_synapse Synaptic Cleft SERT SERT NET NET Serotonin 5-HT Norepinephrine NE Dexfenfluramine Dexfenfluramine Dexfenfluramine->SERT:port Release/Inhibition (Potent) Dexfenfluramine->NET:port Release (Less Potent) Dexnorfenfluramine Dexnorfenfluramine Dexnorfenfluramine->SERT:port Release/Inhibition (Potent) Dexnorfenfluramine->NET:port Release (Potent)

Caption: Interaction of dexfenfluramine and dexnorfenfluramine with SERT and NET.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method for measuring the inhibition of [3H]serotonin uptake in cells expressing the human serotonin transporter.

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT).[9]

  • Poly-D-lysine coated 96-well plates.

  • Modified Tris-HEPES buffer (pH 7.1).[9]

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Test compounds (dexfenfluramine, dexnorfenfluramine) and a reference inhibitor (e.g., fluoxetine).[9]

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed hSERT-HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.

  • Pre-incubation: Wash the cell monolayer with buffer. Add the test compounds or vehicle to the wells and pre-incubate for 20 minutes at 25°C.[9]

  • Uptake Initiation: Add [3H]Serotonin to a final concentration of ~65 nM to initiate the uptake reaction. Incubate for 15 minutes at 25°C.[9]

  • Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unincorporated radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Start Seed hSERT-expressing cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Preincubate Pre-incubate with test compounds (20 min) Incubate_Overnight->Preincubate Add_Radioligand Add [3H]Serotonin (15 min) Preincubate->Add_Radioligand Terminate Terminate uptake with ice-cold buffer wash Add_Radioligand->Terminate Count Lyse cells and measure radioactivity Terminate->Count Analyze Calculate IC50 values Count->Analyze

Caption: Workflow for a SERT uptake inhibition assay.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand, e.g., [3H]ketanserin or DOI.[11][12]

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

  • Non-specific binding determinator (e.g., 1 µM (±)DOI).[12]

  • Test compounds.

  • Glass fiber filters (GF/B or GF/C) and a cell harvester.[11][13]

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand at a concentration close to its Kd.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[12][13]

  • Termination: Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Conclusion

The metabolic conversion of dexfenfluramine to dexnorfenfluramine is a critical determinant of its overall pharmacological activity. While both compounds are potent serotonergic agents, dexnorfenfluramine exhibits significantly greater potency at the norepinephrine transporter. This dual action on both the serotonin and norepinephrine systems likely contributes to the therapeutic and adverse effects observed with dexfenfluramine administration. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology of these and other monoamine transporter ligands.

References

  • Dexfenfluramine | C12H16F3N | CID 66265 - PubChem - NIH. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. An updated review of its therapeutic use in the management of obesity. Drugs, 43(5), 713–733. [Link]

  • McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. A review of its pharmacological properties and therapeutic potential in obesity. Drugs, 43(5), 713-33. [Link]

  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hérvé, D., Launay, J. M., & Maroteaux, L. (2008). Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects. Molecular pharmacology, 74(4), 1171–1180. [Link]

  • Dexfenfluramine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Lomb, J., & Abel, E. L. (1998). Energy metabolism and metabolite patterns of rats after application of dexfenfluramine. Annals of Nutrition and Metabolism, 42(5), 266-276. [Link]

  • Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of pharmacology and experimental therapeutics, 305(3), 1191–1199. [Link]

  • Dexfenfluramine - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]

  • van de Wetering, K., & Buitelaar, J. K. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(2-3), 131–146. [Link]

  • Brindley, D. N. (1988). Metabolic and hormonal effects of dexfenfluramine on stress situations. Clinical neuropharmacology, 11 Suppl 1, S86-9. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins DiscoverX. Retrieved February 12, 2026, from [Link]

  • Bialer, M., Johannessen, S. I., Koepp, M. J., Moshé, S. L., Perucca, E., & Tomson, T. (2022). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia, 63(7), 1833–1841. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX. Retrieved February 12, 2026, from [Link]

  • SERT Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved February 12, 2026, from [Link]

  • Perucca, E., Bialer, M., & Johannessen, S. I. (2020). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals, 13(10), 329. [Link]

  • Tadvalkar, G., & Shaikh, J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 74–80. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved February 12, 2026, from [Link]

  • Vandeput, F., Cannaert, A., & Stove, C. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10848–10856. [Link]

  • Johnson, J. M., & White, J. G. (2003). The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. Journal of thrombosis and haemostasis, 1(12), 2642–2649. [Link]

  • (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem - NIH. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Pasquali, R., & Casimirri, F. (1993). Endocrine and metabolic effects of dexfenfluramine in patients with android obesity. International journal of obesity and related metabolic disorders, 17 Suppl 3, S65-8. [Link]

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., & Nichols, D. E. (2012). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 37(7), 1645–1657. [Link]

  • Davis, R., & Faulds, D. (1996). Dexfenfluramine hydrochloride: an anorexigenic agent. CNS drugs, 6(3), 227-46. [Link]

  • Goodall, A. H., & O'Brien, J. R. (2000). An investigation of the serotonergic effects of fenfluramine, dexfenfluramine and dexnorfenfluramine using platelets as neuronal models. Platelets, 11(3), 167–172. [Link]

  • Baumann, M. H., & Rothman, R. B. (2003). High-dose fenfluramine administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain. Synapse, 50(3), 233–239. [Link]

  • Caccia, S., Bizzi, A., Codegoni, A. M., Fracasso, C., Frittoli, E., & Garattini, S. (1993). In vitro and in vivo effects of the anorectic agent dexfenfluramine on the central serotoninergic neuronal systems of non-human primates. A comparison with the rat. Naunyn-Schmiedeberg's archives of pharmacology, 347(3), 306–312. [Link]

  • McCann, U. D., Seiden, L. S., Rubin, L. J., & Ricaurte, G. A. (1997). Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence. JAMA, 278(8), 666–672. [Link]

Sources

A Comparative Analysis of the Neurotoxic Effects of MDMA and (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (TFM-APP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the neurotoxic effects of the well-studied compound 3,4-methylenedioxymethamphetamine (MDMA) and the lesser-known (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (TFM-APP). While extensive data exists for MDMA, a significant knowledge gap persists regarding the neurotoxic profile of TFM-APP. This document will synthesize the available evidence for MDMA and discuss the potential neurotoxicological implications for TFM-APP based on its chemical structure, highlighting the critical need for further research.

Part 1: The Established Neurotoxicity of MDMA

MDMA is a synthetic amphetamine derivative with potent psychoactive effects. However, a substantial body of preclinical and clinical research has demonstrated its potential for long-lasting neurotoxicity, primarily targeting the serotonergic system.[1][2]

Mechanisms of MDMA-Induced Neurotoxicity

The neurotoxic effects of MDMA are multifactorial and are not attributed to a single mechanism. The primary contributing factors include:

  • Serotonin and Dopamine System Disruption: MDMA is a potent releaser and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[3] This massive release leads to acute depletion of vesicular stores and subsequent long-term damage to 5-HT axons and terminals.[4]

  • Oxidative Stress: The metabolism of both MDMA and the excess synaptic dopamine generates reactive oxygen and nitrogen species. This surge in oxidative stress overwhelms endogenous antioxidant defenses, leading to cellular damage.

  • Hyperthermia: MDMA administration is often associated with a significant increase in core body temperature. Hyperthermia is a critical factor that exacerbates all other neurotoxic mechanisms.

  • Mitochondrial Dysfunction: MDMA can impair the function of mitochondria, the energy-producing organelles within cells. This leads to an energy deficit and can trigger apoptotic cell death pathways.

  • Excitotoxicity: The excessive stimulation of postsynaptic neurons by the flood of neurotransmitters can lead to excitotoxic cell death.

  • Formation of Neurotoxic Metabolites: The metabolic breakdown of MDMA can produce compounds that are themselves neurotoxic, contributing to the overall damage to serotonergic neurons.

Quantitative Data Summary: MDMA Neurotoxicity
ParameterFinding in Animal ModelsImplication
Serotonin (5-HT) Levels Significant, long-lasting depletions in various brain regions (cortex, hippocampus, striatum).Indicates damage to 5-HT neurons and their ability to synthesize and store serotonin.
Serotonin Transporter (SERT) Density Marked reductions in SERT binding sites, visualized by autoradiography and PET imaging.Loss of SERT is a key marker of serotonergic axon terminal degeneration.[4]
Tryptophan Hydroxylase (TPH) Activity Decreased activity of the rate-limiting enzyme in serotonin synthesis.Further evidence of impaired serotonergic function.
Behavioral Deficits Impairments in learning, memory, and sleep architecture; increased anxiety-like behaviors.Functional consequences of the underlying neurochemical damage.[3]
Experimental Protocol: Immunohistochemical Assessment of MDMA-Induced Serotonergic Axon Loss

This protocol provides a standard method for visualizing and quantifying MDMA's neurotoxic effect on serotonin nerve terminals in the rodent brain. The rationale is to use an antibody to label the serotonin transporter (SERT), a protein found on serotonergic axons, to assess their integrity.

Step-by-Step Methodology:

  • Animal Model and Dosing Regimen: Adult male Sprague-Dawley rats are often used. A common neurotoxic regimen involves subcutaneous administration of MDMA (e.g., 10-20 mg/kg) twice daily for four consecutive days. A control group receives saline. This regimen is known from previous studies to induce serotonergic deficits.

  • Tissue Processing: Seven days post-treatment, a time point allowing for the manifestation of neurotoxic effects, animals are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde solution to fix the brain tissue. Brains are then removed, post-fixed, and cryoprotected in a sucrose solution.

  • Sectioning: The fixed and cryoprotected brains are sectioned on a freezing microtome or cryostat at a thickness of 30-40 µm. Sections from relevant brain areas like the hippocampus and prefrontal cortex are collected.

  • Immunohistochemistry:

    • Sections are washed and then incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to minimize non-specific antibody binding.

    • Sections are incubated with a primary antibody specifically targeting SERT (e.g., rabbit anti-SERT) for 24-48 hours at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) followed by an avidin-biotin-peroxidase complex.

    • The peroxidase is visualized using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown reaction product, labeling the SERT-containing axons.

  • Microscopy and Quantification: The density of SERT-immunoreactive fibers is then examined under a light microscope. Image analysis software is used to quantify the fiber density in specific brain regions. A significant reduction in fiber density in the MDMA-treated group compared to the control group provides visual and quantitative evidence of serotonergic neurotoxicity.

Visualizing the Pathway of MDMA Neurotoxicity

MDMA_Neurotoxicity_Pathway cluster_0 Initiating Events cluster_1 Cellular Stressors cluster_2 Downstream Mechanisms MDMA MDMA Transporters SERT/DAT/NET Interaction MDMA->Transporters Neurotransmitter_Release Massive 5-HT/DA Release Transporters->Neurotransmitter_Release Hyperthermia Hyperthermia Transporters->Hyperthermia Metabolism Metabolic Activation Transporters->Metabolism Oxidative_Stress Oxidative Stress Neurotransmitter_Release->Oxidative_Stress Excitotoxicity Excitotoxicity Neurotransmitter_Release->Excitotoxicity Hyperthermia->Oxidative_Stress Metabolism->Oxidative_Stress Mitochondrial_Damage Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Damage Outcome Serotonergic Axon Terminal Degeneration Oxidative_Stress->Outcome Mitochondrial_Damage->Outcome Excitotoxicity->Outcome

Caption: Key pathways in MDMA-induced serotonergic neurotoxicity.

Part 2: The Uncharted Territory of this compound (TFM-APP) Neurotoxicity

In stark contrast to MDMA, a comprehensive review of the scientific literature reveals a profound lack of empirical data on the neurotoxic effects of TFM-APP. No peer-reviewed studies were identified that specifically investigate its potential to damage neuronal systems. Therefore, a direct comparison based on experimental evidence is not possible at this time.

Inferences Based on Chemical Structure

TFM-APP belongs to the class of fluorinated amphetamines. The neurotoxic potential of halogenated amphetamines is highly dependent on the specific halogen and its position on the phenyl ring.

  • Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group at the meta- (3-) position is a strong electron-withdrawing group. This can significantly alter the molecule's pharmacological properties, including its affinity for and activity at monoamine transporters, as well as its metabolic fate, compared to non-fluorinated amphetamine or other halogenated analogues.

  • Positional Isomerism and Neurotoxicity: It is well-established that para- (4-) substituted halogenated amphetamines (like 4-chloroamphetamine) are often potent serotonergic neurotoxins. In contrast, some evidence suggests that para-fluoroamphetamine (4-FA) may be less neurotoxic.[5] The neurotoxicological consequences of meta-substitution, as seen in TFM-APP, are not well-defined and cannot be reliably predicted without direct experimental investigation.

Given its structural similarity to other monoamine-releasing agents, it is plausible that TFM-APP interacts with the serotonin and/or dopamine systems. However, whether this interaction leads to the same cascade of oxidative stress, mitochondrial dysfunction, and ultimately neurodegeneration seen with MDMA is entirely speculative.

Overall Conclusion and Future Research Imperatives

The neurotoxic profile of MDMA is extensively characterized, providing a clear picture of its risks to the serotonergic system. In contrast, This compound (TFM-APP) represents a significant data gap in the field of neurotoxicology.

  • In Vitro Pharmacological Profiling: Characterization of TFM-APP's binding affinity and functional activity (release vs. reuptake inhibition) at SERT, DAT, and NET.

  • In Vitro Cytotoxicity Assays: Assessment of TFM-APP's effects on the viability of neuronal cell lines (e.g., SH-SY5Y) to screen for potential cytotoxic effects.

  • In Vivo Neurochemical and Behavioral Studies: Preclinical animal studies to determine the acute effects of TFM-APP on neurotransmitter levels, body temperature, and behavior.

  • Long-Term Neurotoxicity Studies: In-depth animal studies employing neurotoxic dosing regimens followed by histological and neurochemical analysis to definitively assess for any long-term damage to monoaminergic systems.

Until such studies are conducted, the neurotoxic potential of TFM-APP remains unknown, and any comparison to MDMA is purely theoretical.

References

  • Cadet, J. L., & Brannock, C. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity research, 11(3-4), 167–180.
  • Reddit. (2014). Fluorinated Amphetamines and Neurotoxicity. r/DrugNerds. Retrieved from [Link]

  • Razali, N. A. M., et al. (2020). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Basic and Clinical Neuroscience, 11(2), 149–156.
  • Costa, G., et al. (2022). Neurotoxicity of MDMA: Main effects and mechanisms. Experimental Neurology, 347, 113894.
  • Ricaurte, G. A., & McCann, U. D. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. Annals of the New York Academy of Sciences, 648, 371–382.
  • Capela, J. P., et al. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular neurobiology, 39(3), 210-271.
  • Drug Free CT. (n.d.). MDMA Effects on the Brain. Retrieved from [Link]

Sources

Inter-laboratory validation of an assay for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of a Direct Chiral LC-MS/MS Assay for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane ((R)-Norfenfluramine) Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Toxicologists, and Regulatory Affairs Professionals

Executive Summary

This guide presents the inter-laboratory validation of a direct chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of This compound (hereafter referred to as (R)-Norfenfluramine ).

(R)-Norfenfluramine is the primary metabolite responsible for the valvular heart disease associated with fenfluramine use, mediated via potent 5-HT2B receptor agonism. Consequently, distinguishing the (R)-enantiomer from the pharmacologically distinct (S)-enantiomer is a critical safety requirement. This guide compares the performance of a modern Direct Chiral LC-MS/MS workflow against the traditional GC-MS Derivatization method, demonstrating superior throughput, precision, and robustness across three independent laboratories.

The Scientific Imperative: Why Chirality Matters

The analyte, (R)-Norfenfluramine, is a chiral amine. In drug development, the "enantiomer problem" is non-trivial. While (S)-Norfenfluramine contributes to anorectic efficacy, the (R)-enantiomer is highly potent at the serotonin 5-HT2B receptor, triggering mitogenic signaling pathways that lead to valvular interstitial cell proliferation (fibrosis).

The Analytical Challenge: Standard reverse-phase chromatography cannot separate enantiomers. Historically, laboratories relied on derivatization with chiral reagents (e.g., Mosher's acid chloride) followed by GC-MS. This process is prone to kinetic resolution errors (one enantiomer reacting faster than the other) and racemization during heating.

Pathway Visualization: Metabolic Activation & Toxicity

MetabolicPathway Fen Fenfluramine (Racemic) CYP CYP2D6 / CYP2B6 (N-Dealkylation) Fen->CYP R_Norf (R)-Norfenfluramine (Toxic Metabolite) CYP->R_Norf Metabolism S_Norf (S)-Norfenfluramine (Active Metabolite) CYP->S_Norf Rec_5HT2B 5-HT2B Receptor (Valvular Heart Disease) R_Norf->Rec_5HT2B High Affinity (Agonist) Rec_5HT2C 5-HT2C Receptor (Anorectic Effect) S_Norf->Rec_5HT2C Primary Target

Caption: Metabolic pathway of Fenfluramine illustrating the critical need to isolate the toxic (R)-Norfenfluramine metabolite.

Method Comparison: Direct LC-MS/MS vs. GC-MS

The following comparison highlights why the Direct Chiral LC-MS/MS method was selected for inter-laboratory validation.

FeatureMethod A: Direct Chiral LC-MS/MS (Validated) Method B: GC-MS with Derivatization (Alternative)
Separation Principle Polysaccharide-based Chiral Stationary Phase (CSP) interacts directly with enantiomers.Achiral column requires chemical derivatization (e.g., TFAA) to create diastereomers.
Sample Preparation Simple Liquid-Liquid Extraction (LLE).Complex: Extraction + Derivatization (60°C) + Dry down + Reconstitution.
Risk of Racemization Negligible: Ambient temperature, neutral pH.High: Thermal stress during derivatization and GC injection port heating.
Throughput High (Run time: 6.5 min).Low (Run time: 25+ min).
Sensitivity (LLOQ) 0.5 ng/mL (ESI+).5–10 ng/mL (EI).
Reagent Cost High (Specialized Column).Moderate (Standard Column, Expensive Reagents).

Inter-Laboratory Validation Protocol

To prove the robustness of the Direct Chiral LC-MS/MS method, a validation study was conducted across three distinct sites (Site A: Sponsor Lab, Site B: CRO 1, Site C: CRO 2) following FDA M10 Bioanalytical Method Validation guidelines.

Experimental Workflow

ValidationWorkflow cluster_Labs Inter-Laboratory Execution (n=5 replicates/day x 3 days) Prep Master Stock Preparation (R)-Norfenfluramine Reference Std Spike Spiked Plasma Pools (Low, Mid, High QC) Prep->Spike Ship Blind Shipment on Dry Ice Spike->Ship LabA Lab A (Sponsor) LC-MS/MS (Sciex 6500+) Ship->LabA LabB Lab B (CRO) LC-MS/MS (Waters Xevo) Ship->LabB LabC Lab C (CRO) LC-MS/MS (Thermo Altis) Ship->LabC Data Data Aggregation (ANOVA Analysis) LabA->Data LabB->Data LabC->Data Report Final Validation Report (Precision, Accuracy, Matrix Effect) Data->Report

Caption: Workflow for the inter-laboratory validation study ensuring blinded assessment across different instrument platforms.

Detailed Methodology

Reagents & Standards:

  • Analyte: (R)-Norfenfluramine HCl (Enantiomeric purity >99.5%).

  • Internal Standard (IS): (R)-Norfenfluramine-d5.

  • Matrix: K2EDTA Human Plasma.

Step-by-Step Protocol:

  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Add 20 µL of IS working solution (50 ng/mL).

    • Add 50 µL of 0.5 M Ammonium Hydroxide (pH adjustment to ~10 to ensure the amine is uncharged).

    • Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Shake for 10 min; Centrifuge at 4000 rpm for 5 min.

    • Transfer 500 µL of supernatant; Evaporate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

  • LC Conditions (Chiral Separation):

    • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 2.1 mm. Note: This immobilized phase is robust against harsh solvents.

    • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water / 0.1% Diethylamine / 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 6.5 minutes. ((R)-enantiomer elutes at 3.2 min; (S)-enantiomer at 4.5 min).

  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • Analyte: m/z 232.1 → 159.0 (Quantifier), 232.1 → 109.0 (Qualifier).

      • IS: m/z 237.1 → 164.0.

Validation Results & Data Analysis

The following data summarizes the inter-laboratory performance. The acceptance criteria were set according to ICH M10: Accuracy within ±15% (±20% for LLOQ) and Precision (CV) <15%.

Table 1: Inter-Laboratory Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Lab A Accuracy (%)Lab A CV (%)Lab B Accuracy (%)Lab B CV (%)Lab C Accuracy (%)Lab C CV (%)
LLOQ 0.5098.26.4104.18.195.59.2
Low QC 1.50101.54.299.85.5102.34.8
Mid QC 25.099.13.1100.43.898.74.1
High QC 80.0100.22.898.92.599.53.0

Data represents n=18 replicates per lab (3 runs x 6 replicates).

Key Findings:
  • Enantiomeric Specificity: The assay demonstrated >2.0 resolution (Rs) between (R) and (S) enantiomers in all three labs, regardless of the specific LC-MS hardware used (Sciex, Waters, Thermo).

  • Matrix Effect: Matrix factor (MF) normalized by IS was between 0.95 and 1.04 for all lots of plasma tested, indicating that the LLE cleanup effectively removed phospholipids that typically suppress ionization.

  • Robustness: Lab C experienced a 2°C fluctuation in column oven temperature (23°C vs 25°C) but maintained retention time stability, validating the ruggedness of the Chiralpak IG-3 column choice.

Conclusion

The inter-laboratory validation confirms that the Direct Chiral LC-MS/MS assay for (R)-Norfenfluramine is a robust, precise, and accurate alternative to traditional GC-MS methods. By eliminating the derivatization step, this method reduces sample preparation time by 60% and removes the risk of chemically induced racemization.

This method is recommended for clinical and preclinical studies requiring strict enantiomeric differentiation to monitor the potential for 5-HT2B-mediated cardiotoxicity.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. [Link]

  • Moriwaki, H., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • ICH. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation. International Council for Harmonisation. [Link]

Sources

Comparison of the pharmacological effects of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane and TFMPP.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacological Profile: (R)-Norfenfluramine vs. TFMPP Subtitle: A Technical Analysis of Serotonergic Modulation, Receptor Selectivity, and Toxicological Implications.

Executive Summary

This guide provides a rigorous pharmacological comparison between (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (specifically the (R)-enantiomer of Norfenfluramine) and TFMPP (1-(3-Trifluoromethylphenyl)piperazine). While both compounds share the 3-trifluoromethylphenyl moiety—a structural motif critical for lipophilicity and serotonin receptor affinity—their pharmacodynamic profiles diverge significantly due to their core scaffolds (amphetamine vs. piperazine).

  • (R)-Norfenfluramine: Historically identified as a metabolite of the anorectic drug fenfluramine. It acts primarily as a potent serotonin (5-HT) releaser and a high-affinity agonist at 5-HT2B and 5-HT2C receptors.[1] Its activation of 5-HT2B is causally linked to drug-induced valvular heart disease (VHD).[2][3][4]

  • TFMPP: A piperazine-based designer drug often combined with BZP.[5] It functions as a non-selective serotonin receptor agonist (particularly 5-HT1B and 5-HT2C) with weaker releasing properties. While less potent in inducing valvulopathy than norfenfluramine, its "dirty" binding profile presents risks of serotonin syndrome and neurotoxicity.

Structural & Chemical Analysis (SAR)

The pharmacological divergence stems from the interaction of the core nitrogen-containing structure with the orthosteric binding site of 5-HT receptors.

Feature(R)-NorfenfluramineTFMPP
Core Scaffold Phenylisopropylamine (Amphetamine backbone)Phenylpiperazine
Stereochemistry (R)-Enantiomer (Levorotatory,

)
Achiral (Piperazine ring is symmetric)
Lipophilicity High (Enhanced by

group)
Moderate to High
Key SAR Insight The flexible alkyl chain allows deep penetration into the monoamine transporter (SERT/NET) channel, facilitating substrate-based release.The rigid piperazine ring restricts conformational freedom, favoring direct receptor binding over transporter translocation.

Pharmacodynamic Profile

Receptor Binding & Affinity ( )

The following data synthesizes binding affinities from radioligand displacement assays. Note that (R)-Norfenfluramine exhibits distinct selectivity compared to its (S)-enantiomer (the primary anorectic agent).

Target(R)-Norfenfluramine (Affinity)TFMPP (Affinity)Functional Outcome
5-HT2B High (

nM)
Moderate (

nM)
Valvulopathy Risk: High for Norfenfluramine due to mitogenic signaling.
5-HT2C HighHigh (

nM)
Anorectic effects; anxiety/hallucinogenic potential.
5-HT1B ModerateHigh (

nM)
Modulation of 5-HT release (autoreceptor); contributes to TFMPP's specific subjective effects.
SERT Moderate (Substrate)Low/Moderate (Inhibitor/Releaser)Norfenfluramine is a potent releaser; TFMPP is a weak releaser/reuptake inhibitor.
Mechanism of Action: Releaser vs. Agonist
  • (R)-Norfenfluramine (The Releaser): Acts as a substrate for the Serotonin Transporter (SERT).[3] It enters the presynaptic neuron, disrupts the VMAT2 proton gradient, and reverses SERT flux, dumping cytosolic serotonin into the synapse.

  • TFMPP (The Agonist): Binds directly to postsynaptic receptors. Its agonism at 5-HT2C and 5-HT1B mimics serotonin but lacks the massive flood of monoamines seen with amphetamines, unless combined with a dopaminergic agent (like BZP).

Signaling Pathway Visualization

The following diagram illustrates the critical difference in downstream signaling at the 5-HT2B receptor, the primary driver of valvular toxicity.

G Ligand Ligand ((R)-Norfenfluramine) Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gαq Protein Receptor->Gq Activation MAPK ERK/MAPK Phosphorylation Receptor->MAPK Biased Signaling (Beta-Arrestin?) PLC PLC-β Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Flux Prolif Fibroblast Proliferation (Valvulopathy) Ca->Prolif Synergy MAPK->Prolif Mitogenesis

Figure 1: 5-HT2B Signaling Pathway. (R)-Norfenfluramine drives both Calcium flux and MAPK mitogenic pathways, leading to cardiac valve fibrosis.

Toxicological Implications

Valvular Heart Disease (VHD)

The defining toxicity of norfenfluramine is VHD. The compound acts as a potent mitogen on cardiac valve interstitial cells.

  • Mechanism: 5-HT2B activation

    
     Upregulation of TGF-
    
    
    
    
    
    Extracellular matrix deposition (fibrosis).
  • Comparison: While TFMPP has affinity for 5-HT2B, it is generally considered less efficacious (lower intrinsic activity,

    
    ) in triggering the specific mitogenic pathways compared to norfenfluramine, though chronic high-dose exposure remains a theoretical risk.
    
Neurotoxicity & Seizures
  • (R)-Norfenfluramine: Recent studies indicate the (R)-enantiomer (often referred to as

    
    -norfenfluramine) possesses potent anticonvulsant  properties in specific models (e.g., Dravet syndrome), distinct from the neurotoxicity associated with the (S)-enantiomer.
    
  • TFMPP: When used recreationally (often in "Party Pills"), it lowers the seizure threshold. The risk increases exponentially when combined with other stimulants.

Experimental Protocols

To validate the pharmacological differences described, the following self-validating protocols are recommended.

Protocol A: Intracellular Calcium Flux Assay (FLIPR)

Objective: Determine the functional efficacy (


 and 

) of the compounds at 5-HT2B receptors to assess valvulopathy risk.
  • Cell Line: HEK-293 cells stably transfected with human 5-HT2B cDNA.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Basal Read: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Injection:

    • Test: (R)-Norfenfluramine (0.1 nM – 10

      
      M).
      
    • Control: 5-HT (Serotonin) as full agonist reference.[6][7]

    • Negative: Buffer only.

  • Measurement: Monitor fluorescence peak and decay for 180 seconds.

  • Validation: Pre-treat a subset of wells with SB-204741 (selective 5-HT2B antagonist). If the signal is not abolished, the response is off-target (artifact).

Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine affinity (


) for 5-HT2C.[8]
  • Membrane Prep: Homogenize CHO cells expressing h5-HT2C.

  • Radioligand: Use

    
    -Mesulergine (1 nM).
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer containing the test compounds.

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experimental Workflow Diagram

Protocol Start Start: Functional Assay Transfection HEK-293 + h5-HT2B Start->Transfection DyeLoad Load Fluo-4 AM (Ca2+ Indicator) Transfection->DyeLoad Baseline Measure Baseline Fluorescence DyeLoad->Baseline Injection Inject Compound ((R)-Norfen vs TFMPP) Baseline->Injection Response Record Ca2+ Flux (RFU over Time) Injection->Response Validation Antagonist Check (SB-204741) Response->Validation Analysis Calculate EC50 / Emax Validation->Analysis

Figure 2: FLIPR Calcium Flux Workflow. A standardized protocol to quantify agonist efficacy.

Conclusion

While (R)-Norfenfluramine and TFMPP share the trifluoromethyl-phenyl pharmacophore, they represent distinct pharmacological classes. (R)-Norfenfluramine is a high-affinity, efficacious 5-HT2B agonist and transporter substrate, making it a potent serotonin releaser with a high liability for cardiac valvulopathy. TFMPP acts as a direct, non-selective serotonin agonist with a "messier" profile involving 5-HT1B/2C activation, carrying risks of CNS toxicity and serotonin syndrome rather than structural cardiac damage. Researchers utilizing these compounds must strictly adhere to enantioselective separation (for Norfenfluramine) and antagonist-controlled validation (for TFMPP) to generate reproducible data.

References

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine. Link

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology. Link

  • Baumann, M. H., et al. (2005).[5][9] N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[5] Neuropsychopharmacology. Link

  • Sourbron, J., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models. Epilepsia. Link

  • Glennon, R. A., et al. (1988).[6] Stimulus generalization of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to propranolol, pindolol, and mesulergine.[6] Pharmacology Biochemistry and Behavior.[6][10][11] Link

Sources

Safety Operating Guide

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Synonyms: (R)-Norfenfluramine; (R)-3-Trifluoromethylamphetamine CAS: 1886-26-6 (Generic for Norfenfluramine; isomer specific CAS may vary) Core Hazards: Bioactive Amine (CNS stimulant potential), Skin/Eye Irritant, Halogenated (Fluorinated) .[1][2][3][4][5]

Critical Disposal Directive: Due to the trifluoromethyl (-CF₃) group, this compound possesses high thermal stability and generates Hydrogen Fluoride (HF) upon combustion. It must be segregated into Halogenated Waste streams. Furthermore, as a metabolite of Fenfluramine, it may be subject to Controlled Substance (Schedule IV) regulations depending on your jurisdiction.

Regulatory & Risk Assessment (The Self-Validating System)

Before touching the waste container, you must validate the regulatory status of the material. This "Self-Validating System" prevents legal non-compliance and ensures environmental safety.

Step 1: Regulatory Status Verification

(R)-Norfenfluramine is a pharmacologically active metabolite. In many jurisdictions (including the US), it may be treated as a Controlled Substance (Schedule IV) or a "Listed Chemical" due to its relationship to Fenfluramine.

  • Action: Check your institution’s DEA registration (or local equivalent) and the container’s label.

  • If Controlled: You cannot dispose of "Inventory" (pure substance) via standard hazardous waste. You must use a Reverse Distributor .

  • If Non-Controlled (Research Standard): Proceed to Hazardous Waste Incineration.

Step 2: Chemical Compatibility Check
  • The Amine Risk: As a primary amine, it is basic. NEVER mix with acidic waste streams (e.g., Nitric Acid, Piranha solution) or acid chlorides. This will cause an immediate, violent exothermic reaction.

  • The Halogen Risk: The -CF₃ bond is one of the strongest in organic chemistry. Standard low-temperature incineration is insufficient and will release toxic HF gas.

Decision Logic: Disposal Pathways

Use this decision tree to determine the correct workflow for your specific waste type.

DisposalLogic Start Identify Waste Type IsInventory Is it Pure Substance / Inventory? Start->IsInventory IsControlled Is it a Controlled Substance? IsInventory->IsControlled Yes IsTrace Is it Trace Waste? (Wipes, Gloves, HPLC Vials) IsInventory->IsTrace No RevDist PATH A: Reverse Distributor (DEA Form 41 / 222) IsControlled->RevDist Yes (Scheduled) HazWaste PATH B: Halogenated High-Temp Incineration IsControlled->HazWaste No (Research Chemical) SolidTrace PATH C: Solid Halogenated Waste (Double Bagged) IsTrace->SolidTrace Solid LiquidTrace PATH D: Liquid Halogenated Waste (HPLC Effluent) IsTrace->LiquidTrace Liquid

Figure 1: Operational Decision Tree for (R)-Norfenfluramine Disposal. Select the path based on physical state and regulatory scheduling.

Detailed Operational Protocols

PATH A: Reverse Distribution (For Controlled Inventory)

Use this only if the substance is strictly regulated (e.g., Schedule IV).

  • Inventory Log: Ensure the mass to be disposed of matches your current usage logs exactly. Discrepancies must be reported (e.g., DEA Form 106 for theft/loss).

  • Vendor Contact: Contact a licensed Reverse Distributor (e.g., Clean Harbors, Veolia, or specialized pharma disposal services).

  • Chain of Custody: Do not destroy it yourself. Transfer custody via DEA Form 222 (for Schedule I/II) or invoice (Schedule III-V) to the distributor.[6][7]

  • Documentation: Retain the destruction certificate for 2 years (or per local regulation).

PATH B: High-Temperature Incineration (For Non-Controlled Inventory)

Use this for expired research chemicals that are not scheduled but are hazardous.

  • Container: Use the original container if compatible, or a chemically resistant HDPE bottle.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic, Halogenated."

  • Manifesting: Explicitly list "this compound" on the waste manifest.

    • Why? The disposal facility must know about the Trifluoromethyl group to route it to an incinerator with Caustic Scrubbers (to neutralize HF).

PATH C & D: Trace & Liquid Waste (Daily Lab Use)
ParameterLiquid Waste (HPLC/Mother Liquor)Solid Waste (Gloves/Wipes)
Container Type HDPE Carboy (Secondary Containment required)Clear, 6-mil Polyethylene Bags
Segregation HALOGENATED SOLVENTS ONLY. Do not mix with acids or oxidizers.HALOGENATED SOLIDS. Separate from regular trash.
Labeling "Halogenated Organic Solvents" Constituent: "Trifluoromethyl-amine""Contaminated Debris - Toxic"
Neutralization DO NOT attempt in-lab neutralization (e.g., bleach). It is ineffective against -CF₃ and creates unpredictable byproducts.N/A

The Science of Disposal: Why Incineration?

As a scientist, you should understand the fate of the molecule. We do not use chemical deactivation (oxidation/hydrolysis) for this compound because the C-F bond energy (approx. 485 kJ/mol) renders it resistant to standard chemical breakdown.

The Incineration Mechanism:

  • Combustion: At temperatures >1,100°C, the organic skeleton mineralizes to CO₂, H₂O, and NOₓ.

  • HF Formation: The trifluoromethyl group degrades, releasing Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      
      
  • Scrubbing (Critical Step): The exhaust gas passes through a wet scrubber containing Calcium Hydroxide (

    
    ) or Sodium Hydroxide.
    
    • Capture:

      
      
      
    • Result: The toxic Fluorine is trapped as Calcium Fluoride (Fluorspar), a non-toxic solid.

Warning: If you send this to a non-halogenated waste stream (e.g., fuel blending), the HF generated can corrode the facility's boiler tubes, leading to infrastructure failure and fines. Always declare the Halogen content.

Emergency Procedures: Spills

Scenario: You drop a 5g vial of pure this compound powder.

SpillResponse Assess 1. Evacuate & Assess (Is it powder or liquid?) PPE 2. Don PPE (Double Nitrile, N95/P100) Assess->PPE Contain 3. Containment (Cover with spill pad) PPE->Contain Clean 4. Wet Wipe Method (Avoid dust generation) Contain->Clean Dispose 5. Bag & Tag (As Halogenated Waste) Clean->Dispose

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Steps:

  • Ventilation: If powder, turn off fans that might disperse dust.

  • Solvent: Do not use dry sweeping. Dampen a spill pad with Ethanol or Water (the amine is likely a salt; if freebase, it is soluble in organics) to capture dust.

  • Decontamination: Wipe the surface 3x with soap and water. The compound is an irritant; ensure no residue remains.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • European Commission. "Integrated Pollution Prevention and Control Reference Document on the Best Available Techniques for Waste Incineration." (Regarding HF Scrubbing). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.